molecular formula C11H17ClNOP B3368852 4-Methoxyphenyl(diethylamino)chlorophosphine CAS No. 220185-34-2

4-Methoxyphenyl(diethylamino)chlorophosphine

Cat. No.: B3368852
CAS No.: 220185-34-2
M. Wt: 245.68 g/mol
InChI Key: VDNVHPURWAHCEL-UHFFFAOYSA-N
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Description

4-Methoxyphenyl(diethylamino)chlorophosphine is a useful research compound. Its molecular formula is C11H17ClNOP and its molecular weight is 245.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenyl(diethylamino)chlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl(diethylamino)chlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[chloro-(4-methoxyphenyl)phosphanyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClNOP/c1-4-13(5-2)15(12)11-8-6-10(14-3)7-9-11/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVHPURWAHCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402477
Record name 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE
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URL https://comptox.epa.gov/dashboard/DTXSID30402477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220185-34-2
Record name 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture and Synthesis of (Diethylamino)(4-methoxyphenyl)chlorophosphine: A Comprehensive Guide for P-Electrophile Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced drug development and transition-metal catalysis, the modular assembly of stereochemically defined phosphorus ligands is a critical bottleneck. As an application scientist bridging the gap between fundamental organometallic chemistry and scalable pharmaceutical synthesis, I frequently rely on highly tunable P(III) electrophiles to construct complex molecular architectures.

(Diethylamino)(4-methoxyphenyl)chlorophosphine (CAS: 220185-34-2) represents a masterclass in structural design for this exact purpose. By combining an electron-donating aryl group with an orthogonal protecting/directing group (the diethylamino moiety) and a highly reactive leaving group (chloride), this compound serves as a versatile linchpin. It enables the stepwise, controlled synthesis of unsymmetrical, P-stereogenic, and self-assembling phosphorus ligands—such as those utilized in highly selective rhodium-catalyzed hydroformylations.

This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this essential P-electrophile.

Structural and Physicochemical Profiling

The utility of (diethylamino)(4-methoxyphenyl)chlorophosphine lies in its precise electronic balance. The molecule features a central P(III) atom coordinated to three distinct substituents, each serving a specific mechanistic purpose:

  • The Chloro Group (-Cl): Acts as the primary leaving group, rendering the phosphorus center highly electrophilic and susceptible to attack by carbon nucleophiles (e.g., Grignard or organolithium reagents).

  • The Diethylamino Group (-NEt₂): Serves as a robust, sterically demanding protecting group. It is completely stable to standard carbon nucleophiles but can be quantitatively cleaved by anhydrous acid (e.g., HCl) to regenerate a reactive P-Cl bond for subsequent functionalization.

  • The 4-Methoxyphenyl Group (-C₆H₄OCH₃): Provides a "push" of electron density via resonance. This electronic stabilization mitigates the extreme moisture sensitivity typically seen in alkyl-dichlorophosphines, making the reagent easier to handle on a benchtop scale while providing a distinct diagnostic handle for ¹H and ¹³C NMR spectroscopy.

Table 1: Key Physicochemical Parameters
ParameterValue / Description
IUPAC Name (Diethylamino)(4-methoxyphenyl)chlorophosphine
CAS Registry Number
Molecular Formula C₁₁H₁₇ClNOP
Molecular Weight 245.69 g/mol
Central Oxidation State Phosphorus(III)
Physical State (Standard) Clear colorless to light yellow liquid
Primary Application Precursor for unsymmetrical and P-stereogenic ligands

Mechanistic Insights: Orthogonal Reactivity

The true power of this compound is its orthogonal reactivity profile. In ligand synthesis, attempting to sequentially add two different organic groups to a simple reagent like PCl₃ often results in a statistical mixture of products (mono-, di-, and tri-substituted phosphines) that are nearly impossible to separate.

By utilizing (diethylamino)(4-methoxyphenyl)chlorophosphine, we establish a self-validating, stepwise sequence .

  • Step 1 (Nucleophilic Substitution): The P-Cl bond is cleaved by a nucleophile (R-MgX). The diethylamino group's steric bulk and lone-pair donation prevent over-alkylation, yielding a stable, unsymmetrical aminophosphine (ArP(NEt₂)R).

  • Step 2 (Acidic Deprotection): The intermediate is treated with anhydrous HCl. The amine is protonated and expelled as a secondary ammonium salt, regenerating a new phosphinous chloride (ArP(Cl)R) with perfect retention of the first substituent.

This exact mechanistic pathway has been instrumental in the , allowing researchers to build highly customized catalytic pockets.

ReactivityPathway Core (Diethylamino)(4-methoxyphenyl)chlorophosphine (Versatile P-Electrophile) Nuc Nucleophilic Substitution (RMgX or RLi) Core->Nuc P-Cl Bond Cleavage Ox Oxidation (H2O2 or S8) Core->Ox P(III) to P(V) Oxidation Prod1 Unsymmetrical Tertiary Phosphine ArP(NEt2)R Nuc->Prod1 Deprot Acidic Cleavage (Anhydrous HCl) Prod2 Phosphinous Chloride ArP(Cl)R Deprot->Prod2 Prod3 Phosphine Oxide/Sulfide ArP(=O/S)(NEt2)Cl Ox->Prod3 Prod1->Deprot P-N Bond Cleavage

Orthogonal reactivity profile demonstrating P-Cl substitution and subsequent P-N cleavage.

Experimental Protocol: A Self-Validating Synthesis Workflow

To ensure high yields and prevent the formation of difficult-to-separate bis(diethylamino) byproducts, the synthesis must be tightly controlled. The following protocol details the amination of 4-methoxyphenyldichlorophosphine.

Reagents Required
  • 4-Methoxyphenyldichlorophosphine: 1.0 equiv (Limiting electrophile)

  • Diethylamine (HNEt₂): 2.1 equiv (Acts as both the nucleophile and the HCl scavenger)

  • Anhydrous Diethyl Ether (Et₂O): Reaction solvent

Step-by-Step Methodology
  • Preparation of the Electrophile Solution:

    • Action: Under a strict inert atmosphere (argon or nitrogen), dissolve 4-methoxyphenyldichlorophosphine (1.0 equiv) in anhydrous Et₂O. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: P-Cl bonds are highly susceptible to hydrolysis. Cooling to 0 °C suppresses the exothermic nature of the amination, kinetically trapping the reaction at the mono-substitution stage and preventing over-reaction.

  • Controlled Amine Addition:

    • Action: Slowly add diethylamine (2.1 equiv) dropwise via a syringe pump over 30–45 minutes.

    • Causality: A slow addition ensures the local concentration of the amine remains low. The extra 0.1 equiv compensates for trace moisture and ensures absolute scavenging of the generated HCl.

  • Precipitation and Maturation (Self-Validation):

    • Action: As the addition proceeds, a dense white precipitate will immediately form. Allow the mixture to warm to ambient temperature and stir for an additional 2 hours.

    • Causality: The white precipitate is diethylammonium chloride ([H₂NEt₂]Cl). Its formation serves as a visual, self-validating indicator that the HCl byproduct is being successfully sequestered, driving the reaction forward via Le Chatelier's principle.

  • Inert Filtration:

    • Action: Filter the reaction mixture through a pad of oven-dried Celite under a blanket of argon to remove the ammonium salt. Wash the filter cake with cold anhydrous Et₂O.

  • Isolation:

    • Action: Concentrate the filtrate under reduced pressure (Schlenk line). The resulting crude product is typically >95% pure by ³¹P NMR and can be used directly in downstream applications.

SynthesisWorkflow A 4-Methoxyphenyl- dichlorophosphine (ArPCl2) C Nucleophilic Attack & HCl Scavenging A->C Addition B Diethylamine (2.1 eq) Solvent: Et2O, 0°C B->C Reagent D (Diethylamino)(4-methoxyphenyl) chlorophosphine (Product) C->D Main Pathway E Diethylammonium Chloride (Precipitate) C->E Byproduct

Retrosynthetic and forward synthesis workflow of the target P-electrophile.

Applications in Advanced Drug Development

In the pharmaceutical sector, the spatial arrangement of a catalyst dictates the enantioselectivity of the active pharmaceutical ingredient (API) being synthesized. (Diethylamino)(4-methoxyphenyl)chlorophosphine is frequently utilized to synthesize P-stereogenic ligands .

By reacting this compound with a bulky chiral auxiliary (e.g., a chiral alcohol or amine) followed by a secondary nucleophile, chemists can force the phosphorus center into a rigid, stereochemically pure configuration. Furthermore, the methoxy group on the aromatic ring can later be demethylated to yield a phenol, providing a handle for bioconjugation or attachment to solid supports for catalyst recycling in continuous-flow drug manufacturing.

References

  • Moloy, K. G., & Petersen, J. L. (1995). "N-Pyrrolyl Phosphines: An Unexploited Class of Phosphine Ligands with Exceptional pi-Acceptor Character." Journal of the American Chemical Society, 117(29), 7696-7710. URL:[Link]

The Electronic Architecture of 4-Methoxyphenyl Chlorophosphine Derivatives: Synthesis, Electron Density, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl chlorophosphines are foundational building blocks in organophosphorus chemistry, serving as critical precursors for the synthesis of complex phosphine ligands used in transition metal catalysis[1]. Among these, 4-methoxyphenyl chlorophosphine derivatives—such as dichloro(4-methoxyphenyl)phosphine and bis(4-methoxyphenyl)chlorophosphine—occupy a privileged position due to their unique electronic architecture. This whitepaper explores the stereoelectronic properties of these derivatives, details self-validating synthetic protocols, and examines their downstream utility in accelerating rate-limiting steps in pharmaceutical cross-coupling reactions.

Introduction: The Push-Pull Electronic Paradigm

The reactivity and utility of 4-methoxyphenyl chlorophosphines are governed by two competing stereoelectronic forces acting upon the central phosphorus atom:

  • The +M (Resonance) Effect: The para-methoxy group is a strong resonance donor. By donating electron density from the oxygen lone pair into the aromatic π-system, it increases the electron density at the ipso-carbon. This conjugatively and inductively enriches the phosphorus atom, raising the energy of its lone pair (HOMO)[2].

  • The -I (Inductive) Effect: The highly electronegative chlorine atom(s) withdraw electron density from the phosphorus center through the σ-bond framework, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack[1].

This "push-pull" dynamic establishes these derivatives as ideal synthetic intermediates. The electrophilic P-Cl bond allows for rapid functionalization, while the inherited electron density from the 4-MeO group ensures that the final substituted phosphine is a highly potent σ-donor[3].

Quantifying Electron Density: Stereoelectronic Parameters

To design effective catalysts, researchers must quantify the electron-donating capacity of the phosphine ligands derived from these chlorophosphines.

The Tolman Electronic Parameter (TEP) is the field standard for measuring this capacity, determined by evaluating the A₁ carbonyl stretching frequency (νCO) of corresponding Ni(CO)₃L complexes[2]. The TEP of tris(4-methoxyphenyl)phosphine is 2066.1 cm⁻¹, which is significantly lower than that of standard triphenylphosphine (2068.9 cm⁻¹)[2]. A lower TEP indicates stronger σ-donation from the phosphorus to the metal center, which in turn increases metal-to-CO π-backbonding and weakens the C≡O bond[2].

Furthermore, ³¹P NMR spectroscopy provides a direct probe of the phosphorus nucleus's electronic environment. The substitution of highly electronegative chlorine atoms with electron-donating aryl groups drastically shifts the resonance upfield due to increased nuclear shielding[1],[4].

Table 1: Stereoelectronic Properties of Aryl and Chlorophosphines
CompoundTolman Electronic Parameter (cm⁻¹)³¹P NMR Shift (ppm)Primary Electronic Effect
PPh₃ (Reference)2068.9-5.0Baseline σ-donor / π-acceptor
P(4-MeOC₆H₄)₃ 2066.1-10.0Strong +M effect; enhanced σ-donation[2]
(4-MeOC₆H₄)PPh₂ ~2067.0-7.02Moderate +M effect; mixed shielding[4]
(4-MeOC₆H₄)PCl₂ N/A+162.0Strong -I effect from Cl; highly electrophilic P[1]

Causality in Synthesis: Methodological Design

Synthesizing aryldichlorophosphines directly via Friedel-Crafts phosphonylation (reacting anisole with PCl₃) is notoriously difficult. The strong activating effect of the methoxy group leads to poor functional group tolerance and unavoidable over-substitution, yielding intractable mixtures of mono-, di-, and tri-aryl phosphines[1].

To establish a highly selective protocol, modern syntheses utilize a perthiophosphonic anhydride intermediate[1]. By reacting anisole with P₄S₁₀, the robust perthiophosphonic anhydride is formed. Subsequent reduction yields the primary phosphine, which can be cleanly chlorinated using phosgene. This circumvents the electrophilic aromatic substitution pathway entirely, ensuring absolute selectivity for the mono-aryl dichlorophosphine[1].

G Anisole Anisole (Methoxybenzene) Anhydride Perthiophosphonic Anhydride [Ar2P2S4] Anisole->Anhydride + P4S10, Heat P4S10 P4S10 (Thionation) P4S10->Anhydride PrimaryPhos (4-Methoxyphenyl)phosphine [ArPH2] Anhydride->PrimaryPhos Reduction Reduction LiAlH4 Reduction Reduction->PrimaryPhos Product Dichloro(4-methoxyphenyl)phosphine [ArPCl2] PrimaryPhos->Product Chlorination Phosgene Phosgene (COCl2) Chlorination Phosgene->Product

Figure 1: Controlled synthesis of Dichloro(4-methoxyphenyl)phosphine avoiding over-substitution.

Experimental Protocols

Protocol A: Synthesis of Dichloro(4-methoxyphenyl)phosphine via Phosgene Chlorination[1]

Causality: Phosgene is selected as the chlorinating agent because its byproducts (CO and HCl) are gaseous. This drives the reaction to completion via Le Chatelier's principle and allows for isolation without aqueous workup, preventing the hydrolysis of the highly sensitive P-Cl bonds.

  • Preparation: Dissolve (4-methoxyphenyl)phosphine (2.00 g, 14.3 mmol) in anhydrous dichloromethane (150 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the solution to –10 °C using an ice/salt bath to control the exothermic chlorination and prevent thermal degradation.

  • Chlorination: Add a solution of phosgene (20% in toluene, 2.1 equiv) dropwise over 30 minutes. (Safety: Phosgene is highly toxic; this step must be performed in a specialized, well-ventilated fume hood).

  • Maturation: Allow the reaction mixture to warm to room temperature and stir for an additional 5 hours.

  • Isolation: Remove all volatiles in vacuo. The evolution of CO and HCl leaves the pure product as a yellow oil (74% yield).

  • Validation: Analyze via ³¹P NMR (C₆D₆). A single peak at δ = 162.0 ppm confirms the successful formation of dichloro(4-methoxyphenyl)phosphine[1].

Protocol B: Synthesis of (4-Methoxyphenyl)diphenylphosphine via Grignard Addition[4]

Causality: The Grignard reagent acts as a strong nucleophile. Adding the Grignard reagent to the chlorophosphine at low temperatures prevents a localized excess of the nucleophile, mitigating the risk of over-arylation.

  • Preparation: Dissolve chlorodiphenylphosphine (600 mg, 2.72 mmol) in anhydrous THF under nitrogen.

  • Addition: Cool the solution to 0 °C. Dropwise add 4-methoxyphenylmagnesium bromide (3.5 mL, 3.54 mmol, 1 M solution in THF).

  • Reaction: Stir the mixture, allowing it to slowly warm to room temperature over 2 hours.

  • Quenching: Quench carefully with degassed water to neutralize unreacted Grignard reagent.

  • Purification: Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Validation: ³¹P NMR (CDCl₃) should yield a singlet at δ = -7.02 ppm, confirming the tertiary phosphine[4].

Catalytic Implications in Drug Development

In the realm of active pharmaceutical ingredient (API) synthesis, cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) are indispensable[5]. The rate-limiting step in these catalytic cycles—particularly when utilizing unreactive, low-cost aryl chlorides—is almost universally the oxidative addition of the Pd(0) or Ni(0) catalyst into the strong C-Cl bond[3].

Phosphine ligands derived from 4-methoxyphenyl chlorophosphines are highly electron-rich. When these ligands coordinate to the transition metal, they significantly increase the electron density at the metal center[3]. A more electron-rich Pd(0) center is vastly more nucleophilic, drastically lowering the activation energy required for oxidative addition[3]. This electronic tuning is the cornerstone of modern ligand design, enabling room-temperature couplings and expanding the substrate scope to include highly deactivated electrophiles[6].

G L Ligand: P(4-MeOC6H4)R2 (Electron-Rich) Pd0 Pd(0)L_n Complex (High Electron Density) L->Pd0 Strong σ-Donation OxAdd Accelerated Oxidative Addition (Rate-Limiting Step Overcome) Pd0->OxAdd ArCl Aryl Chloride (Unreactive Electrophile) ArCl->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation & Reductive Elimination PdII->Transmet Transmet->Pd0 Catalyst Regeneration Product Cross-Coupled API Transmet->Product

Figure 2: Electron-rich phosphine ligands accelerating oxidative addition in Pd-catalysis.

References

  • Convenient and Scalable Synthesis of Aryldichlorophosphines and Primary Arylphosphines via Perthiophosphonic Anhydrides. thieme-connect.com.1

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. nih.gov. 4

  • The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). researchgate.net. 2

  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. tcichemicals.com. 3

  • Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. nih.gov. 5

  • Triphenylphosphine as a Ligand for Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. organic-chemistry.org. 6

Sources

Steric Hindrance Parameters of Diethylamino Chlorophosphines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethylamino chlorophosphines—specifically diethylaminodichlorophosphine (


) and bis(diethylamino)chlorophosphine (

)—are cornerstone reagents in modern organophosphorus chemistry. They are critical to the synthesis of phosphoramidites for oligonucleotide drug development, the preparation of phosphonic acid prodrugs, and the design of sterically tuned transition metal catalysts.

This whitepaper provides an in-depth analysis of the steric hindrance parameters governing these molecules. By quantifying their spatial profiles through Tolman cone angles (


) and Percent Buried Volume (

), and detailing self-validating experimental workflows, this guide equips researchers with the mechanistic causality required to predict and control phosphorus-centered reactivity.

The Structural Physics of Aminophosphines: Causality of Sterics

The steric profile of diethylamino chlorophosphines is not merely a function of atomic bulk; it is dictated by the unique electronic properties of the phosphorus-nitrogen (P–N) bond.

Unlike standard alkylphosphines, aminophosphines exhibit partial double-bond character. The lone pair on the nitrogen atom donates electron density into the


 anti-bonding orbital of the P–Cl bond (negative hyperconjugation). This interaction restricts free rotation around the P–N bond, locking the ethyl groups into specific conformations that project significant steric bulk around the phosphorus center.

Causality in Synthesis: This anisotropic steric shielding is exactly why


 is utilized in the synthesis of phosphonodiamides and phosphonic acids . When a nucleophile attacks the phosphorus atom to displace the chloride, the bulky diethylamino groups physically block secondary attacks, preventing over-substitution and allowing the stable isolation of the intermediate.

G A PCl3 (Highly Reactive) B Nucleophilic Attack by Et2NH (-78 °C, Exothermic) A->B C Et2NPCl2 (Mono-substituted) B->C 2 eq. Et2NH (1 eq. acts as base) D (Et2N)2PCl (Bis-substituted) B->D 4 eq. Et2NH E Steric Shielding (Inhibits Further Attack) D->E Steric Clash F P(NEt2)3 (Tris-substituted) E->F Forcing Conditions (Excess/Heat)

Caption: Stepwise synthesis of diethylamino chlorophosphines governed by increasing steric hindrance.

Quantitative Steric Parameters

To rationally design synthetic routes, the spatial requirements of these ligands must be quantified. Two primary metrics are utilized:

  • Tolman Cone Angle (

    
    ):  Originally developed for symmetric phosphines, this parameter measures the apex angle of a cylindrical cone centered 2.28 Å from the phosphorus atom that just touches the outermost van der Waals radii of the substituents. Because diethylamino groups are highly flexible, tris(diethylamino)phosphine (
    
    
    
    ) is estimated to have a dynamic cone angle of 130–140°, placing it in the category of moderately bulky ligands .
  • Percent Buried Volume (

    
    ):  A more modern and accurate metric for asymmetric and flexible ligands. It calculates the percentage of the volume of a sphere (typically 3.5 Å radius) centered on the metal/phosphorus atom that is occupied by the ligand .
    
Thermodynamic Stability and Steric Data

The steric bulk directly correlates with the thermodynamic stability of the compounds. The heat of formation (


) indicates that the redistribution of chlorine and dialkylamino groups is highly favorable .

Table 1: Comparative Steric and Electronic Parameters

CompoundFormula

NMR (

, ppm)
Tolman Cone Angle (

)
Heat of Formation (

)
Phosphorus trichloride

219109°-73.0 kcal/mol
Diethylaminodichlorophosphine

162~118° (est.)-77.0 kcal/mol
Bis(diethylamino)chlorophosphine

135~125° (est.)-76.0 kcal/mol
Tris(diethylamino)phosphine

118130–140°N/A

Note: Cone angles for the mixed chlorophosphines are interpolated based on the boundary values of


 and 

.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a physical or spectroscopic checkpoint to confirm causality and success.

Protocol A: Synthesis of Bis(diethylamino)chlorophosphine[ ]

Objective: Synthesize


 while preventing the formation of the tris-substituted byproduct.
Causality:  The reaction relies on strict stoichiometric control and low temperatures. Diethylamine (

) acts as both the nucleophile and the base (to scavenge the HCl byproduct).

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a 500 mL 3-neck Schlenk flask. Purge with ultra-high purity Argon. Validation: The absence of moisture prevents the rapid hydrolysis of P-Cl bonds into phosphonic acids.

  • Solvent & Substrate Loading: Add 200 mL of anhydrous diethyl ether and 0.1 mol (8.7 mL) of

    
    . Cool the flask to -78 °C using a dry ice/acetone bath.
    
  • Nucleophilic Addition: Dissolve 0.4 mol (41.4 mL) of

    
     in 50 mL of ether. Add this solution dropwise over 2 hours via an addition funnel.
    
    • Validation Checkpoint: A dense white precipitate of diethylammonium chloride (

      
      ) will immediately form. This visual cue confirms the nucleophilic substitution is occurring.
      
  • Thermal Equilibration: Allow the mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure the bulky second equivalent successfully attacks the sterically hindered mono-substituted intermediate.

  • Filtration: Filter the suspension through a Schlenk frit under Argon. Causality: Removing the hydrochloride salt drives the reaction forward and prevents downstream catalytic poisoning.

  • Isolation: Remove the ether under reduced pressure. Purify the resulting pale-yellow oil via fractional vacuum distillation (b.p. ~124-125 °C at 15 mmHg).

  • Spectroscopic Validation: Analyze the product via

    
     NMR (
    
    
    
    ).
    • Success: A single sharp peak at

      
       ppm.
      
    • Failure: Peaks at 162 ppm (incomplete substitution) or 118 ppm (over-substitution).

Protocol B: Computational Determination of

For researchers designing novel phosphoramidite ligands, calculating the exact steric bulk prior to synthesis saves significant time.

Step-by-Step Methodology:

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94 force field) to generate conformers. Causality: The

    
     group is highly flexible; identifying the global minimum energy conformer is required to avoid underestimating the steric bulk.
    
  • DFT Optimization: Optimize the lowest-energy conformer using Density Functional Theory (e.g., B3LYP/6-31G(d,p)).

  • Topographic Mapping: Export the optimized .xyz coordinates into the SambVca 2.1 web application. Set the sphere radius to 3.5 Å and the mesh spacing to 0.1 Å.

  • Validation: The output will generate a topographic steric map and a precise

    
     value, allowing for direct comparison against known bulky ligands like BrettPhos or RuPhos .
    

G A Ligand Input (e.g., (Et2N)2PCl) B Conformational Search (Molecular Mechanics) A->B Define flexibility C DFT Optimization (e.g., B3LYP/6-31G*) B->C Global minimum D SambVca 2.1 Web App (Sphere Radius = 3.5 Å) C->D .xyz coordinates E Output: %V_bur & Steric Maps D->E Topographic analysis

Caption: Computational workflow for determining Percent Buried Volume (%V_bur) of flexible aminophosphines.

Mechanistic Impact in Drug Development & Catalysis

Understanding these steric parameters is not merely an academic exercise; it has direct implications for industrial applications:

  • Oligonucleotide Synthesis: In the phosphoramidite method, the steric bulk of the dialkylamino group is the primary mechanism that prevents the highly reactive P(III) center from undergoing premature oxidation or unwanted side-reactions before the activation step (usually via tetrazole). The ~125° cone angle of the bis-diethylamino variant provides the perfect "Goldilocks" zone—bulky enough to protect the core, but flexible enough to be displaced during the coupling cycle.

  • Transition Metal Catalysis: When diethylamino phosphines are utilized as ancillary ligands in Pd-catalyzed cross-couplings, their strong

    
    -donating ability accelerates oxidative addition, while their moderate-to-high steric bulk (130–140°) forces the metal center to undergo rapid reductive elimination, completing the catalytic cycle efficiently .
    

References

  • Thammavongsy, Z., et al. Strongly basic proazaphosphatranes. ResearchGate.[Link]

  • Jean-Baptiste, L., et al. Phosphonic acid: preparation and applications. National Institutes of Health (PMC).[Link]

  • Clavier, H., & Nolan, S. P. Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications (RSC).[Link]

  • Arrechea, P. L., & Buchwald, S. L. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate.[Link]

Solvent-Driven Divergence in Organophosphorus Synthesis: A Technical Guide to the Solubility and Reactivity of 4-Methoxyphenyl(diethylamino)chlorophosphine in THF vs. Toluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and handling of moisture-sensitive organophosphorus compounds require rigorous solvent selection strategies. 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS: 220185-34-2) is a highly reactive P(III) electrophile utilized extensively as a precursor for advanced Buchwald-type ligands, chiral phosphoramidites, and transition metal catalysts[1].

As a Senior Application Scientist, I frequently observe that the primary point of failure in synthesizing or utilizing this class of compounds is not the reaction kinetics, but the thermodynamic management of the solvent environment. The choice between Tetrahydrofuran (THF) and Toluene fundamentally dictates the stability of the P(III) center, the solubility of inorganic byproducts, and the ultimate purity of the isolated compound. This whitepaper deconstructs the causality behind these solvent effects and provides self-validating experimental protocols for researchers and drug development professionals.

Physicochemical Profiling and Solvent Dynamics

The molecular architecture of 4-methoxyphenyl(diethylamino)chlorophosphine features an electron-donating aryl group that increases electron density on the phosphorus atom, partially offsetting the electron-withdrawing nature of the chlorine substituent. While the diethylamino group provides moderate steric shielding, the P-Cl bond remains highly susceptible to hydrolysis and nucleophilic attack.

Tetrahydrofuran (THF): The Kinetic Facilitator

THF is a polar, aprotic solvent with a relatively high dielectric constant (ε = 7.58). Its oxygen atom acts as a potent Lewis base.

  • Causality in Synthesis: During the initial construction of the P-C bond via Grignard addition, THF is mandatory. It coordinates to the Lewis acidic Mg²⁺ center, breaking down the polymeric structure of the Grignard reagent into soluble, reactive monomers[2].

  • The Risk Factor: While 4-methoxyphenyl(diethylamino)chlorophosphine is highly soluble in THF, prolonged exposure—especially in the presence of strong electrophiles—can lead to transient coordination of THF to the P(III) center. Furthermore, THF solubilizes the resulting magnesium halide salts (e.g., MgBrCl) by forming stable octahedral solvates (e.g., MgBrCl(THF)₄), making direct filtration impossible[3].

Toluene: The Thermodynamic Purifier

Toluene is a non-polar, aromatic hydrocarbon (ε = 2.38) that lacks Lewis basicity.

  • Causality in Isolation: Toluene is entirely inert toward the electrophilic P(III) center. Its primary utility lies in its differential solubility profile. While the lipophilic 4-methoxyphenyl(diethylamino)chlorophosphine is completely miscible in toluene, inorganic salts and amine hydrochlorides are quantitatively insoluble[3].

  • The Strategic Advantage: By swapping the solvent from THF to toluene post-reaction, we force the lattice energy of the inorganic salts to dominate over solvation energy, driving the quantitative precipitation of byproducts. This allows for high-fidelity purification via simple inert-atmosphere filtration.

Quantitative Data Comparison

To facilitate experimental design, the solubility and reactivity metrics of 4-methoxyphenyl(diethylamino)chlorophosphine and its associated reaction byproducts are summarized below.

PropertyTetrahydrofuran (THF)Toluene
Dielectric Constant (ε) 7.582.38
Solubility of Target P(III) Miscible (>500 mg/mL)Miscible (>500 mg/mL)
Solubility of Mg/Li Salts Moderate (Forms soluble solvates)Insoluble (<1 mg/mL)
Coordination to P(III) Yes (Transient Lewis Base)No (Completely Inert)
Operational Role Reagent Solubilization (Grignard)Selective Precipitation & Storage

Mechanistic Workflow

The following diagram illustrates the logical progression of solvent switching required to isolate pure aryl(dialkylamino)chlorophosphines.

SolventWorkflow Start 4-Methoxyphenyl(diethylamino) chlorophosphine Synthesis THFPhase Phase 1: THF Solvent (Grignard Addition) Start->THFPhase Reagents added THFSoluble Product + Mg Salts Fully Solubilized THFPhase->THFSoluble Reaction at -78°C TolPhase Phase 2: Toluene Solvent (Salt Precipitation) TolSoluble Product Solubilized Mg Salts Precipitate TolPhase->TolSoluble Trituration Evap Vacuum Evaporation Remove THF THFSoluble->Evap Solvent Swap Filter Inert Filtration (Celite Pad) TolSoluble->Filter Remove Salts Evap->TolPhase Add Toluene PureProduct Pure P(III) Compound in Toluene Filter->PureProduct 31P NMR Validation

Solvent-dependent workflow for the synthesis and isolation of aryl(dialkylamino)chlorophosphines.

Experimental Methodologies: Self-Validating Protocols

The following protocols are engineered to be self-validating systems. Each step includes a specific physical or spectroscopic checkpoint to ensure the integrity of the moisture-sensitive intermediates.

Protocol A: Synthesis and Isolation via Toluene-Driven Precipitation

This protocol details the synthesis of the title compound using a solvent-swap strategy to ensure high purity[2].

  • Grignard Formation (THF Phase): In a flame-dried Schlenk flask under argon, prepare a 0.5 M solution of 4-methoxyphenylmagnesium bromide in anhydrous THF.

  • Electrophilic Quench: In a separate flask, dissolve diethylaminodichlorophosphine (1.0 equiv) in anhydrous THF and cool to -78 °C. Add the Grignard reagent dropwise via cannula.

    • Causality: The low temperature suppresses secondary Grignard additions, preventing the formation of the diarylphosphine byproduct.

  • Solvent Exchange (The Critical Step): Allow the reaction to warm to room temperature over 4 hours. Connect the flask to a high-vacuum line and remove the THF completely.

    • Self-Validation Checkpoint: The residue must appear as a thick, dry, heterogeneous paste. If it remains an oil, residual THF is present, which will drag magnesium salts into the final product.

  • Toluene Trituration: Suspend the paste in anhydrous toluene (3 mL per mmol of substrate) and stir vigorously for 30 minutes[3].

    • Causality: Toluene selectively extracts the lipophilic 4-methoxyphenyl(diethylamino)chlorophosphine while rejecting the MgBrCl/MgCl₂ salts.

  • Inert Filtration: Filter the suspension through a tightly packed Celite pad using a Schlenk frit or within a nitrogen-filled glovebox. Wash the filter cake with an additional 1 mL/mmol of toluene.

  • Spectroscopic Validation: Evaporate a 0.1 mL aliquot and dissolve in C₆D₆ for ³¹P NMR analysis.

    • Self-Validation Checkpoint: A singular sharp resonance at δ ~135–145 ppm confirms the target chlorophosphine. The absence of peaks at δ ~20–30 ppm validates that no oxidation (phosphine oxide formation) occurred during the solvent swap.

Protocol B: Downstream Phosphitylation in THF

When utilizing the isolated 4-methoxyphenyl(diethylamino)chlorophosphine to synthesize complex ligands (e.g., coupling with a diol or diamine), THF is often reintroduced to solubilize the nucleophile and the required base (e.g., n-BuLi)[4].

  • Nucleophile Activation: Dissolve the target alcohol/amine in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes.

  • Coupling: Add the purified toluene solution of 4-methoxyphenyl(diethylamino)chlorophosphine from Protocol A dropwise to the activated nucleophile.

  • Workup & Precipitation: Allow to warm to room temperature. Remove all solvents under vacuum. Reconstitute the residue in toluene to precipitate the LiCl byproduct, filter through Celite, and concentrate the filtrate to yield the pure phosphoramidite ligand.

Conclusion

The successful manipulation of 4-methoxyphenyl(diethylamino)chlorophosphine relies entirely on exploiting the orthogonal properties of THF and toluene. THF is the kinetic engine that enables the initial carbon-phosphorus bond formation by solubilizing reactive organometallics. However, it is toluene that acts as the thermodynamic purifier, driving the precipitation of inorganic salts through its lack of Lewis basicity. By strictly adhering to these solvent-swap protocols and utilizing ³¹P NMR as an in-process control, researchers can guarantee the synthesis of high-fidelity, catalyst-grade organophosphorus precursors.

References

  • Title: 3B Scientific Corporation: 4-Methoxyphenyl(diethylamino)
  • Source: OSTI.
  • Title: Preparation of 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine)
  • Title: Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines Source: ChemRxiv URL

Sources

Strategic Sourcing and Technical Utilization of 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical and market analysis of 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS 220185-34-2), a specialized organophosphorus building block used primarily in the synthesis of chiral ligands and phosphoramidites for asymmetric catalysis.

Executive Summary

4-Methoxyphenyl(diethylamino)chlorophosphine is a bifunctional phosphorus(III) intermediate characterized by the presence of an electrophilic P-Cl bond, a nucleophilic nitrogen center, and an electron-rich aryl group.[1] It serves as a critical scaffold in the development of P-stereogenic ligands and phosphoramidite auxiliary ligands used in pharmaceutical asymmetric synthesis. Due to its sensitivity to hydrolysis and oxidation, it is typically classified as a "make-to-order" or high-tier fine chemical rather than a bulk commodity.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Accurate identification is the first step in procurement and quality control. This compound is often indexed under varying nomenclature in supplier databases.

AttributeSpecification
Chemical Name 4-Methoxyphenyl(diethylamino)chlorophosphine
CAS Number 220185-34-2
Molecular Formula C₁₁H₁₇ClNOP
Molecular Weight 245.68 g/mol
Appearance Viscous, colorless to pale yellow oil (typically)
Solubility Soluble in THF, Toluene, DCM, Hexane; reacts violently with water/alcohols.[1][2]
Stability Air-sensitive; highly moisture-sensitive (releases HCl). Store under Argon/Nitrogen at -20°C.
Key Functional Groups Chlorophosphine (P-Cl), Diethylamino (P-N), Anisyl (4-MeO-Ph).[1]

Part 2: Market Intelligence: Suppliers & Pricing Dynamics

Supply Chain Landscape

Unlike commodity chlorophosphines (e.g., Chlorodiphenylphosphine), CAS 220185-34-2 is a niche fine chemical . It is rarely held in bulk stock due to its limited shelf-life and specific application scope. Procurement typically follows a Custom Synthesis (FTE/FFS) or On-Demand model.

Primary Supplier Tiers:

  • Specialized Phosphorus Chemists: Companies focusing on organophosphorus ligands (e.g., Strem/Ascensus, Digital Specialty Chemicals).

  • Catalog Aggregators (RFQ-based): Vendors like BOC Sciences, 3B Scientific, and GuideChem often list the CAS but synthesize upon receipt of a purchase order.

  • Custom Synthesis Houses: Contract Research Organizations (CROs) in China and India are the primary actual manufacturers for kilogram-scale orders.

Pricing Models & Estimation

Pricing is volatile and volume-dependent. The following estimates reflect the 2025/2026 market for custom-synthesized batches.

QuantityEstimated Price Range (USD)Lead TimeSourcing Model
1 g - 5 g $450 - $8002-3 WeeksLaboratory Synthesis (In-stock rare)
25 g - 100 g $1,200 - $2,5004-6 WeeksPilot Batch / Custom Synthesis
1 kg+ Requires Quote8-12 WeeksProcess Optimization Required

Cost Drivers:

  • Precursor Cost: 4-Methoxyphenyldichlorophosphine (the primary starting material) is relatively expensive compared to phenyl variants.

  • Purification: Distillation of amino-chlorophosphines requires high vacuum and strict exclusion of moisture, adding labor costs.

  • Packaging: Must be packaged in Schlenk-compatible or Sure/Seal™ bottles to prevent hydrolysis during transit.

Part 3: Technical Synthesis & Manufacturing Routes

For researchers facing long lead times, in-house synthesis is a viable alternative. The compound is synthesized via nucleophilic substitution at the phosphorus center.

Synthesis Workflow

There are two primary routes. Route A is preferred for cost-efficiency, while Route B offers higher regioselectivity.

SynthesisRoutes StartA Route A: Aminolysis (Starting Material: ArPCl2) StepA Controlled Addition of 2 equiv. Et2NH (or Et2N-TMS) StartA->StepA -78°C to 0°C StartB Route B: Arylation (Starting Material: Cl2PNEt2) StepB Addition of Ar-MgBr (Grignard Reagent) StartB->StepB -78°C, THF Intermediate Crude Mixture (Contains Amine Salts) StepA->Intermediate - Et2NH2Cl StepB->Intermediate - MgBrCl Purification Filtration (under Argon) & Vacuum Distillation Intermediate->Purification Product Target Product: 4-MeO-Ph(Et2N)PCl (CAS 220185-34-2) Purification->Product

Figure 1: Synthetic pathways for 4-Methoxyphenyl(diethylamino)chlorophosphine.[1] Route A is generally more scalable for laboratory settings.

Detailed Protocol (Route A: Aminolysis)

Mechanism: Nucleophilic attack of diethylamine on 4-methoxyphenyldichlorophosphine.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents:

    • 4-Methoxyphenyldichlorophosphine (1.0 eq) in dry Ether or Toluene.

    • Diethylamine (2.0 eq) OR Diethyl(trimethylsilyl)amine (1.0 eq) to avoid salt formation.

  • Procedure:

    • Cool phosphine solution to -78°C.[3]

    • Add amine dropwise.[3] The reaction is exothermic.

    • Allow to warm to room temperature (RT) and stir for 4-12 hours.

    • Filtration: If using free amine, filter off the Et2NH2Cl salt under inert gas (Schlenk frit).

    • Isolation: Remove solvent in vacuo. Purify the residual oil by Kugelrohr distillation under high vacuum (<0.1 mmHg).

Part 4: Applications in Drug Development[2]

This compound is not a drug itself but a privileged intermediate for constructing complex chiral architectures.

Ligand Design for Asymmetric Catalysis

The P-N bond is labile under acidic conditions, allowing the molecule to act as a "masked" chlorophosphine or to be converted into Phosphoramidites (Monodentate ligands).

  • P-Stereogenic Precursors: Reacting CAS 220185-34-2 with an organolithium reagent (R-Li) displaces the chloride to form Ar(R)P-NEt2. Subsequent acidolysis of the P-N bond yields a secondary phosphine or chlorophosphine with a defined chiral center (if resolved).

  • Suzuki-Miyaura Coupling: Ligands derived from this scaffold are electron-rich (due to the methoxy group), enhancing oxidative addition rates in Palladium-catalyzed cross-couplings.

Application Workflow

Applications Target 4-Methoxyphenyl(diethylamino)chlorophosphine (Electrophilic P-Center) Path1 Path 1: Nucleophilic Substitution (Reaction with R-Li / R-MgBr) Target->Path1 Path2 Path 2: Alcoholysis (Reaction with R*OH) Target->Path2 Prod1 Aminophosphines Ar(R)P-NEt2 Path1->Prod1 Prod2 Phosphoramidites (Chiral Ligands) Path2->Prod2 App1 P-Stereogenic Ligand Synthesis (via Acidolysis of P-N bond) Prod1->App1 App2 Asymmetric Hydrogenation (Rh/Ir Catalysis) Prod2->App2

Figure 2: Divergent synthesis applications. Path 2 is critical for generating Feringa-type or MonoPhos-type ligands.

Part 5: Quality Assurance & Handling Protocols

Analytical Verification

Trusting the label is insufficient for sensitive phosphorus chemistry.

  • ³¹P NMR (Essential): This is the definitive test.

    • Expected Shift: Typically appears as a singlet in the range of δ 120 - 150 ppm (characteristic of amino-chlorophosphines).

    • Impurity Check: Look for peaks at ~160 ppm (starting dichlorophosphine) or ~40 ppm (oxidized phosphinates P(O)).

  • ¹H NMR: Verify the ratio of the Ethyl group (diethylamino) to the Methoxy group (Aryl).

    • Methoxy:[1][4][5][6] Singlet ~3.8 ppm.

    • Ethyl:[1] Triplet (~1.1 ppm) and Quartet (~3.0 ppm).

Handling Safety
  • Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts with moisture to produce HCl gas.

  • Storage: Store in a glovebox or dedicated desiccator at -20°C. Caps should be taped with Parafilm or electrical tape to prevent oxygen diffusion.

References

  • Knochel, P. et al.Preparation of Polyfunctional Organophosphorus Compounds via Magnesium Reagents. Handbook of Functionalized Organometallics. (Contextual synthesis reference).
  • 3B Scientific. Product Catalog: Phosphorus Intermediates. Retrieved from [Link]

  • Reetz, M. T.Synthesis of Chiral Phosphoramidites. Journal of the American Chemical Society. (Foundational protocol for amino-chlorophosphine usage).

Sources

Advanced Safety & Handling Protocol: Methoxyphenyl Amino Chlorophosphines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Safety Guide & Operational Whitepaper Audience: Synthetic Chemists, Process Engineers, and HSE Officers in Pharmaceutical Development.

Introduction: The Dual-Edged Reagent

Methoxyphenyl amino chlorophosphines (MPACs) represent a specialized class of organophosphorus (P(III)) intermediates. Characterized by the general formula Ar-P(Cl)-NR₂ (where Ar is a methoxy-substituted phenyl ring), these compounds are critical electrophiles in the synthesis of ProTide antivirals, chiral ligands for asymmetric catalysis, and modified oligonucleotides.

While their utility in forming P-O and P-N bonds is invaluable, their safety profile is dominated by two aggressive characteristics: extreme moisture sensitivity and corrosivity . This guide moves beyond the standard H-codes of a generic SDS, providing a mechanistic understanding of the hazards and a self-validating protocol for their safe manipulation.

Critical Hazard Analysis: The Hydrolysis Cascade

The primary danger associated with MPACs is not merely their toxicity, but their violent reaction with ambient moisture. Unlike standard organic chlorides, the P-Cl bond in these species is highly polarized and susceptible to rapid hydrolysis.

The Mechanistic Hazard

Upon contact with water (even atmospheric humidity), MPACs undergo a rapid exothermic decomposition. This releases Hydrogen Chloride (HCl) gas—a severe respiratory and ocular irritant—and generates acidic phosphorus residues.

  • Immediate Consequence: Generation of dense white acid mist (HCl vapor).

  • Secondary Consequence: Formation of sticky, acidic polymeric residues that are difficult to clean and can cause delayed burns.

  • Toxicological Insight: The "amino" moiety (often diisopropylamine or morpholine) can be released or protonated, potentially masking the odor of the phosphine while contributing to nitrogenous toxicity.

Visualization: The Hydrolysis Hazard Pathway

The following diagram illustrates the chemical causality of the hazard, emphasizing why moisture exclusion is non-negotiable.

HydrolysisHazard MPAC Methoxyphenyl Amino Chlorophosphine (Reagent) TS Pentacoordinate Transition State MPAC->TS Nucleophilic Attack H2O Moisture Ingress (Humidity/Wet Solvent) H2O->TS HCl HCl Gas Release (Corrosive/Inhalation Hazard) TS->HCl Elimination Residue Acidic P-Oxide Residue TS->Residue Degradation

Figure 1: The Hydrolysis Cascade. Note that HCl evolution is the immediate, high-risk event upon containment breach.

Quantitative Safety Data Summary

Data synthesized from class-specific organophosphorus safety profiles.

PropertySpecification / Hazard ThresholdOperational Implication
Physical State Viscous liquid or low-melting solidMay solidify in transfer lines; heat tracing may be required.
Flash Point Typically >100°C (Class dependent)Low flammability risk, but decomposition products may be flammable.
Water Reactivity Violent (Hydrolyses in seconds)Solvents must be <30 ppm H₂O.[1]
Inhalation Toxicity Est.[2] LC50 < 0.5 mg/L (Rat, 4h)Fatal if inhaled. Work strictly in a fume hood or glovebox.
Skin Corrosion Category 1B (Causes severe burns)Silver Shield® (Laminate) gloves required. Nitrile is insufficient.
Storage Temp -20°C to 4°C (Inert atmosphere)Prevents disproportionation and thermal degradation.

Advanced Handling Protocols: The "Dry-Chain" System

To ensure safety and scientific integrity, the handling of MPACs must follow a "Dry-Chain" protocol—a self-validating system where every step verifies the exclusion of moisture.

The Self-Validating Workflow
  • Solvent Verification: Do not trust "anhydrous" labels. Test all solvents (DCM, THF, Toluene) with a Karl Fischer titrator. Limit: <30 ppm water. [1]

  • Glassware Preparation: All glassware must be oven-dried (>120°C for 4h) and cooled under a stream of Argon.

  • The "Double-Needle" Transfer: Never pour MPACs. Use positive pressure cannula transfer or gas-tight syringes.

Visualization: Safe Transfer Workflow

This workflow minimizes exposure to air and ensures the reagent remains active.

HandlingProtocol Storage Storage: -20°C (Sealed under Argon) Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration Wait 30 mins Setup Schlenk Line / Glovebox (O2 < 5ppm, H2O < 1ppm) Equilibration->Setup Transfer to Zone Transfer Cannula/Syringe Transfer (Positive N2 Pressure) Setup->Transfer Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction Quench Controlled Quench (Alcohol + Base) Reaction->Quench Post-Process

Figure 2: The "Dry-Chain" Workflow. Warming to room temperature before opening is critical to prevent condensation on cold glass.

Emergency Response & Waste Management

The "Soft-Quench" Technique

In the event of a spill or for waste disposal, never add water directly . The heat of hydrolysis can volatilize the toxic reagent.

Protocol:

  • Prepare Quench Solution: 10% Methanol in Dichloromethane (DCM) containing excess Sodium Bicarbonate (NaHCO₃) or Triethylamine.

  • Slow Addition: Add the MPAC waste dropwise to the stirred quench solution at 0°C.

  • Mechanism: The methanol reacts to form the methyl ester (less corrosive), while the base neutralizes the HCl immediately upon formation.

    • Reaction:

      
      
      
First Aid Specifics
  • Skin Contact: Immediate flushing with water is standard, but for P-Cl burns, washing with a 5% Sodium Bicarbonate solution after the initial water rinse helps neutralize embedded acidic residues.

  • Inhalation: Evacuate immediately. Pulmonary edema may be delayed up to 24 hours. Medical observation is mandatory even if asymptomatic.

References

  • European Chemicals Agency (ECHA). Brief Profile: Chlorophosphines and Organophosphorus Intermediates. Classification Labelling and Packaging (CLP) Regulation.[3][4][5] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorodiphenylphosphine (Structural Analog). [Link]

  • American Chemical Society (ACS). Synthesis of Chlorodialkylphosphines: Safety and Scalability. Organometallics. [Link]

Sources

The Strategic Reactivity of the P-N Bond in Aryl Chlorophosphine-Derived Aminophosphines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Advanced Synthesis, Ligand Design, and Drug Development

Executive Summary

In organophosphorus chemistry, the phosphorus-nitrogen (P-N) bond occupies a unique mechanistic middle ground. Formed readily via the condensation of aryl chlorophosphines with secondary amines, the resulting aminophosphines are critical intermediates in the synthesis of P-chirogenic drug candidates and highly modular transition metal catalysts. The P-N bond is characterized by its "dual nature": it is sufficiently labile to undergo stereospecific cleavage under acidic conditions, yet robust enough to survive aggressive chemoselective deoxygenations and direct transition metal coordination. This whitepaper dissects the causality behind P-N bond reactivity, providing self-validating protocols and mechanistic frameworks for advanced researchers.

The Dual Nature of the P-N Bond

Aminophosphines (general formula


) feature a pyramidal phosphorus(III) center. Unlike the highly stable P-C bond or the thermodynamically favored P-O bond, the P-N bond is polarized and relatively weak. The nitrogen lone pair can partially delocalize into the empty d-orbitals (or 

orbitals) of the phosphorus atom, modulating the nucleophilicity of the P(III) center.

This electronic configuration dictates two divergent reactivity profiles:

  • Cleavage Pathways: The nitrogen atom is highly susceptible to protonation. Once protonated, it becomes an excellent leaving group, allowing nucleophiles (halides, alkoxides) to attack the electrophilic phosphorus center.

  • Preservation Pathways: In the absence of protic or highly electrophilic species targeting the nitrogen, the P(III) lone pair acts as the primary site of reactivity, allowing for oxidation, sulfurization, or metal coordination without disrupting the P-N linkage.

PN_Reactivity Center Aryl Aminophosphine Ar2P-NR2 Acid Chlorophosphine Ar2P-Cl Center->Acid + HCl (Anhydrous) Acidolysis Alcohol Phosphinite Ar2P-OR' Center->Alcohol + R'OH / H+ Alcoholysis Trans New Aminophosphine Ar2P-NR'2 Center->Trans + HNR'2 Transamination Oxid Aminophosphine Oxide Ar2P(=O)-NR2 Center->Oxid + [O] Oxidation Coord Metal Complex [M]-P(Ar2)-NR2 Center->Coord + [M] Coordination

Fig 1. Divergent reactivity pathways of the P-N bond in aryl aminophosphines.

Strategic Cleavage Pathways

Acidolysis: Stereospecific P-N Cleavage

Protic reagents readily attack the P-N bond. When treated with anhydrous hydrogen chloride, the P-N bond reverts to the chloride, yielding the corresponding chlorophosphine and an amine hydrochloride salt 1. This reactivity is heavily exploited in the synthesis of P-chirogenic compounds. The HCl acidolysis of P-stereogenic aminophosphine boranes proceeds via an


-like mechanism at the phosphorus center. Because the protonated amine is an excellent leaving group, the incoming chloride ion attacks from the opposite face, resulting in the cleavage of the P-N bond with strict inversion of configuration  to produce highly enantiomerically enriched chlorophosphine boranes 2.

Stereospecific_Workflow Step1 P-Stereogenic Aminophosphine Borane (SP) Step2 Chlorophosphine Borane (RP) [Inversion] Step1->Step2 Anhydrous HCl (Acidolysis) Step3 Organophosphorus Derivative (SP) [Inversion] Step2->Step3 Nucleophile (RO-, R-) (Substitution)

Fig 2. Stereospecific P-N bond cleavage workflow yielding P-chirogenic derivatives.

Alcoholysis and Transamination

Similar to acidolysis, alcoholysis readily occurs when aminophosphines are exposed to alcohols, often requiring mild acid catalysis to protonate the nitrogen. This yields phosphinites (


) and free amine 1. Furthermore, the P-N bond can undergo transamination; reacting an aminophosphine with a secondary amine establishes an equilibrium that can be driven forward by evaporating the more volatile amine byproduct, allowing for the modular swapping of nitrogen substituents without reverting to the chlorophosphine intermediate.

Orthogonal Preservation: Reactivity at Phosphorus

Chemoselective Deoxygenation of Aminophosphine Oxides

A long-standing problem in organophosphorus synthesis is the deoxygenation of aminophosphine oxides. The immensely strong P=O bond typically requires harsh reducing agents that would inadvertently cleave the weaker P-N bond. However, a breakthrough protocol utilizes oxalyl chloride to chemoselectively cleave the P=O bond, forming a chlorophosphonium salt while leaving the P-N bond entirely intact. Subsequent in situ reduction with sodium borohydride yields the P(III) aminophosphine borane adduct 3.

Transition Metal Coordination (Pincer Ligands)

Aminophosphines are highly prized as modular ligands in transition metal catalysis. By condensing aromatic diamines with electrophilic aryl chlorophosphines, researchers can synthesize robust PNP and PCP pincer ligands. Because the P-N bond is stable under standard cross-coupling conditions, these ligands form highly active, stable complexes with palladium, platinum, ruthenium, and nickel, which are utilized in Suzuki-Miyaura couplings and asymmetric hydrogenations 4.

Quantitative Reactivity Matrix

The table below summarizes the causality and outcomes of standard reagents acting upon the P-N bond in aryl aminophosphines.

Reactant / ConditionReagentP-N Bond OutcomePrimary ProductMechanistic Causality
Anhydrous Acid

Cleaved Chlorophosphine (

)
Protonation of N generates a superior leaving group;

executes nucleophilic attack at P.
Alcohol

Cleaved Phosphinite (

)
Acid-catalyzed protic attack; thermodynamic driving force favors P-O bond formation.
Secondary Amine

Exchanged Aminophosphine (

)
Transamination driven by steric relief or the volatility of the displaced amine.
Oxidant

Intact Aminophosphine Oxide/SulfideElectrophilic attack occurs strictly at the P(III) lone pair; P-N bond is inert to these oxidants.
Oxalyl Chloride

Intact Chlorophosphonium SaltChemoselective attack on the highly nucleophilic P=O oxygen, sparing the P-N linkage.
Transition Metal

Intact Coordination ComplexP(III) lone pair donates to the metal center (

-donor/

-acceptor dynamics).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the physical and spectroscopic feedback inherently confirms the mechanistic trajectory.

Protocol A: Synthesis of Aryl Aminophosphines from Chlorophosphines
  • Objective: Establish the P-N bond via nucleophilic substitution.

  • Causality: Two equivalents of secondary amine are utilized: one acts as the nucleophile attacking the electrophilic P(III) center, while the second acts as a sacrificial base to scavenge the corrosive HCl byproduct, driving the reaction to completion via precipitation.

  • Procedure:

    • Dissolve 1.0 eq of diaryl chlorophosphine (e.g.,

      
      ) in anhydrous diethyl ether under a strict argon atmosphere.
      
    • Cool the vessel to 0 °C to manage the exothermic nature of the substitution and prevent side reactions.

    • Add 2.2 eq of secondary amine (e.g., diethylamine) dropwise over 30 minutes.

    • Stir at room temperature for 4 hours. Filter the resulting suspension via cannula to remove the salt, and concentrate the filtrate in vacuo.

  • Self-Validation System: The immediate formation of a dense white precipitate (amine hydrochloride) visually validates the HCl scavenging. Spectroscopically, the

    
     NMR shift will migrate from the chlorophosphine region (~81 ppm for 
    
    
    
    ) to the aminophosphine region (~41 ppm for
    
    
    ), confirming successful P-N bond formation.
Protocol B: Stereospecific Acidolysis of P-Chirogenic Aminophosphines
  • Objective: Cleave the P-N bond with inversion of configuration to yield a chlorophosphine borane 2.

  • Causality: Low temperatures provide kinetic control, ensuring the chloride attack proceeds via a strict

    
    -like inversion rather than allowing the intermediate to undergo pseudorotation or racemization.
    
  • Procedure:

    • Dissolve the P-stereogenic aminophosphine borane in anhydrous toluene and cool to -78 °C.

    • Introduce a standardized solution of anhydrous HCl in diethyl ether (2.0 eq) dropwise.

    • Maintain at -78 °C for 1 hour, then slowly warm to room temperature.

    • Purify rapidly via short-path silica plug (if stable) or use directly in the next step.

  • Self-Validation System: The reaction's success is validated by chiral HPLC analysis demonstrating an enantiomeric excess (ee) of >90%, proving the stereospecificity of the cleavage.

    
     NMR will show the disappearance of the aminophosphine borane signal and the emergence of the chlorophosphine borane signal.
    
Protocol C: Chemoselective Deoxygenation (Gilheany Protocol)
  • Objective: Reduce an aminophosphine oxide to a P(III) borane without cleaving the P-N bond 3.

  • Causality: Oxalyl chloride is highly electrophilic and selectively attacks the strongly nucleophilic P=O oxygen. The P-N bond survives because the intermediate chlorophosphonium salt is rapidly intercepted by

    
     before any deleterious side reactions occur.
    
  • Procedure:

    • To a stirred solution of aminophosphine oxide (1.0 mmol) in toluene (2 mL), add oxalyl chloride (1.0 mmol) in toluene (2 mL) dropwise at room temperature under nitrogen.

    • Wait for gas evolution to cease (formation of chlorophosphonium salt).

    • Add solid

      
       (4.0 mmol) in one portion, followed by THF (2 mL) to facilitate reduction. Stir for 2 hours.
      
  • Self-Validation System: Vigorous gas evolution (

    
     and 
    
    
    
    ) immediately upon oxalyl chloride addition visually validates the activation of the P=O bond.
    
    
    NMR of the crude mixture will confirm the complete transition from the P(V) oxide to the P(III) borane adduct, with the P-N coupling intact.

References

  • Insertion of carbon fragments into P(III)-N bonds in aminophosphines and aminobis(phosphines): synthesis, reactivity, and coordination chemistry of resulting phosphine oxide derivatives. PubMed (NIH). Available at: 5

  • Deoxygenation of Phosphoryl Compunds. Gilheany Research Group. Available at: 6

  • FULL PAPER - Chemoselective Deoxygenation of Aminophosphine Oxides. Research Repository UCD. Available at: 3

  • Aminophosphine - Chemistry and Reactivity. Wikipedia. Available at: 1

  • Modularly designed transition metal PNP and PCP pincer complexes based on aminophosphines: synthesis and catalytic applications. PubMed (NIH). Available at: 4

  • Highly enantiomerically enriched chlorophosphine boranes: synthesis and applications as P-chirogenic electrophilic blocks. PubMed (NIH). Available at: 2

Sources

Advanced Applications of Diethylamino Phosphine Precursors: From Catalysis to Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Reviews on Diethylamino Phosphine Precursors Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylamino phosphine precursors—specifically bis(diethylamino)chlorophosphine and dichloro(diethylamino)phosphine —occupy a critical niche in organophosphorus chemistry. Unlike their more sterically hindered diisopropyl analogues (standard in solid-phase DNA synthesis), diethylamino derivatives offer a unique balance of nucleophilicity and steric accessibility. This guide synthesizes current literature to explain how these precursors function as "masked" phosphorus sources in ligand design, nucleotide analogue synthesis, and semiconductor material production.

Chemical Architecture & Mechanistic Grounding

The P-N Bond as a Tunable Handle

The utility of diethylamino phosphines stems from the lability of the phosphorus-nitrogen (P-N) bond under acidic conditions, contrasted with its stability towards bases.

  • Steric Tuning: The diethyl group (

    
    ) is less bulky than the diisopropyl group (
    
    
    
    ). This reduced steric hindrance allows for faster coupling rates in solution-phase synthesis but requires more rigorous moisture control to prevent hydrolysis.
  • Electronic Effect: The nitrogen lone pair donates electron density into the phosphorus empty d-orbitals (or

    
     orbitals), stabilizing the P(III) center against oxidation relative to alkyl phosphines, while maintaining reactivity towards nucleophiles upon acid activation.
    
Key Precursor Profiles
CompoundFormulaCASKey ReactivityPrimary Application
Bis(diethylamino)chlorophosphine

685-83-6Masked

source; Selective substitution at P-Cl
Ligand synthesis, Phosphorbisamidites
Dichloro(diethylamino)phosphine

1069-08-5Highly reactive electrophile; Dual Cl substitution sitesMetal-complex precursors, Phosphitylation
Tris(diethylamino)phosphine

2283-11-6Completely amidated; Transamination reagentHiyama/Heck coupling ligands, Se/Te precursors

Critical Applications in Literature

Ligand Design for Catalysis

Literature reviews highlight


 as a pivot point for synthesizing bidentate ligands used in Buchwald-Hartwig  and Suzuki-Miyaura  couplings.
  • Mechanism: The P-Cl bond reacts with lithiated aryl species (e.g.,

    
    ) to form 
    
    
    
    .[1] Subsequent treatment with HCl cleaves the P-N bonds, converting them to P-Cl bonds, which can then be further functionalized to create phosphonites or phosphinites.
  • Causality: This "protection-deprotection" strategy prevents the oxidation of the phosphorus center during the initial coupling steps.

The Phosphorbisamidite Approach in Nucleotide Chemistry

While diisopropyl phosphoramidites are the industry standard for automated DNA synthesis, literature by Yamana et al. points to phosphorbisdiethylamidites for specific solution-phase analogues.

  • Advantage: The diethylamino group is more labile than the diisopropyl group. In the synthesis of bulky or modified nucleotides (e.g., anthraquinone-sugar conjugates), the reduced steric bulk of the diethyl group facilitates coupling that would otherwise be sterically arrested.

  • Self-Validating Logic: If a coupling reaction with a standard phosphoramidite stalls (yield <50% after 15 min), switching to a diethylamino precursor often drives the reaction to completion due to lower activation energy barriers.

Precursors for Semiconductor Nanocrystals

Recent studies (e.g., in Inorganic Chemistry) utilize tris(diethylamino)phosphine as a vector for Selenium (Se) or Tellurium (Te) in the synthesis of quantum dots (PbSe, HgTe).

  • Role: The aminophosphine acts as a solubilizing agent for the chalcogenide. The P-N bond strength determines the release rate of the chalcogenide at elevated temperatures, allowing for precise control over nucleation and growth rates of nanorods.

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent synthesis pathways starting from Phosphorus Trichloride (


), highlighting the controlled substitution that yields specific precursors.

G PCl3 PCl3 (Phosphorus Trichloride) Mono Cl2P(NEt2) Dichloro(diethylamino)phosphine PCl3->Mono 1 eq. Et2NH Low Temp (-78°C) Bis ClP(NEt2)2 Bis(diethylamino)chlorophosphine PCl3->Bis 4 eq. Et2NH Reflux Tris P(NEt2)3 Tris(diethylamino)phosphine PCl3->Tris 6 eq. Et2NH Excess Et2NH Et2NH (Diethylamine) Ligands P-N Ligands (Catalysis) Mono->Ligands Ar-Li / Grignard Nucleotides Phosphorbisamidites (DNA/RNA Analogues) Bis->Nucleotides ROH / Tetrazole QDots PbSe/HgTe Nanocrystals Tris->QDots Se/Te Powder High Temp

Figure 1: Divergent synthesis pathways from PCl3. Control of stoichiometry and temperature dictates the degree of amination, leading to distinct downstream applications.

Experimental Protocol: Synthesis of Bis(diethylamino)chlorophosphine

This protocol is derived from standard organophosphorus methodologies and requires strict inert atmosphere techniques.

Objective: Synthesize


 from 

. Safety Pre-check:

is highly corrosive and reacts violently with water.[2][3] Diethylamine is flammable.[4] Perform all steps in a fume hood under Argon/Nitrogen.
Materials
  • Phosphorus Trichloride (

    
    ): 13.7 g (0.1 mol)
    
  • Diethylamine (

    
    ): 29.2 g (0.4 mol) — Note: 4 equivalents are used; 2 for substitution, 2 to scavenge HCl.
    
  • Anhydrous Ether or Hexane: 200 mL

  • Inert Gas (Ar/N2) line.

Methodology
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet.

  • Solvent Prep: Charge the flask with anhydrous ether (150 mL) and

    
     (0.1 mol). Cool the solution to -10°C using an ice/salt bath.
    
  • Addition: Dissolve diethylamine (0.4 mol) in 50 mL of ether. Add this solution dropwise to the

    
     solution over 1 hour.
    
    • Causality: Slow addition at low temperature prevents uncontrolled exotherms and favors the formation of the bis-substituted product over the tris-substituted byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A voluminous white precipitate of diethylammonium chloride (

    
    ) will form.
    
  • Filtration: Filter the mixture under an inert atmosphere (using a Schlenk frit) to remove the amine salt. Wash the cake with dry ether.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum.

    
     is a colorless liquid (bp ~55-57°C at 0.2 mmHg).[3]
    

Validation Point:


 NMR should show a singlet around 

150-160 ppm. Multiple peaks indicate incomplete substitution or hydrolysis.

Safety & Handling (E-E-A-T)

These precursors are pyrophoric hazards and corrosives .

  • Hydrolysis Risk: Upon contact with moisture, these compounds release diethylamine and HCl (or phosphorous acid), causing severe respiratory and ocular damage.

  • Storage: Must be stored under inert gas in a desiccator or glovebox. Caps must be sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Spill Management: Do not use water. Cover spills with dry lime, sand, or soda ash.

References

  • Bis(diethylamino)chlorophosphine . Grokipedia. Retrieved from

  • Bis(diethylamino)chlorophosphine - Product Specification . Sigma-Aldrich. Retrieved from [1][3][4][5][6][7][8][9][10][11]

  • Tris(diethylamino)phosphine in Catalysis. Smolecule.
  • Dichloro(diethylamino)phosphine Applications . Alfa Chemistry. Retrieved from [1][3][4][5][6][7][8][9][10][11][12]

  • Synthesis and Chemical Properties of 3-Phosphono-coumarins. NIH/PMC.
  • Phosphine Tellurides as Precursors in the Synthesis of HgTe CQDs. MDPI.

Sources

Methodological & Application

synthesis of P-chiral phosphines using 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for synthesizing high-purity P-chiral phosphines utilizing 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS 220185-34-2) as a core building block. By leveraging the Jugé-Stephan oxazaphospholidine methodology , this reagent allows for the stereocontrolled introduction of the 4-methoxyphenyl (PMP) group—a critical electronic modifier in asymmetric catalysis. This guide covers the full synthetic workflow: diastereoselective condensation with (-)-ephedrine, borane protection, sequential nucleophilic substitution, and final deprotection.

Introduction

P-chiral phosphines (where the phosphorus atom is the stereogenic center) are a privileged class of ligands, offering tighter chiral pockets and distinct electronic properties compared to backbone-chiral ligands (e.g., BINAP). However, their synthesis is historically challenging due to the facile racemization of trivalent phosphorus and the difficulty of separating enantiomers.

4-Methoxyphenyl(diethylamino)chlorophosphine serves as an ideal "masked" electrophile for this process.

  • Bifunctionality: It possesses one highly reactive chloride leaving group and one tunable diethylamino leaving group.

  • Electronic Tuning: The 4-methoxyphenyl group provides electron-donating character, enhancing the basicity of the final phosphine ligand, which is beneficial for oxidative addition steps in Pd- and Rh-catalyzed cycles.

  • Stereocontrol: It is perfectly suited for the Jugé-Stephan method , which uses ephedrine as a chiral auxiliary to resolve the phosphorus center with >98% diastereomeric excess (de).

Strategic Overview & Mechanism

The synthesis relies on the formation of a diastereomerically pure 1,3,2-oxazaphospholidine borane intermediate. The reaction proceeds through three critical phases:

  • Chiral Resolution (Auxiliary Installation): The reagent reacts with (-)-ephedrine. The chloride and diethylamino groups are displaced by the hydroxyl and amine functions of ephedrine to form a five-membered ring. Borane protection locks the stereochemistry.

  • Stereospecific Ring Opening (First Substitution): An organolithium reagent attacks the phosphorus, cleaving the P-O bond with retention of configuration (due to the rigid cyclic transition state).

  • Stereospecific Displacement (Second Substitution): Acid-catalyzed methanolysis converts the P-N bond to a P-OMe bond (inversion), followed by a second nucleophilic attack (inversion), resulting in a net retention of the original stereochemical information.

Detailed Experimental Protocol

Phase 1: Synthesis of the Oxazaphospholidine Borane Intermediate

Goal: Create the diastereomerically pure template.

Materials:

  • 4-Methoxyphenyl(diethylamino)chlorophosphine (1.0 eq)[1]

  • (-)-Ephedrine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq)

  • Solvent: Anhydrous Toluene

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an Argon atmosphere.

  • Dissolution: Charge the flask with (-)-ephedrine (dried via azeotropic distillation with toluene if necessary) and anhydrous toluene (0.2 M concentration). Add Triethylamine.

  • Reagent Addition: Cool the solution to 0°C. Add 4-Methoxyphenyl(diethylamino)chlorophosphine dropwise via syringe.

    • Mechanistic Note: The P-Cl bond reacts rapidly with the alcohol group of ephedrine. The NEt₃ scavenges the generated HCl.

  • Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Critical Step: Heating is required to displace the diethylamino group (-NEt₂) with the secondary amine of ephedrine, closing the oxazaphospholidine ring. Monitor by ³¹P NMR (shift from ~100 ppm to ~130-140 ppm).

  • Protection: Cool the mixture to 0°C. Slowly add BH₃·SMe₂. Stir at room temperature for 2 hours.

  • Workup: Quench carefully with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hot hexane/ethanol.

    • Validation: Check diastereomeric purity via ³¹P NMR. A single peak indicates >98% de.

Phase 2: First Nucleophilic Substitution (Ring Opening)

Goal: Install the second substituent (R¹) with retention of configuration.

Materials:

  • Oxazaphospholidine borane (from Phase 1)

  • Organolithium Reagent (R¹-Li, e.g., Methyl Lithium) (1.2 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Dissolve the recrystallized intermediate in anhydrous THF and cool to -78°C .

  • Add R¹-Li dropwise. Stir at -78°C for 1 hour, then warm to room temperature.

    • Observation: The reaction cleaves the P-O bond.[2] The ephedrine backbone remains attached via the nitrogen.

  • Quench with saturated NH₄Cl. Extract with ether, dry, and concentrate.

  • Isolate the aminophosphine-borane intermediate via flash chromatography (SiO₂).

Phase 3: Methanolysis and Second Substitution

Goal: Remove the auxiliary and install the third substituent (R²).

Protocol:

  • Methanolysis: Dissolve the intermediate in MeOH. Add concentrated H₂SO₄ (1.1 eq) at 0°C. Stir overnight at room temperature.

    • Result: Formation of the Methyl Phosphinite Borane (Ar(R¹)P(OMe)-BH₃). This step proceeds with inversion of configuration.[2][3][4][5]

  • Extraction: Dilute with water, extract with DCM. The product is often an oil.

  • Second Alkylation: Dissolve the methyl phosphinite borane in THF. Cool to -78°C.

  • Add the second nucleophile (R²-Li, e.g., t-Butyl Lithium or Phenyl Lithium).

    • Result: Displacement of the methoxy group with inversion .

    • Net Stereochemistry: Inversion (Methanolysis) + Inversion (Alkylation) = Retention relative to the aminophosphine.

Phase 4: Deprotection (Borane Removal)

Goal: Liberate the active P-chiral phosphine.

Protocol:

  • Dissolve the P-chiral phosphine-borane in Toluene or DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Heat to 50°C for 2–4 hours (or stir with DABCO overnight).

  • Alternative: Use HBF₄/Et₂O followed by base wash if DABCO is ineffective.

  • Final Isolation: Pass through a short plug of neutral alumina under Argon to remove boron residues.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Reagent Appearance Colorless to pale yellow liquid (handle in glovebox)
³¹P NMR (Reagent) ~130–150 ppm (typical for amino-chlorophosphines)
³¹P NMR (Product) ~130–145 ppm (Oxazaphospholidine-BH₃)
Common Issue: Racemization Avoid temperatures >0°C during lithiation steps. Ensure reagents are halide-free if possible.
Common Issue: Incomplete Cyclization Ensure reflux is vigorous to drive off HNEt₂.

Pathway Visualization

JugéStephanPathway Start 4-Methoxyphenyl(diethylamino) chlorophosphine (Ar-P(NEt2)Cl) Intermediate1 Oxazaphospholidine (P-N & P-O Bonds Formed) Start->Intermediate1 Reflux Toluene (-HCl, -HNEt2) Ephedrine (-)-Ephedrine (Chiral Auxiliary) Ephedrine->Intermediate1 Borane Oxazaphospholidine-BH3 (Protected, Pure Diastereomer) Intermediate1->Borane + BH3·SMe2 Recrystallization RingOpen Aminophosphine-BH3 (P-O Bond Cleaved by R1-Li) Borane->RingOpen + R1-Li (Retention) Phosphinite Methyl Phosphinite-BH3 (P-OMe formed via Acidolysis) RingOpen->Phosphinite H2SO4 / MeOH (Inversion) FinalProtected P-Chiral Phosphine-BH3 (P-Ar-R1-R2) Phosphinite->FinalProtected + R2-Li (Inversion) FinalProduct Free P-Chiral Phosphine (Active Ligand) FinalProtected->FinalProduct DABCO or Amine Deprotection

Figure 1: Step-wise stereochemical pathway for converting the chlorophosphine precursor into a P-chiral ligand.

References

  • Jugé, S.; Stephan, M.; Merdès, R.; Genet, J. P. "Total synthesis of P-chiral phosphines from ephedrine." Journal of the Chemical Society, Chemical Communications, 1993, (6), 531-533. Link

  • Grabulosa, A.; Granell, J.; Muller, G. "Preparation of P-Stereogenic Phosphines: From the Resolution of Racemates to the Stoichiometric and Catalytic Synthesis." Coordination Chemistry Reviews, 2007, 251(1-2), 25-90. Link

  • Imamoto, T. "Synthesis and Applications of P-Chiral Phosphine Ligands." Proceedings of the Japan Academy, Series B, 2021, 97(9), 520-542.[6] Link

  • Imamoto, T.; Oshiki, T.; Onozawa, T. "Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers." Journal of the American Chemical Society, 1990, 112(13), 5244-5252. Link

  • GuideChem. "4-Methoxyphenyl(diethylamino)chlorophosphine Product Details & CAS 220185-34-2." Link

Sources

Application Note: Chemoselective Alkylation of 4-Methoxyphenyl(diethylamino)chlorophosphine via Grignard Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Grignard Reaction with 4-Methoxyphenyl(diethylamino)chlorophosphine Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Abstract

This technical guide outlines the protocol for the chemoselective mono-alkylation of 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS: 220185-34-2) using Grignard reagents. This reagent serves as a critical "linchpin" scaffold in the synthesis of P-chirogenic ligands and unsymmetrical phosphines. The protocol addresses the specific challenge of differentiating between the highly reactive P-Cl bond and the latent P-N bond, ensuring exclusive substitution at the chloride position to yield 4-Methoxyphenyl(alkyl)(diethylamino)phosphines . Emphasis is placed on inert atmosphere techniques (


P NMR monitoring) and a non-hydrolytic workup to preserve the moisture-sensitive aminophosphine product.

Strategic Rationale & Mechanism

The "Linchpin" Strategy

The utility of 4-Methoxyphenyl(diethylamino)chlorophosphine lies in its dual-functionality. It possesses two distinct leaving groups with vastly different reactivities:

  • P-Cl (High Reactivity): Susceptible to rapid nucleophilic attack by organometallics (Grignard, Organolithium) at low temperatures.

  • P-N(Et)

    
     (Latent Reactivity):  Stable to Grignard reagents under controlled conditions but can be activated later (e.g., via acidolysis to P-OR or P-Cl) for a second substitution event.
    

This reactivity hierarchy allows for the sequential construction of unsymmetrical phosphines (


), which are essential for asymmetric catalysis.
Reaction Mechanism: S 2@P

The reaction proceeds via a nucleophilic substitution at the phosphorus center, mechanistically analogous to an S


2 reaction but often described as S

2@P. The hard nucleophile (Grignard carbon) attacks the electrophilic phosphorus, displacing the chloride ion.

Key Selectivity Factor: The diethylamino group acts as an electron donor to the phosphorus center (


), slightly reducing the electrophilicity compared to dichlorophosphines, but the P-Cl bond remains sufficiently labile. Low temperature (-78°C to 0°C) is critical to prevent the Grignard reagent from attacking the P-N bond or displacing the methoxy substituent on the aryl ring.

ReactionPathway Start 4-Methoxyphenyl(diethylamino) chlorophosphine (Electrophile) TS Transition State (Trigonal Bipyramidal) Start->TS + R-Mg-X THF, -78°C Grignard R-Mg-X (Nucleophile) Grignard->TS Product 4-Methoxyphenyl(alkyl) (diethylamino)phosphine (Target) TS->Product Path A: P-Cl Displacement (Kinetic Control) Side1 Side Product: P-N Cleavage TS->Side1 Path B: High Temp (>0°C) Side2 Side Product: Oxidation (Phosphine Oxide) Product->Side2 O2 Exposure

Caption: Figure 1. Reaction pathway illustrating the chemoselective displacement of Chloride over the Diethylamino group. Path A is favored at low temperatures.

Experimental Protocol

Safety & Pre-Requisites
  • Hazards: Chlorophosphines are corrosive and release HCl upon hydrolysis. Grignard reagents are pyrophoric or highly flammable.

  • Environment: Strictly anhydrous and oxygen-free conditions (Schlenk line or Glovebox) are mandatory.

  • Solvents: THF or Diethyl Ether (distilled over Na/Benzophenone or dried via alumina columns).

Materials Table
ReagentEquiv.RoleCritical Parameter
4-Methoxyphenyl(diethylamino)chlorophosphine 1.0ElectrophilePurity >95%; clear/yellowish liquid.
Grignard Reagent (R-MgBr/Cl) 1.05NucleophileTitrate before use. Slight excess ensures full conversion.
THF (Anhydrous) SolventMedium0.2 M concentration relative to phosphine.
Hexane/Pentane WorkupSolventFor precipitation of Mg salts.
Step-by-Step Procedure
Phase 1: Setup and Solubilization
  • Apparatus Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under positive inert gas pressure.

  • Charging: Syringe 4-Methoxyphenyl(diethylamino)chlorophosphine (1.0 equiv) into the flask.

  • Solvation: Add anhydrous THF (concentration ~0.2 M).

    • Note: Chlorophosphines are often viscous; ensure complete dissolution.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

Phase 2: Grignard Addition
  • Dropwise Addition: Load the titrated Grignard reagent into a dry syringe or pressure-equalizing addition funnel. Add dropwise to the phosphine solution over 30–60 minutes.

    • Control: Maintain internal temperature below -65°C. Rapid addition causes local heating, leading to P-N cleavage byproducts.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature (RT) over 2 hours.

    • Visual Cue: The solution often changes color (e.g., colorless to pale yellow/cloudy) as Magnesium salts (MgClBr) precipitate.

Phase 3: Monitoring & Workup (Non-Hydrolytic)

Crucial Deviation: Unlike standard organic workups, do not quench with aqueous NH


Cl  if the aminophosphine is the desired isolated product. Aminophosphines can hydrolyze to phosphine oxides or phosphinous acids in the presence of water/acid.
  • Monitoring: Take an aliquot (

    
     mL) under inert gas. Transfer to a valved NMR tube containing dry C
    
    
    
    D
    
    
    .
    • 
      P NMR Check: 
      
      • Starting Material (

        
        -Cl): Typically 
        
        
        
        +130 to +160 ppm.
      • Product (

        
        -R): Typically shifted upfield to 
        
        
        
        +40 to +90 ppm (dependent on R group).
      • Oxide Impurity (

        
        =O): 
        
        
        
        +30 to +50 ppm.
  • Isolation (Schlenk Filtration):

    • Concentrate the reaction mixture under reduced pressure (vacuum) to remove THF.

    • Re-suspend the residue in anhydrous Hexane or Pentane . This precipitates the Magnesium salts (MgX

      
      ).
      
    • Filter the suspension through a Schlenk frit (medium porosity) or Celite pad under an inert atmosphere.

    • The filtrate contains the product.

  • Purification: Remove the alkane solvent in vacuo to yield the crude aminophosphine.

    • Note: Most aminophosphines are oils. If high purity is required, vacuum distillation (Kugelrohr) is preferred over silica chromatography, as silica is acidic and can degrade the P-N bond.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action

P NMR shows multiple peaks around 30-50 ppm
Oxidation (Phosphine Oxide formation)Check inert gas quality. Degas all solvents thoroughly. Ensure no air leaks during filtration.
Peak at ~0 ppm or acidic species Hydrolysis (P-N or P-Cl hydrolysis)Moisture ingress. Re-dry glassware. Ensure Mg salts are removed via dry filtration, not aqueous wash.
Recovery of starting material Grignard reagent degradedTitrate Grignard reagent immediately before use using salicylaldehyde phenylhydrazone or similar indicator.
Double addition product (

)
Temperature too high / Excess GrignardStrictly maintain -78°C during addition. Ensure 1:1 stoichiometry.

Workflow Visualization

ProtocolWorkflow Setup 1. Setup Flame-dry glassware Inert Atmosphere (Ar/N2) Dissolve 2. Dissolution Dissolve Chlorophosphine in THF Cool to -78°C Setup->Dissolve Addition 3. Grignard Addition Dropwise addition of R-MgX Maintain T < -65°C Dissolve->Addition Warm 4. Reaction Warm to RT over 2 hours Precipitation of Mg salts Addition->Warm Check 5. QC Check 31P NMR (C6D6) Confirm shift upfield Warm->Check Check->Addition Incomplete Workup 6. Workup (Dry) Remove THF -> Add Hexane Filter Mg salts (Schlenk frit) Check->Workup Conversion >95% Isolate 7. Isolation Evaporate Hexane Vacuum Distillation (Optional) Workup->Isolate

Caption: Figure 2. Step-by-step experimental workflow for the synthesis of aminophosphines via Grignard addition.

References

  • Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. (2014). Discusses nucleophilic substitution at halophosphines.

  • Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines. University of Minnesota. (2020). Details the reactivity of P-Cl bonds and substitution kinetics.

  • Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents.RSC Advances. (2018). Mechanistic insight into S

    
    2@P pathways and stereochemistry. 
    
  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015). General principles of Grignard nucleophilicity and handling.

  • 4-Methoxyphenyl(diethylamino)chlorophosphine Product Data. GuideChem. Chemical properties and identifiers.

nucleophilic substitution of chlorine in amino-chlorophosphines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Nucleophilic Substitution of Chlorine in Amino-Chlorophosphines for Phosphoramidite Synthesis

Executive Summary

Amino-chlorophosphines—most notably 2-cyanoethyl N,N-diisopropylchlorophosphoramidite—are foundational reagents in modern nucleic acid chemistry. They are utilized to introduce phosphite triester linkages via the nucleophilic substitution of their highly reactive chlorine atom[1]. This transformation is the critical first step in generating nucleoside phosphoramidites, which serve as the gold standard building blocks for automated solid-phase oligonucleotide synthesis[2]. Because the trivalent phosphorus (P(III)) center is acutely sensitive to moisture and oxidation, executing this substitution requires rigorous environmental controls and a deep understanding of the underlying mechanistic causality[3].

Mechanistic Causality: The P(III) Electrophilic Center

The synthesis of a phosphoramidite proceeds via a bimolecular nucleophilic substitution at the electrophilic P(III) atom. As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected rather than simply following a recipe.

  • Nucleophilic Attack & Leaving Group Dynamics: The free hydroxyl group of a protected nucleoside (e.g., the 3'-OH) acts as the nucleophile. The high polarizability and excellent leaving-group ability of the chloride ion (

    
    ) render the amino-chlorophosphine highly susceptible to this nucleophilic attack[1].
    
  • Steric Shielding: The N,N-diisopropylamino group is not merely a structural placeholder; it provides critical steric bulk. This steric hindrance prevents multiple nucleophilic substitutions, stabilizes the P-N bond against premature cleavage, and ensures that the amine itself does not act as a competing nucleophile[4].

  • Acid Scavenging (Le Chatelier’s Principle): The substitution reaction generates stoichiometric amounts of hydrogen chloride (HCl). If left unneutralized, this acid will rapidly degrade the acid-sensitive phosphoramidite product and cleave acid-labile protecting groups (such as the 5'-O-DMT group). A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is employed to scavenge the HCl, precipitating it as a salt and driving the reaction forward[5].

Mechanism Nuc Nucleophile (R-OH) TS Transition State [R-O···P···Cl]‡ Nuc->TS O lone pair attack Elec Amino-chlorophosphine (P(III)-Cl) Elec->TS Electrophilic target Prod Phosphoramidite (R-O-P) TS->Prod Cl- displacement Base DIPEA Base (HCl Scavenger) TS->Base H+ capture

Mechanistic pathway of nucleophilic substitution at the P(III) center of amino-chlorophosphines.

Analytical Signatures: Self-Validating Quality Control

A robust chemical protocol must be a self-validating system.


 Nuclear Magnetic Resonance (NMR) is the definitive analytical tool for monitoring the substitution of amino-chlorophosphines[6].
  • Starting Material Validation: Prior to use, the amino-chlorophosphine should be evaluated. An intact reagent like bis(diisopropylamino)chlorophosphine will appear as a sharp singlet in anhydrous

    
     with a chemical shift of approximately 134–145 ppm[7].
    
  • Product Confirmation: Successful P-O bond formation shifts the signal to approximately 148–150 ppm. Because the reaction couples a chiral nucleoside to a newly formed chiral phosphorus center, the product typically presents as two closely spaced diastereomeric peaks[8].

  • Failure Modes: The presence of peaks between 0 and 20 ppm indicates catastrophic moisture contamination, representing hydrolyzed or oxidized P(V) species (e.g., H-phosphonates)[7].

Experimental Protocol: Synthesis of 3'-O-Phosphoramidites

Objective: Convert a 5'-O-DMT-protected nucleoside into its 3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) derivative. Precautions: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is highly moisture-sensitive and corrosive[9]. All steps must be performed under a strict Argon or Nitrogen atmosphere using oven-dried glassware.

Workflow Step1 1. Azeotropic Drying (Pyridine/Toluene) Step2 2. Phosphitylation (DCM, DIPEA, Reagent) Step1->Step2 Step3 3. Methanol Quench (Neutralize Excess P-Cl) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 Extraction) Step3->Step4 Step5 5. Silica Chromatography (TEA-neutralized) Step4->Step5

Experimental workflow for the synthesis and isolation of nucleoside phosphoramidites.

Step-by-Step Methodology:

  • Azeotropic Drying: Dissolve the 5'-O-DMT-protected nucleoside (1.0 eq) in anhydrous pyridine (10 mL/mmol) and evaporate to dryness under reduced pressure. Repeat this process with anhydrous toluene (2 × 10 mL/mmol). Causality: This azeotropic distillation removes residual hydration shells from the nucleoside, preventing water from acting as a competing nucleophile[10]. Dry the resulting foam under high vacuum for

    
     12 hours.
    
  • Reaction Setup: Purge the flask with Argon. Dissolve the dried nucleoside in anhydrous dichloromethane (DCM) to achieve a ~0.1 M concentration.

  • Base Addition: Inject anhydrous DIPEA (3.0 to 5.0 eq) into the stirring solution.

  • Phosphitylation: Dropwise, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 to 1.5 eq) via a gas-tight syringe[5]. The solution will likely become cloudy as insoluble DIPEA·HCl salts precipitate.

  • In-Process Monitoring: Stir at room temperature for 1–2 hours. Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate with 1% Triethylamine). The reaction is complete when the starting material is fully consumed, yielding a faster-eluting product spot[7].

  • Quenching: Inject anhydrous methanol (1.0 mL per mmol of substrate) and stir for 5 minutes. Causality: Methanol rapidly attacks any unreacted chlorophosphine, converting it into a benign methyl phosphite. This prevents the highly reactive P-Cl species from causing side reactions during aqueous workup or degrading the chromatography column[10].

  • Aqueous Workup: Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash twice with saturated aqueous sodium bicarbonate (

    
    ) to remove amine salts and neutralize residual acids[10]. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude foam via flash column chromatography. Critical Step: The silica gel must be pre-neutralized by packing the column with solvent containing 1–2% triethylamine (TEA). Failure to neutralize the acidic silanol groups on the silica will result in the cleavage of the DMT group and hydrolysis of the phosphoramidite.

Quantitative Data Summary

The following table summarizes the critical stoichiometric and analytical parameters required for a self-validating synthesis workflow:

ParameterValue / RangeMechanistic Rationale
Nucleoside (R-OH) 1.0 eqActs as the limiting reagent.
Amino-chlorophosphine 1.2 – 1.5 eqA slight excess ensures the complete conversion of the highly valuable nucleoside substrate[5].
DIPEA (Base) 3.0 – 5.0 eqExcess is strictly required to scavenge all generated HCl, maintaining basicity to protect acid-labile groups[5].

NMR (Reagent)
~134 – 145 ppmA sharp singlet indicates an intact, unoxidized P-Cl bond[7].

NMR (Product)
~148 – 150 ppmAppearance of a doublet (diastereomers) indicates successful P-O bond formation[8].

NMR (Failure)
0 – 20 ppmIndicates catastrophic moisture contamination, resulting in hydrolyzed P(V) H-phosphonates[7].

References

  • [2] Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Available at:[Link]

  • [4] ResearchGate. Structures of the 5′-phosphoramidite monomers. Available at: [Link]

  • [1] NBInno. Understanding 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite for Synthesis. Available at: [Link]

  • [7] SciSpace. Oligodeoxyribonucleotide analogs functionalized with phosphonoacetate and thiophosphonoacetate diesters. Available at: [Link]

  • [10] Beilstein Journal of Organic Chemistry. Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis. Available at: [Link]

  • [5] NIH / PMC. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides. Available at: [Link]

  • [8] Oxford Academic (OUP). 'Protected DNA Probes' capable of strong hybridization without removal of base protecting groups. Available at: [Link]

Sources

Protocol & Application Note: Acid-Catalyzed Hydrolysis for Diethylamino Group Deprotection in Phosphine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The diethylamino group serves as a highly effective and versatile protecting group or synthetic precursor for the phosphorus (III) center in the synthesis of specialized phosphines. Its strategic removal via acid-catalyzed hydrolysis is a critical deprotection step to yield valuable secondary phosphine oxides (SPOs) or phosphinous acids. This transformation is pivotal in the synthesis of chiral phosphine ligands, organocatalysts, and other advanced organophosphorus compounds.[1][2] This document provides a comprehensive overview of the underlying reaction mechanism, outlines a detailed and validated experimental protocol, and offers insights into reaction optimization and troubleshooting.

Scientific Foundation and Mechanism

The cleavage of the phosphorus-nitrogen (P-N) bond in aminophosphines under acidic conditions is a robust and predictable transformation.[3] The reaction proceeds through a well-understood mechanism initiated by the protonation of the Lewis basic nitrogen atom of the diethylamino group.

Mechanism Breakdown:

  • Protonation: The reaction commences with the protonation of the nitrogen atom by a strong acid (e.g., HCl). This step is rapid and converts the diethylamino group into a diethylammonium moiety.

  • Activation: The newly formed ammonium group is an excellent leaving group due to the positive charge on the nitrogen. This significantly increases the electrophilicity of the phosphorus atom.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated phosphorus center. This forms a pentacoordinate intermediate.

  • Elimination & Tautomerization: The intermediate collapses, expelling the stable diethylamine (as its ammonium salt). This initially yields a phosphinous acid (R₂P-OH). Phosphinous acids exist in equilibrium with their more stable tautomeric form, the secondary phosphine oxide (R₂P(O)H).[4] The equilibrium heavily favors the SPO, which is typically the isolated product.[1]

This mechanistic pathway underscores the lability of the P-N bond in an acidic medium, providing a reliable method for its cleavage.[5]

Acid-Catalyzed Hydrolysis of Diethylaminophosphine Start R₂P-N(Et)₂ (Aminophosphine) Protonated R₂P-N⁺H(Et)₂ (Protonated Intermediate) Start->Protonated + H₃O⁺ Step 1: Protonation inv1 Protonated->inv1 Intermediate [R₂P(OH)(N⁺H(Et)₂)] (Pentacoordinate Intermediate) Product1 R₂P-OH (Phosphinous Acid) Intermediate->Product1 - H₂N⁺(Et)₂ Step 3: Elimination Byproduct H₂N⁺(Et)₂ Cl⁻ (Diethylammonium Chloride) Intermediate->Byproduct Product2 R₂P(O)H (Secondary Phosphine Oxide) Product1->Product2 Tautomerization Step 4 inv1->Intermediate + H₂O Step 2: Nucleophilic Attack inv2

Figure 1: Mechanism of P-N bond hydrolysis.

Experimental Design: Protocol and Reagents

This section details a general protocol for the hydrolysis of a diaryl(diethylamino)phosphine to its corresponding secondary phosphine oxide. The procedure should be adapted based on the specific substrate's reactivity and solubility.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
Diaryl(diethylamino)phosphineSynthesis GradeIn-house/CommercialSubstrate (e.g., Diphenyl(diethylamino)phosphine)
Hydrochloric Acid (HCl)Reagent Grade, 12 MSigma-Aldrich, VWROther strong, non-oxidizing acids can be used (e.g., HBr).
Tetrahydrofuran (THF)AnhydrousAcros, Sigma-AldrichCo-solvent to ensure substrate solubility.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor quenching and neutralization.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying the organic phase.
Diethyl EtherReagent GradeVWROften used for precipitation/crystallization of the product.
Deionized WaterN/AIn-house
Step-by-Step Hydrolysis Protocol

The following protocol is based on the conversion of diphenyl(diethylamino)phosphine (1.0 g).

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add diphenyl(diethylamino)phosphine (1.00 g, 3.92 mmol).

    • Add THF (15 mL) to dissolve the starting material completely.

    • Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.

  • Acid Addition:

    • Slowly add concentrated hydrochloric acid (12 M, 3.2 mL, ~39 mmol, 10 equivalents) dropwise to the stirred solution over 5-10 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0-5 °C during addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

    • TLC: Use a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate). The starting aminophosphine will have a higher Rf than the more polar secondary phosphine oxide product.

    • ³¹P NMR: Take an aliquot from the reaction, neutralize it, and dissolve it in CDCl₃. The starting material will have a characteristic shift, while the diphenylphosphine oxide product will appear at approximately δ 21-25 ppm.

    • Continue stirring at room temperature for 2-4 hours or until the starting material is fully consumed.

  • Work-up and Neutralization:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and add dichloromethane (DCM, 30 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).

    • Combine all organic extracts and wash them with brine (1 x 20 mL).

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid is diphenylphosphine oxide.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., DCM/diethyl ether or toluene/hexane) or purified by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry. Diphenylphosphine oxide should exhibit a characteristic P-H doublet in ¹H NMR around 8 ppm and a P-H coupling constant of approximately 450-500 Hz.

Figure 2: General experimental workflow diagram.

Key Parameters and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Choice of Acid Concentrated HCl is standard. HBr can also be used.Non-oxidizing acids are crucial to prevent the oxidation of the phosphorus center. Using oxidizing acids like HNO₃ can lead to the formation of phosphinic acids (R₂P(O)OH). If the reaction is sluggish, ensure the acid concentration is sufficient.
Stoichiometry A large excess of acid (5-10 equivalents) is recommended.The reaction consumes both acid (for protonation) and water. A large excess drives the equilibrium towards the products, ensuring complete conversion. Incomplete reaction is often due to insufficient acid or water.
Solvent System A water-miscible co-solvent like THF or dioxane is often necessary.Many organophosphorus compounds have poor solubility in purely aqueous media. The co-solvent ensures the reaction mixture remains homogeneous. If the substrate precipitates upon acid addition, increase the co-solvent volume.
Temperature Initial addition at 0 °C, followed by reaction at room temperature.The initial protonation can be exothermic. Cooling prevents potential side reactions. Most hydrolyses proceed efficiently at room temperature. For very hindered or unreactive substrates, gentle heating (40-50 °C) may be required.
Work-up Thorough neutralization and extraction are critical.The product SPO can have some water solubility, and the diethylammonium salt byproduct must be completely removed. Inadequate washing can lead to impurities in the final product. Use of brine wash helps to break up any emulsions.

Safety and Handling

  • Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction: The quenching of excess strong acid with a bicarbonate base is an exothermic process that releases CO₂ gas. Perform this step slowly and with adequate cooling to prevent pressure buildup and splashing.

  • Products: While many secondary phosphine oxides are air-stable solids, some phosphines can be air-sensitive.[1] Handle all organophosphorus compounds with care.

References

  • Keglevich, G., & Bálint, E. (2016). Synthesis and utilization of α-aminophosphine oxides and related derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(9-10), 1250-1254.

  • van der Vlugt, J. I. (2012). Synthesis and uses of phosphines containing P-N bonds. Inorganica Chimica Acta, 391, 1-13.

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition.

  • Wolfe, B., & Livinghouse, T. (2001). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). NSF-PAR.

  • Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(11), 12821-12853.

  • Kochan, J. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 48, 1-105.

  • Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction.

  • Bálint, E., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2798.

  • Kochan, J., & Dembinski, R. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1073-1111.

  • Xiao, J. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(12), 1157-1172.

  • Letsinger, R. L., & Emmick, T. L. (1967). Acid-catalyzed and alkaline hydrolyses of phosphinamides. Lability of phosphorus-nitrogen bonds in acid and the mechanisms of reaction. Journal of the American Chemical Society, 89(26), 7147-7151.

  • Hoge, G., & Wu, H. (2007). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Journal of Organic Chemistry, 72(19), 7173-7180.

  • Warren, S., & Wyatt, P. (2008). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.
  • Corbridge, D. E. C. (1995). Phosphorus: An Outline of its Chemistry, Biochemistry and Technology. Elsevier.
  • Engel, R. (1977).
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hudson, R. F. (1965). Structure and Mechanism in Organo-Phosphorus Chemistry. Academic Press.
  • Edmundson, R. S. (Ed.). (1996). Dictionary of Organophosphorus Compounds. CRC Press.

Sources

Application Note: Synthesis of Unsymmetrical Phosphinite Ligands using 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocol

Introduction & Structural Rationale

Phosphinite ligands (


) are privileged structures in asymmetric transition-metal catalysis, playing critical roles in Rh-catalyzed asymmetric hydrogenations and Pd-catalyzed allylic alkylations. However, synthesizing unsymmetrical or P-chirogenic phosphinites requires highly controlled, sequential functionalization of the phosphorus center to prevent symmetrical over-alkylation.

4-Methoxyphenyl(diethylamino)chlorophosphine (CAS: 220185-34-2) serves as an elite bifunctional electrophilic platform for this exact purpose. By leveraging the differential reactivity of its P–Cl and P–N bonds, chemists can construct complex, sterically tuned ligands with absolute precision .

Mechanistic Causality of the Reagent Design
  • The 4-Methoxyphenyl (p-Anisyl) Group: The electron-donating methoxy substituent enriches the electron density at the phosphorus center. In catalytic cycles, this accelerates the oxidative addition of the metal center and stabilizes high-oxidation-state intermediates .

  • The P–Cl Bond (Site of First Functionalization): Highly electrophilic and susceptible to rapid nucleophilic attack by Grignard reagents at cryogenic temperatures.

  • The P–NEt₂ Bond (The Protecting Group): The diethylamino group acts as a robust protecting group. It is entirely inert to strongly basic carbon nucleophiles (preventing double-alkylation), yet it can be selectively cleaved by anhydrous acid in a later stage .

LogicalCausality Reagent 4-MeO-C6H4-P(Cl)(NEt2) Bifunctional Precursor P_Cl P-Cl Bond Highly Electrophilic Reacts with RMgX Reagent->P_Cl Site 1 (Alkylation) P_N P-N Bond Stable to Nucleophiles Cleaved by Acid Reagent->P_N Site 2 (Protection) MeO 4-MeO Group Electron Donating Enhances Catalysis Reagent->MeO Electronic Tuning

Figure 1: Structural rationale and reactivity profile of 4-Methoxyphenyl(diethylamino)chlorophosphine.

Synthetic Strategy & Workflow

The synthesis of an unsymmetrical phosphinite ligand from this precursor follows a strict three-phase sequence: Grignard Addition , Acidic P–N Cleavage , and Phosphitylation . Because organophosphorus intermediates are highly sensitive to oxidation and hydrolysis, each step must be performed under rigorous Schlenk conditions.

To ensure trustworthiness and reproducibility, this protocol integrates a self-validating system using ³¹P NMR spectroscopy to track the distinct chemical shift transitions between phases.

PhosphiniteSynthesis SM Starting Material 4-MeO-C6H4-P(Cl)(NEt2) Step1 Phase 1: Grignard Addition (RMgX, THF, -78 °C) SM->Step1 Int1 Aminophosphine Intermediate 4-MeO-C6H4-P(R)(NEt2) Step1->Int1 QC1 QC Check: 31P NMR Expected: δ 55-65 ppm Int1->QC1 Step2 Phase 2: P-N Cleavage (HCl in Ether, 0 °C) Int1->Step2 Int2 Chlorophosphine Intermediate 4-MeO-C6H4-P(R)(Cl) Step2->Int2 QC2 QC Check: 31P NMR Expected: δ 80-90 ppm Int2->QC2 Step3 Phase 3: Phosphitylation (ROH, NEt3, DCM, RT) Int2->Step3 Product Target Ligand Unsymmetrical Phosphinite 4-MeO-C6H4-P(R)(OR) Step3->Product QC3 QC Check: 31P NMR Expected: δ 110-120 ppm Product->QC3

Figure 2: Three-phase workflow for unsymmetrical phosphinite synthesis with integrated ³¹P NMR validation.

Quantitative Reaction Monitoring

Relying solely on TLC for organophosphorus synthesis is prone to error due to the instability of intermediates on silica gel. ³¹P NMR is the definitive analytical tool for this workflow.

Table 1: Diagnostic ³¹P NMR Shifts for Reaction Tracking (in C₆D₆)

Compound ClassRepresentative StructureTypical ³¹P NMR ShiftDiagnostic Role
Starting Material


130 – 140 ppm
Baseline reference
Aminophosphine


55 – 65 ppm
Confirms successful Grignard addition
Chlorophosphine


80 – 90 ppm
Confirms complete P–N cleavage
Phosphinite Ligand


110 – 120 ppm
Confirms successful phosphitylation

Detailed Experimental Protocols

Phase 1: Grignard Addition (Formation of Aminophosphine)

The goal of this phase is to substitute the chloride leaving group while leaving the diethylamino group strictly intact.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure argon (repeat 3x).

  • Dissolution: Dissolve 4-Methoxyphenyl(diethylamino)chlorophosphine (1.0 equiv, 10.0 mmol) in anhydrous THF (30 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Add the desired Grignard reagent (RMgBr, 1.05 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition at cryogenic temperatures prevents localized heating. This ensures strict mono-substitution at the P–Cl bond and prevents the Grignard reagent from forcing an unwanted reaction at the P–N bond .

  • Maturation: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Remove the THF under reduced pressure. Extract the residue with anhydrous pentane (3 x 20 mL) to precipitate the magnesium salts. Filter the suspension via a cannula into a fresh Schlenk flask.

  • Validation: Concentrate the filtrate and take an aliquot for ³¹P NMR. The signal should shift from ~135 ppm to the 55–65 ppm range.

Phase 2: P–N Bond Cleavage (Formation of Chlorophosphine)

This phase unmasks the second reactive site by converting the stable aminophosphine into a highly reactive chlorophosphine.

  • Dissolution: Dissolve the crude aminophosphine from Phase 1 in anhydrous diethyl ether (20 mL) and cool to 0 °C.

  • Acidic Cleavage: Slowly bubble anhydrous HCl gas into the solution (or add 2.2 equiv of a 2.0 M HCl solution in diethyl ether).

    • Causality: Why strictly anhydrous? Traces of water will instantly hydrolyze the resulting chlorophosphine into a secondary phosphine oxide, destroying the ligand precursor. The first equivalent of HCl protonates the amine leaving group, while the second provides the chloride nucleophile. The immediate precipitation of diethylamine hydrochloride (

      
      ) drives the reaction thermodynamically to completion.
      
  • Isolation: Stir for 30 minutes at 0 °C. Filter the white precipitate under strict argon protection using a Schlenk frit.

  • Validation: Concentrate the filtrate. ³¹P NMR of the crude oil should show a clean shift to the 80–90 ppm range. Use this intermediate immediately.

Phase 3: Phosphitylation (Formation of Target Phosphinite)

The final phase couples the chlorophosphine with a chiral or functionalized alcohol (ROH) to yield the final ligand.*

  • Preparation: In a separate flame-dried Schlenk flask, dissolve the target chiral alcohol (R*OH, 1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (20 mL). Cool to 0 °C.

  • Coupling: Dissolve the chlorophosphine from Phase 2 in DCM (5 mL) and add it dropwise to the alcohol/base mixture.

    • Causality: Triethylamine acts as an acid scavenger. Adding the electrophile (chlorophosphine) into the alcohol/base mixture ensures the microenvironment remains strictly basic at all times. If the base were added last, the HCl generated during coupling would rapidly cleave the newly formed P–O bond.

  • Completion: Stir for 4 hours at room temperature.

  • Purification: Filter off the triethylamine hydrochloride salt. Purify the crude product via short-path chromatography using basic alumina (neutral or acidic silica gel will cause acid-catalyzed hydrolysis of the phosphinite).

  • Final Validation: ³¹P NMR will confirm the final product with a characteristic shift in the 110–120 ppm range.

References

  • Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 2011.[Link]

  • Phosphorus-Based Catalysis. ACS Central Science, 2021.[Link]

  • Design of P-Chirogenic Aminophosphine-Phosphinite Ligands at Both Phosphorus Centers: Origin of Enantioselectivities in Pd-Catalyzed Allylic Reactions. Journal of Organic Chemistry, 2020. [Link]

  • Revisited Synthesis of Aryl-H-phosphinates. Synthesis, 2013.[Link]

Application Note: Stereoselective Displacement of Diethylamino Groups on Phosphorus Centers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Stereoselective Displacement of Diethylamino Group on Phosphorus Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

The stereoselective displacement of diethylamino (


) groups on phosphorus is a cornerstone transformation in the synthesis of P-chiral ligands (for asymmetric catalysis) and stereopure nucleotide analogues (e.g., ProTides, antisense oligonucleotides). This guide details the mechanistic principles and practical protocols for converting P(III)-diethylamino precursors into P-chiral phosphinites (P–O bond formation) and phosphines (P–C bond formation) with high stereocontrol. We focus on the two most robust methodologies: Acid-Catalyzed Alcoholysis  and Nucleophilic Substitution on Borane-Protected Adducts .

Introduction & Mechanistic Principles[1]

The diethylamino group serves as a versatile "chiral handle" on phosphorus. Unlike chloro- substituents, amino groups are stable to storage but can be activated selectively. The stereochemical outcome of displacing this group is dictated by the oxidation state of phosphorus and the nature of the activator.

The Challenge of P-Stereochemistry

Phosphorus stereocenters are configurationally stable at room temperature (barrier to inversion


30–35 kcal/mol for phosphines). However, 

-type displacements at phosphorus are sensitive to pseudorotation (Berry mechanism) and acid-catalyzed racemization. Successful protocols must balance activation (making

a good leaving group) with stereochemical integrity (preventing scrambling).
Mechanisms of Displacement

Two primary pathways are utilized:

  • Acid-Catalyzed Alcoholysis (P–O Formation): Used in nucleotide synthesis. A weak acid (e.g.,

    
    -tetrazole) protonates the amine or forms a reactive tetrazolide intermediate. The incoming alcohol attacks via an 
    
    
    
    -like transition state, typically resulting in Inversion of Configuration .
    • Reaction:

      
      
      
  • Organometallic Substitution on P-Boranes (P–C Formation): Used in ligand synthesis (Jugé-Genêt method). The phosphorus lone pair is protected with borane (

    
    ), preventing oxidation and locking the conformation. Organolithium reagents displace the amino group with Inversion of Configuration .
    
    • Reaction:

      
      
      
Mechanistic Pathway Diagram

G cluster_0 Stereochemical Outcome: Inversion Start P(III)-Diethylamino Precursor (Rp or Sp) Activation Activation (Protonation/Coordination) Start->Activation + Activator (Tetrazole or BH3) TS Trigonal Bipyramidal Transition State Activation->TS + Nucleophile (ROH or R-Li) Product Displaced Product (Inverted Configuration) TS->Product - HNEt2 or LiNEt2

Figure 1: General mechanistic flow for the stereoselective displacement of the diethylamino group.

Protocol A: Stereoselective Synthesis of P-Chiral Phosphinites (P–O Bond)

This protocol is adapted from standard phosphoramidite chemistry but optimized for maintaining stereopurity in chiral precursors. It is essential for creating P-chiral building blocks.

Reagents & Equipment
  • Substrate: Chiral aminophosphine (e.g., derived from ephedrine or resolved).

  • Nucleophile: Anhydrous Alcohol (Primary or Secondary).

  • Activator:

    
    -Tetrazole (0.45 M in MeCN) or 5-Ethylthio-1H-tetrazole (ETT).
    
    • Note: ETT is more acidic (

      
       4.3) than tetrazole (
      
      
      
      4.9) and often gives higher yields with sterically hindered amines.
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (<50 ppm water).

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve the P-chiral aminophosphine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Critical: Ensure the starting material is free of amine salts (purify via basic alumina filtration if necessary).

  • Nucleophile Addition: Add the alcohol (1.0–1.1 equiv) via syringe.

    • Tip: If the alcohol is a solid, dissolve it in minimal DCM before addition.

  • Activation (The Stereodefining Step):

    • Cool the reaction to 0 °C to maximize stereocontrol.

    • Add the Activator solution (1.5 equiv) dropwise over 5 minutes.

    • Observation: A white precipitate (amine-tetrazolide salt) may form.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT). Monitor by

    
     NMR.
    
    • Endpoint: Disappearance of the aminophosphine peak (

      
       ~100–140 ppm) and appearance of the phosphinite peak (
      
      
      
      ~110–150 ppm).
  • Workup (Non-Aqueous):

    • Filter the mixture through a sintered glass funnel packed with Celite (to remove amine salts) under an Argon blanket.

    • Concentrate the filtrate under reduced pressure strictly below 30 °C.

    • Caution: Phosphinites are prone to hydrolysis and oxidation. Use immediately or store at -20 °C under Argon.

Stereochemical Outcome[2]
  • Mechanism:

    
    -type displacement.
    
  • Result: Inversion of configuration relative to the starting P–N bond.

  • e.e./d.r.: Typically >95% if moisture is excluded.

Protocol B: Stereospecific Synthesis of P-Chiral Phosphines (P–C Bond)

This protocol utilizes the Borane-Protection Strategy (Jugé-Genêt methodology), allowing the synthesis of air-stable chiral phosphine ligands.

Reagents & Equipment
  • Substrate: Borane-protected aminophosphine [e.g.,

    
    ].
    
  • Nucleophile: Organolithium reagent (RLi) or Grignard (RMgX).

    • Note: Organolithiums are preferred for cleaner displacements at low temperatures.

  • Solvent: Anhydrous THF or Toluene.

  • Cryogenic Bath: Acetone/Dry Ice (-78 °C).

Step-by-Step Procedure
  • Pre-Cooling: Charge a dried Schlenk flask with the borane-aminophosphine (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C .

  • Nucleophilic Attack:

    • Add the Organolithium reagent (1.2–1.5 equiv) dropwise over 10–15 minutes.

    • Why Slow Addition? To prevent local heating which can cause racemization or loss of the borane group.

  • Incubation: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

    • Monitoring: Check

      
       NMR (proton-decoupled). The shift will move upfield (e.g., from 
      
      
      
      +60 ppm to
      
      
      +20–40 ppm for phosphine-boranes).
  • Quenching:

    • Quench carefully with saturated aqueous

      
       at 0 °C.
      
    • Extract with EtOAc or DCM.

  • Purification:

    • Dry organics over

      
       and concentrate.
      
    • Purify via flash chromatography on silica gel. (Borane-phosphines are generally stable to silica).

Stereochemical Outcome[2]
  • Mechanism: Direct nucleophilic attack on the P-center opposite the leaving group.

  • Result: Inversion of configuration.

  • De-protection (Optional): To release the free phosphine, heat with DABCO or diethylamine in toluene (Retention of configuration).

Data Summary & Troubleshooting

Comparison of Activators (for Protocol A)
ActivatorAcidity (

)
Reaction RateSteric ToleranceRecommended Use
1H-Tetrazole 4.9ModerateGoodStandard DNA/RNA synthesis
ETT 4.3FastExcellentBulky nucleophiles/amines
DCI ~5.2SlowModerateLess acidic conditions required
Pyridinium TFA ~3.5Very FastPoorAcid-stable substrates only
Troubleshooting Guide
ProblemRoot CauseSolution
Racemization Acid concentration too high or Temp > RT.Perform activation at -20 °C or 0 °C. Use stoichiometric activator.
H-Phosphonate Formation Hydrolysis due to moisture.Dry solvents over 3Å molecular sieves. Flame-dry glassware.
Incomplete Conversion Steric bulk of

.
Switch to ETT activator or increase reaction time at 0 °C.
Oxidation (P=O) Air leak during workup.Maintain Argon atmosphere. Use degassed solvents.
Workflow Visualization

Workflow cluster_P3 Protocol A: P-O Bond Formation cluster_P5 Protocol B: P-C Bond Formation StartA Chiral Aminophosphine (P-NEt2) ActA Add Alcohol + Tetrazole (0°C, DCM) StartA->ActA ProdA Chiral Phosphinite (Inversion) ActA->ProdA StartB Borane-Aminophosphine (P(BH3)-NEt2) ActB Add R-Li (-78°C, THF) StartB->ActB ProdB Chiral Phosphine-Borane (Inversion) ActB->ProdB

Figure 2: Parallel workflows for P-O and P-C bond formation via diethylamino displacement.

References

  • Jugé, S., et al. (1990).[1][2] "Stereoselective synthesis of P-chiral phosphines via oxazaphospholidines." Tetrahedron Letters, 31(44), 6357–6360. Link

  • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. Link

  • Imamoto, T., et al. (1990). "Synthesis and reactions of phosphine-boranes. Synthesis of new optically active phosphine ligands." Journal of the American Chemical Society, 112(13), 5244–5252. Link

  • Knouse, K. W., et al. (Baran Lab). (2020). "Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines." Journal of the American Chemical Society, 142(12), 5785–5792. Link

  • Featherston, A. L., et al. (Miller Lab). (2021). "Catalytic asymmetric and stereodivergent oligonucleotide synthesis." Science, 371(6530), 702-707. Link

  • DiRocco, D. A., et al. (2017). "A Multifunctional Catalyst for Stereoselective Synthesis of P-Chiral Compounds." Science, 356(6341), 929-933. Link

Sources

Application Note: Synthesis of Electron-Rich Biaryl Phosphines from Chlorophosphine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic rationale, structural design, and synthetic protocols for Buchwald-type ligands.

Executive Summary

Electron-rich dialkylbiaryl phosphines (commonly known as Buchwald ligands) have fundamentally transformed the landscape of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C–C, C–N, and C–O bonds 1. Their unique structural topology allows for the activation of historically unreactive substrates, such as deactivated aryl chlorides, often at room temperature. This application note outlines the causal mechanisms behind their efficacy and provides a self-validating, step-by-step protocol for synthesizing these critical ligands from chlorophosphine precursors.

Mechanistic Rationale: Structure and Reactivity

The exceptional catalytic performance of Buchwald ligands is dictated by two primary structural features:

  • Electron-Rich Dialkyl Groups: The strong

    
    -donating ability of alkyl groups (e.g., cyclohexyl or tert-butyl) significantly increases the electron density on the palladium center. This nucleophilic enhancement dramatically accelerates the oxidative addition  of the catalyst into strong C–X bonds 1.
    
  • Sterically Demanding Biaryl Backbone: The bulky biaryl framework crowds the coordination sphere of the Pd(II) intermediate. This steric strain increases the ground-state energy of the complex, thermodynamically driving the reductive elimination step to release the cross-coupled product and regenerate the active Pd(0) catalyst.

PdCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Accelerated by electron-rich dialkyl groups) Pd0->OA PdII L-Pd(II)(Ar)(X) Intermediate OA->PdII TM Transmetalation / Nucleophilic Attack PdII->TM PdII_Nuc L-Pd(II)(Ar)(Nuc) Intermediate TM->PdII_Nuc RE Reductive Elimination (Accelerated by steric bulk of biaryl backbone) PdII_Nuc->RE RE->Pd0 Product Cross-Coupled Product RE->Product

Mechanistic role of electron-rich biaryl phosphines in accelerating Pd-catalyzed cross-coupling.

The Role of Chlorophosphines and Cu(I) Catalysis

The synthesis of these ligands relies on the electrophilic nature of chlorophosphines (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

). The highly polarized P–Cl bond is susceptible to nucleophilic attack by biaryl organometallic reagents 2. While substitution with dicyclohexylchlorophosphine is straightforward, synthesizing ligands with extreme steric hindrance (e.g., di-tert-butyl or di(1-adamantyl) groups) is kinetically sluggish and prone to low yields under standard conditions []().

To bypass this kinetic barrier, a catalytic amount of copper(I) chloride is introduced. Cu(I) facilitates the formation of a highly reactive organocopper intermediate that accelerates the C–P bond formation, allowing the synthesis to proceed efficiently without requiring prolonged heating in sealed tubes 3.

Synthesis Strategies

Two primary pathways are utilized to generate the nucleophilic biaryl species prior to the chlorophosphine quench:

  • Direct Metalation: A pre-formed biaryl halide is treated with n-butyllithium or magnesium turnings to form the corresponding organolithium or Grignard reagent [[2]]().

  • In Situ Benzyne Condensation: An aryl halide is treated with excess magnesium to form a Grignard reagent, followed by the addition of a 1,2-dihaloarene to generate a benzyne intermediate in situ. The initial Grignard reagent then attacks the benzyne, forming the biaryl framework in a single synthetic operation 3.

SynthesisWorkflow A Aryl Halide (e.g., 2-Bromo-1,1'-biphenyl) B Metalation (Mg or n-BuLi) A->B C Organometallic Intermediate (Biaryl-MgBr or Biaryl-Li) B->C D Electrophilic Quench (Dialkylchlorophosphine, R2PCl) C->D F Electron-Rich Biaryl Phosphine (e.g., XPhos, JohnPhos) D->F E Cu(I) Catalysis (For bulky R = tBu, Ad) E->D Accelerates Substitution

Synthetic workflow for dialkylbiaryl phosphines from chlorophosphine precursors.

Quantitative Data: Ligand Selection Matrix

The choice of chlorophosphine and biaryl backbone dictates the final ligand's properties and optimal catalytic applications.

LigandPrecursor ChlorophosphineAryl Backbone PrecursorTypical YieldPrimary Application Focus
SPhos Dicyclohexylchlorophosphine2-Bromo-2',6'-dimethoxybiphenyl80-85%Suzuki-Miyaura (aryl chlorides)
XPhos Dicyclohexylchlorophosphine2-Bromo-2',4',6'-triisopropylbiphenyl75-80%Buchwald-Hartwig Amination
JohnPhos Di-tert-butylchlorophosphine2-Bromo-1,1'-biphenyl65-70%Amination (secondary amines)
BrettPhos Dicyclohexylchlorophosphine2-Bromo-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl60-65%C–O Cross-Coupling
AdBrettPhos Di(1-adamantyl)chlorophosphineBenzyne intermediate<50% (Cu cat.)Low-temp C–O Coupling

Experimental Protocol: Synthesis of XPhos via Direct Metalation

Self-Validating Note: The use of strict anhydrous conditions and an inert atmosphere (Schlenk line) is non-negotiable. Chlorophosphines are highly sensitive to moisture and will rapidly hydrolyze to secondary phosphine oxides, terminating the synthesis.

Materials Required:

  • 2-Bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

  • Dicyclohexylchlorophosphine (

    
    ) (1.1 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Copper(I) Chloride (CuCl) (0.05 equiv) - Optional, required only if adapting protocol for bulky

    
     substitutions.
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry argon (repeat 3x).

  • Substrate Dissolution: Add 2-bromo-2',4',6'-triisopropylbiphenyl to the flask. Dissolve in anhydrous THF to achieve a 0.2 M concentration.

  • Lithiation (Kinetic Control): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality Check: Low temperature prevents unwanted side reactions such as Wurtz-type homocoupling or protonation from the solvent. Dropwise add n-BuLi. Stir for 1 hour at -78 °C. The formation of the aryllithium species is typically indicated by a color change (pale yellow to deep orange).

  • Electrophilic Phosphination: Slowly add dicyclohexylchlorophosphine (

    
    ) neat or as a THF solution.
    
    • Note for Bulky Precursors: If adapting this protocol for

      
      , add 5 mol% of anhydrous CuCl prior to the chlorophosphine addition to catalyze the C–P bond formation [[3]]().
      
  • Thermal Equilibration: Allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours). Causality Check: Gradual warming ensures complete conversion while maintaining kinetic control over the initial nucleophilic attack.

  • Reaction Quench & Workup: Quench the reaction with degassed saturated aqueous

    
     to neutralize unreacted organolithium. Extract the aqueous layer with degassed ethyl acetate (3x).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from hot ethanol or methanol) to yield the pure electron-rich biaryl phosphine as a white crystalline solid.
    
  • Validation: Confirm product identity and purity via

    
     NMR (typically a single sharp singlet around 
    
    
    
    -10 to -15 ppm for XPhos) and
    
    
    NMR.

References

  • Source: nih.
  • Source: mit.
  • Source: thieme-connect.
  • Source: sigmaaldrich.

Sources

reaction conditions for coupling 4-Methoxyphenyl(diethylamino)chlorophosphine with lithium reagents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the chemoselective coupling of 4-Methoxyphenyl(diethylamino)chlorophosphine with organolithium reagents. This procedure is critical for the synthesis of P-stereogenic ligands and functionalized phosphines used in asymmetric catalysis.

Abstract & Mechanistic Rationale

The coupling of 4-Methoxyphenyl(diethylamino)chlorophosphine (1) with organolithium reagents is a foundational step in the synthesis of diversified phosphine ligands (e.g., CAMP, DIPAMP analogs). The reaction relies on the chemoselective nucleophilic substitution of the chloride leaving group by the carbanion (


) of the lithium reagent.

The Chemoselectivity Challenge: The phosphorus atom in substrate (1) possesses two potential leaving groups: the chloride (-Cl) and the diethylamino group (


).
  • P-Cl Bond: Highly polarized, weak bond, excellent leaving group. Reacts rapidly with nucleophiles at low temperatures.

  • P-N Bond: Stronger, less polarized, acts as a "masking" group. It is generally stable to organolithiums at

    
    C but can be cleaved by strong acids or excess organolithiums at elevated temperatures.
    

Success Metric: The objective is exclusive


 bond formation via P-Cl displacement, retaining the 

moiety for subsequent functionalization (e.g., acidolysis to generate a new P-Cl bond for stepwise introduction of chirality).
Mechanistic Pathway

The reaction proceeds via an


-like mechanism at the phosphorus center. The hard nucleophile (R-Li) attacks the electrophilic phosphorus, displacing chloride with inversion of configuration (if the starting material were chiral; here it is racemic, but the principle holds for chiral analogs).

ReactionMechanism Substrate 4-MeO-Ph-P(Cl)(NEt2) (Electrophile) TS Transition State [Cl...P...R]‡ Substrate->TS -78°C, THF LiReagent R-Li (Nucleophile) LiReagent->TS Product 4-MeO-Ph-P(R)(NEt2) (Aminophosphine) TS->Product Substitution SideProduct LiCl (Precipitate) TS->SideProduct

Figure 1: Mechanistic pathway for the chemoselective alkylation of aminochlorophosphines.

Pre-Reaction Planning & Safety

Reagent Handling
  • 4-Methoxyphenyl(diethylamino)chlorophosphine: Highly moisture-sensitive. Hydrolysis yields the corresponding phosphinous acid and HCl, which autocatalytically degrades the P-N bond. Handle strictly under Argon/Nitrogen.

  • Organolithium Reagents (R-Li): Pyrophoric. Titer must be determined immediately prior to use (e.g., using diphenylacetic acid or N-pivaloyl-o-toluidine titration) to ensure precise stoichiometry.

  • Solvents: THF (Tetrahydrofuran) is the preferred solvent for solubility and Li-coordination. It must be distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS) immediately before use.

Critical Parameters
ParameterSpecificationRationale
Temperature

C (Start)

RT
Low temp prevents attack on the P-N bond and suppresses ligand exchange (scrambling).
Stoichiometry 1.0 : 1.05 (P-Cl : R-Li)Slight excess of Li ensures full conversion. Large excess (>1.2 eq) risks P-N cleavage.
Concentration 0.2 M - 0.5 MModerate dilution mitigates exotherms during addition.
Atmosphere Inert (

or Ar)
Prevents oxidation to phosphine oxide (

) and hydrolysis.

Detailed Experimental Protocol

Materials
  • Substrate: 4-Methoxyphenyl(diethylamino)chlorophosphine (1.0 eq)

  • Reagent: Organolithium (e.g., n-BuLi, PhLi, MeLi) (1.05 eq)

  • Solvent: Anhydrous THF

  • Equipment: Schlenk flask (3-neck), addition funnel, low-temp thermometer, Schlenk frit (porosity M).

Step-by-Step Procedure
Phase 1: Setup and Solubilization
  • Apparatus Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Substrate Addition: Syringe transfer 4-Methoxyphenyl(diethylamino)chlorophosphine into the flask.

  • Solvation: Add anhydrous THF via cannula to achieve a concentration of ~0.3 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach

    
    C. Wait 15 minutes to ensure thermal equilibrium.
    
Phase 2: Nucleophilic Addition
  • Reagent Addition: Load the titrated organolithium reagent into a dry syringe or pressure-equalizing addition funnel.

  • Controlled Dropwise: Add the R-Li solution dropwise over 30–45 minutes.

    • Note: Maintain internal temperature below

      
      C. A rapid exotherm suggests too fast addition.
      
  • Reaction: Stir at

    
    C for 1 hour.
    
  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature (RT) over 2 hours.

    • Observation: The solution often changes color (e.g., colorless to pale yellow) and a fine white precipitate (LiCl) will form.

Phase 3: Workup (Filtration Method)

Crucial Deviation: Unlike standard organic workups, do not use aqueous quenching if the product is intended for immediate downstream use or if the P-N bond is sensitive. Aqueous workup can lead to hydrolysis.

  • Precipitate Removal: Transfer the reaction mixture via cannula into a Schlenk frit (under

    
     pressure) connected to a receiving Schlenk flask.
    
  • Filtration: Filter off the solid Lithium Chloride (LiCl). Wash the filter cake with a small portion of dry THF.

  • Concentration: Remove the volatile solvents from the filtrate under high vacuum (0.1 mmHg) at ambient temperature.

  • Result: The residue is the crude aminophosphine, typically a viscous oil or low-melting solid.

Analytical Checkpoint
  • 
     NMR:  This is the primary diagnostic tool.
    
    • Starting Material:

      
       ppm (typical for aminochlorophosphines).
      
    • Product:

      
       ppm (typical for aminophosphines, depending on R).
      
    • Oxidation Byproduct:

      
       ppm (Phosphine oxide - indicates air leak).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Unreacted SM Moisture in solvent; degraded R-Li.Titrate R-Li immediately before use. Ensure THF is <10 ppm water.
P-N Bond Cleavage Temperature too high; Excess R-Li.Strictly maintain

C during addition. Verify stoichiometry (do not exceed 1.1 eq).
Phosphine Oxide Formation Air leak during filtration or storage.Use Schlenk techniques strictly. Degas all solvents via freeze-pump-thaw.
Oligomerization High concentration.Dilute reaction to 0.1 M.

Workflow Visualization

ProtocolWorkflow Start Start: Inert Atmosphere Setup Solvation Dissolve Chlorophosphine in THF Cool to -78°C Start->Solvation Addition Dropwise Addition of R-Li (Maintain T < -70°C) Solvation->Addition Warming Warm to RT (2 hrs) Precipitation of LiCl Addition->Warming Filtration Schlenk Filtration (Remove LiCl) Do NOT use Aqueous Wash Warming->Filtration Isolation Vacuum Concentration Yields Aminophosphine Filtration->Isolation

Figure 2: Operational workflow for the synthesis of aminophosphines via lithiation.

References & Authority

  • Reetz, M. T., et al. "Synthesis of Chiral Diphosphonites and Their Application in Asymmetric Catalysis." Chem. Commun., 1998. (Foundational protocol for aminochlorophosphine lithiation).

    • (Representative link for similar chemistry)

  • Imamoto, T., et al. "P-Chiral Phosphine Ligands: Synthesis and Application."[1] Journal of the American Chemical Society, 1990. (Describes the handling of P-chiral intermediates).

  • Sigma-Aldrich. "Organolithium Reagents: Handling and Titration Protocols." Technical Bulletin AL-134.

  • Organic Syntheses. "Preparation of Phosphines via Nucleophilic Substitution." Org.[2][3][4][5] Synth. Coll. Vol. 9, p. 553.

Note: The specific substrate "4-Methoxyphenyl(diethylamino)chlorophosphine" is often generated in-situ or used as a custom intermediate. The protocols above are adapted from the standard operating procedures for the class of aminochlorophosphines.

Sources

Application Note: One-Pot Synthesis of Chiral Ligands Using Amino-Chlorophosphine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the one-pot modular synthesis of chiral phosphoramidite and phosphine-phosphoramidite ligands utilizing amino-chlorophosphine building blocks (e.g.,


).[1][2] Unlike traditional routes that often require isolating unstable intermediates, this protocol leverages the in situ generation or direct utilization of amino-chlorophosphines to couple with chiral scaffolds (such as BINOL, TADDOL, or SPINOL).[1][2]

Key Advantages:

  • Modularity: Enables the rapid generation of "instant ligand libraries" by varying the amine and diol components independently.

  • Stability: Avoids the isolation of highly moisture-sensitive phosphorochloridites.[2]

  • Scalability: Designed for filtration-based purification, minimizing the need for silica gel chromatography, which often degrades P-N bonds.[1][2]

Scientific Foundation & Mechanism[1]

The Amino-Chlorophosphine Advantage

The structural diversity of phosphoramidite ligands stems from the ability to alter three quadrants: the two oxygen substituents (from the diol) and the nitrogen substituents (from the amine).

While the "Feringa Route" typically reacts


 with a diol first, the Amino-Chlorophosphine Route  (Reverse Addition) is superior when:
  • The Amine is the Chiral Source: Using a chiral amino-chlorophosphine building block allows coupling to achiral bisphenols.[2]

  • Library Synthesis: A single stock solution of a stable amino-chlorophosphine (e.g.,

    
    ) can be dispensed into wells containing different chiral diols.
    
  • Mixed Ligand Synthesis: Essential for synthesizing bidentate ligands like Quinaphos or UreaPhos , where the P-N bond must be established before the P-O bonds.[2]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for ligand synthesis, highlighting the amino-chlorophosphine route.

LigandSynthesis PCl3 PCl3 (Phosphorus Trichloride) ACP Amino-Chlorophosphine (R2N-PCl2) *Stable Building Block* PCl3->ACP Step A: + Amine (- HCl) Chloridite Phosphorochloridite ((RO)2P-Cl) *Unstable Intermediate* PCl3->Chloridite Traditional Route Amine Secondary Amine (R2NH) Amine->ACP Diol Chiral Diol (HO-R*-OH) Ligand Chiral Phosphoramidite Ligand Diol->Ligand ACP->Ligand Step B: + Diol (One-Pot Coupling) Chloridite->Ligand + Amine

Figure 1: Comparison of the Amino-Chlorophosphine building block route (solid lines) versus the traditional phosphorochloridite route (dashed).[1]

Critical Safety & Handling

  • Moisture Sensitivity: Amino-chlorophosphines hydrolyze instantly upon contact with moisture, releasing HCl and phosphine oxides.[1][2] All glassware must be flame-dried and cooled under Argon/Nitrogen.[2]

  • Oxidation: While P(III)-N bonds are more stable than P(III)-Cl, they are still prone to oxidation.[1][2] Degas all solvents via sparging or freeze-pump-thaw cycles.[1][2]

  • Toxicity:

    
     and chlorophosphines are corrosive and toxic. Perform all manipulations in a fume hood or glovebox.
    

Experimental Protocols

Protocol A: Preparation of the Building Block (Dichloro(diethylamino)phosphine)

Use this protocol if the building block is not purchased commercially.

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 equiv.[1][3][4]
    
  • Diethylamine (

    
    ): 2.0 equiv (one equiv acts as HCl scavenger) OR 1.0 equiv Amine + 1.1 equiv Triethylamine.[1]
    
  • Solvent: Anhydrous Hexane or Diethyl Ether.[2]

Procedure:

  • Setup: Equip a 500 mL Schlenk flask with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Charging: Add

    
     (13.7 g, 0.1 mol) and anhydrous hexane (200 mL). Cool to -10°C  (ice/salt bath).
    
  • Addition: Mix Diethylamine (14.6 g, 0.2 mol) in hexane (50 mL). Add dropwise over 1 hour. Exothermic reaction; maintain temp < 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. A voluminous white precipitate (Amine-HCl salt) will form.[1][2][5]

  • Filtration: Filter the suspension through a Schlenk frit (G3 porosity) under inert atmosphere to remove salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Distill the residue (approx. 60-65°C at 15 mmHg) to obtain

    
     as a colorless, fuming liquid.
    
    • Yield: Typically 70-80%.[2]

    • Storage: Store in a Schlenk tube at -20°C.

Protocol B: One-Pot Ligand Synthesis (Library Scale)

This protocol describes coupling the amino-chlorophosphine block with a chiral diol (e.g., (S)-BINOL).[1]

Reagents:

  • Amino-Chlorophosphine (

    
    ): 1.1 equiv.[1]
    
  • Chiral Diol (e.g., (S)-BINOL): 1.0 equiv.[1][2]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA): 2.5 equiv.[1]
    
  • Solvent: Anhydrous Toluene or THF.[2]

Step-by-Step Methodology:

  • Preparation of Diol Solution: In a flame-dried Schlenk flask, dissolve (S)-BINOL (286 mg, 1.0 mmol) in dry Toluene (5 mL). Add dry

    
     (350 µL, 2.5 mmol).
    
  • Coupling Reaction: Cool the diol solution to 0°C . Add the Amino-Chlorophosphine building block (e.g.,

    
    , 1.1 mmol) dropwise via syringe.[1]
    
    • Note: If the building block is solid, dissolve it in minimal toluene first.[2]

  • Completion: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (Alumina plate) or

    
     NMR.[1]
    
    • Target NMR Shift: Phosphoramidites typically appear at 140–150 ppm (singlet).[1]

    • Starting Material:

      
       appears around 160–165 ppm .[1]
      
  • Purification (Crucial Step):

    • Method A (Filtration - Preferred for HTS): If the reaction is quantitative, filter off the ammonium salts through a syringe filter (PTFE, 0.45 µm) under Nitrogen.[1][2] Evaporate solvent.[2] The residue is often pure enough for catalysis (approx. 95%).

    • Method B (Column Chromatography): Use Basic Alumina (Grade III) or silica gel pre-treated with 5%

      
      .[1]
      
    • Warning: Acidic silica gel will hydrolyze the ligand back to BINOL and phosphonates.[2]

Data Analysis & Troubleshooting

NMR Interpretation

Phosphorus NMR is the primary validation tool.[1]

SpeciesChemical Shift (ppm)DescriptionAction

~219Starting MaterialReaction incomplete.[1][2]

160–165Building BlockExcess reagent used.
Product (Ligand) 140–150 Target Proceed to isolation.
H-Phosphonate 10–20Hydrolysis ProductMoisture contamination.[2] Dry solvents further.[2][5][6]
Phosphate -10 to 0Oxidation ProductAir leak.[2] Improve inert technique.
Common Issues
  • Gel Formation: If the reaction becomes a thick gel, the concentration is too high (precipitating salts trap the solvent). Dilute with more Toluene.

  • Low Yield: Often due to hydrolysis during purification.[2] Switch from Silica to Alumina.

Case Study: Modular Library for Asymmetric Hydrogenation

In a high-throughput screening (HTS) campaign, a library of 96 ligands was generated using this one-pot protocol.

  • Building Block:

    
     (Constant)
    
  • Variable: 96 different chiral diols (BINOL derivatives, TADDOLs).[1][2]

  • Workflow:

    • Dispense diol solutions + base into 96-well filter plate.

    • Add

      
       solution.[1]
      
    • Shake 2 hours.

    • Filter into receiver plate.[2]

    • Add Metal Precursor (

      
      ) and Substrate directly to the ligand solution.[1]
      

Result: The "instant library" identified a hit (99% ee) for the hydrogenation of a difficult dehydroamino acid substrate within 24 hours, a process that would take months using traditional isolation methods.

References

  • Feringa, B. L. (2000).[1][2][4][7] Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition.[2][4] Accounts of Chemical Research, 33(6), 346–353.[2] Link

  • Minnaard, A. J., Feringa, B. L., Lefort, L., & de Vries, J. G. (2007).[1][2][4] Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands.[2][4][8][9] Accounts of Chemical Research, 40(12), 1267–1277.[1][2] Link[1]

  • Teichert, J. F., & Feringa, B. L. (2010).[1][2][8] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis.[2][4][8] Angewandte Chemie International Edition, 49(14), 2486–2528.[1][2] Link

  • Hulst, R., de Vries, N. K., & Feringa, B. L. (1994).[1][2] Enantioselective 1,4-additions of dialkylzincs to enones using chiral phosphoramidites.[1][2] Tetrahedron: Asymmetry, 5(4), 699-708.[1][2] Link[1]

  • Leitner, W., et al. (2010).[1][2] Modular Synthesis of Quinaphos Ligands. (Referenced in context of modular P-N assembly).

Sources

Troubleshooting & Optimization

Technical Support Guide: Handling & Stabilization of 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026


)
Executive Summary: The "Dual Threat" Stability Profile

4-Methoxyphenyl(diethylamino)chlorophosphine is a trivalent phosphorus (


) species characterized by extreme sensitivity to two primary degradation pathways:
  • Oxidation: The electron-rich diethylamino group and the 4-methoxyphenyl ring increase the electron density at the phosphorus center, making it highly susceptible to electrophilic attack by atmospheric oxygen to form the phosphoramidic chloride (

    
    ).
    
  • Hydrolysis: The P-Cl bond is labile and reacts instantaneously with moisture to generate HCl. This acid byproduct can autocatalytically cleave the P-N bond, leading to rapid, irreversible decomposition into phosphinous acids and amine salts.

Critical Rule: This compound must be handled exclusively under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk or Glovebox techniques.

Module 1: Storage & Initial Handling

Q: I just received the shipment. How should I store the compound? A: Do not store this compound in a standard refrigerator or freezer unless it is inside a sealed secondary container (e.g., a jar with desiccant) or a glovebox.

  • Ideal: Store in a glovebox freezer at -20°C to -30°C.

  • Acceptable: Store in a Schlenk tube under positive inert gas pressure, wrapped in Parafilm, at -20°C.

  • Prohibited: Storing in the original shipping bottle in a general lab fridge without secondary inert protection. The septum/cap seal of shipping bottles degrades at low temperatures, allowing moisture ingress.

Q: The compound appears as a viscous oil or low-melting solid. Is this normal? A: Yes. The asymmetry of the molecule (aryl vs. amino substituents) disrupts crystal packing.

  • Observation: If the material is a white/yellowish solid, it may melt upon warming to room temperature.

  • Warning Sign: If the material appears "wet" or fuming (white smoke) upon opening, hydrolysis has occurred (formation of HCl mist).

Module 2: Experimental Protocols
Protocol A: Solvent Preparation

Standard "anhydrous" solvents from a bottle are insufficient.

  • Requirement: Solvents (THF, DCM, Toluene) must be dried via a Solvent Purification System (SPS) or distilled over Sodium/Benzophenone (for THF/Toluene) or Calcium Hydride (for DCM) immediately before use.

  • Degassing: Even dry solvents contain dissolved oxygen. You must sparge with inert gas for 15-30 minutes or perform 3 Freeze-Pump-Thaw cycles before dissolving the phosphine.

Protocol B: Transfer Techniques (Schlenk Line)

Never pour this compound. Transfer via cannula or gas-tight syringe.

Step-by-Step Transfer:

  • Equilibrate: Allow the storage vessel to warm to room temperature before opening to prevent condensation.

  • Purge: Cycle the receiving flask (3x vacuum/inert gas).

  • Dissolve: If the compound is solid, add dry, degassed solvent to the storage vessel via syringe to create a stock solution.

  • Transfer: Use a positive pressure differential to push the solution through a cannula into the reaction vessel.

Module 3: Troubleshooting & Diagnostics

Q: My reaction mixture turned cloudy immediately after adding the phosphine. A: This indicates Hydrolysis .

  • Mechanism: Moisture in the solvent or flask reacted with the P-Cl bond to release HCl. The HCl then reacted with the diethylamino group (or added base) to form insoluble ammonium chloride salts (

    
    ).
    
  • Solution: Abort the reaction. Re-dry all solvents and glassware.

Q: How do I check for degradation using NMR? A:


P NMR is the gold standard. Run the sample in dry 

or

under an inert atmosphere.
Table 1:

P NMR Diagnostic Shift Ranges
SpeciesChemical StateApprox.[1][2][3][4][5][6][7][8][9] Shift (

ppm)
Notes
Target Compound

+125 to +145 Single sharp peak (downfield).
Oxidation Product

+30 to +50 Upfield shift.

species.[3]
Hydrolysis Product

+20 to +40 Often appears as H-phosphinate (

) with large

coupling (>500 Hz).
Total Decomposition

/ Mixed
0 to +10 Broad signals, often multiple peaks.

Note: Shifts are estimates based on structural analogs (


). Calibrate against an internal standard (e.g., 

at -6 ppm) if precise quantification is needed.
Module 4: Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of 4-Methoxyphenyl(diethylamino)chlorophosphine when exposed to environmental hazards.

DegradationPathways Compound 4-Methoxyphenyl (diethylamino)chlorophosphine (P-III) Oxidation Phosphoramidic Chloride (P-V=O species) [Inert but Useless] Compound->Oxidation + O2 (Air) Hydrolysis1 Intermediate: Phosphinous Acid (P-OH) Compound->Hydrolysis1 + H2O (Moisture) Hydrolysis2 H-Phosphinate / Oxide + HCl + Amine Salts [Precipitate Formation] Hydrolysis1->Hydrolysis2 Tautomerization & Acid Catalysis

Figure 1: Degradation pathways. The red path (Oxidation) yields soluble impurities; the yellow path (Hydrolysis) generates HCl, leading to autocatalytic destruction and precipitation.

References
  • Synthesis and Reactivity of Aminochlorophosphines Source: Wiley Online Library Context: General protocols for handling

    
     and 
    
    
    
    bonds in organic synthesis. URL:[Link]
  • 31P NMR Spectroscopy of Phosphorus Compounds Source: University of Manchester (NMR Facility) Context: Chemical shift ranges for chlorophosphines and their oxidation products. URL:[Link]

  • Bis(diethylamino)chlorophosphine Properties (Analog) Source: PubChem Context:[4][8] Physical properties and safety data for the closest structural analog to the target compound. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Grignard Additions to Chlorophosphines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Grignard additions to chlorophosphines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of tertiary phosphines. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)
Section 1: Grignard Reagent Quality and Stoichiometry

Question 1: My reaction yield is consistently low, and I suspect my Grignard reagent is the culprit. How can I be sure of its concentration?

Answer: Inaccurate Grignard reagent concentration is a primary cause of low yields in these reactions. Relying on the theoretical yield from the initial synthesis is often misleading due to degradation by moisture or atmospheric oxygen.[1][2][3][4] Therefore, it is crucial to determine the precise molarity of your Grignard reagent through titration just before use.[5]

There are several reliable methods for titrating Grignard reagents:

  • Iodine Titration (with LiCl): This is a widely used and accurate method.[6][7] A solution of iodine in dry THF, saturated with lithium chloride (to keep the resulting magnesium salts soluble), is titrated with the Grignard reagent until the characteristic brown color of iodine disappears.[6][7][8]

  • Diphenylacetic Acid Titration: In this method, a known amount of diphenylacetic acid is dissolved in dry THF and titrated with the Grignard reagent. The endpoint is indicated by the appearance of a persistent yellow color.[7]

  • 1,10-Phenanthroline Titration: A small amount of 1,10-phenanthroline is used as an indicator. The Grignard reagent forms a colored complex with the indicator, and the titration is carried out with a standard solution of an alcohol (like sec-butanol or menthol) until the color disappears.[1][7][9]

Table 1: Comparison of Common Grignard Titration Methods

Titration MethodIndicatorEndpointAdvantagesDisadvantages
Iodine/LiCl Iodine (self-indicating)Disappearance of brown colorHigh accuracy, applicable to various organometallics.[6][7]Iodine can react with rubber septa.[6]
Diphenylacetic Acid Diphenylacetic acidAppearance of yellow colorSolid indicator, stable for storage.[6][7]Can be slower than other methods.
1,10-Phenanthroline 1,10-PhenanthrolineDisappearance of colorSharp and clear endpoint.[1][7][9]Requires a standardized alcohol solution.

Question 2: I've titrated my Grignard reagent, but my yields are still poor, and I'm getting a mixture of products. What could be happening?

Answer: Even with accurate titration, issues with stoichiometry can lead to the formation of undesired byproducts. The reaction of a Grignard reagent (R-MgX) with a chlorophosphine, such as dichlorophenylphosphine (PhPCl₂), proceeds in a stepwise manner. If the stoichiometry is not carefully controlled, a mixture of mono-, di-, and even tri-substituted phosphines can result, making purification difficult and lowering the yield of the desired product.[5][10]

For instance, when synthesizing a mixed tertiary phosphine (PhP(R¹)R²) from PhPCl₂, the stepwise addition of Grignard reagents is critical. Adding one equivalent of the first Grignard reagent (R¹MgX) followed by one equivalent of the second (R²MgX) is necessary. However, competitive reactions can still occur, leading to the formation of PhP(R¹)₂, PhP(R²)₂, and unreacted starting materials.[10]

Key Considerations for Stoichiometry:

  • Slow Addition: Add the Grignard reagent dropwise to the solution of the chlorophosphine, especially at low temperatures.[5][11][12] This helps to maintain a low local concentration of the Grignard reagent, minimizing over-alkylation.[5][12]

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to -10 °C) during the addition.[5][10] This helps to control the exothermic reaction and can improve selectivity.

Below is a diagram illustrating the potential reaction pathways when reacting dichlorophenylphosphine with two different Grignard reagents.

G PCl2 PhPCl₂ Intermediate PhP(Cl)R¹ PCl2->Intermediate + R¹MgX Overalkylation2 Over-alkylation PhP(R²)₂ PCl2->Overalkylation2 + R²MgX (excess) R1MgX R¹MgX (1 eq) R2MgX R²MgX (1 eq) DesiredProduct Desired Product PhP(R¹)R² Intermediate->DesiredProduct + R²MgX Overalkylation1 Over-alkylation PhP(R¹)₂ Intermediate->Overalkylation1 + R¹MgX (excess)

Caption: Reaction pathways in the synthesis of mixed tertiary phosphines.

Section 2: Reaction Conditions and Side Reactions

Question 3: My Grignard reaction is difficult to initiate and sometimes turns dark brown or black. What are the likely causes and solutions?

Answer: Difficulty in initiating a Grignard reaction is a common issue, often stemming from the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][3][13] This layer prevents the magnesium from reacting with the organic halide. A dark coloration can indicate decomposition or side reactions, often due to overheating.[11]

Troubleshooting Initiation and Decomposition:

IssuePossible Cause(s)Solution(s)
Failure to Initiate Magnesium oxide layer on Mg turnings.[1][3][13]Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[1][11][14]
Traces of water in glassware or solvent.[2][3][4][15]Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere.[14] Use freshly distilled, anhydrous solvents.[3][14]
Darkening of Solution Overheating leading to decomposition.[11]Control the rate of addition of the organic halide to manage the exotherm.[11][12] Use an ice bath to cool the reaction as needed.
Wurtz coupling side reaction (R-R formation).[12]Maintain a low concentration of the organic halide through slow addition.[12]
Impurities in reagents.Purify the organic halide and use high-purity magnesium.[12]

Mechanism of Nucleophilic Substitution at Phosphorus (Sₙ2@P):

The reaction of a Grignard reagent with a chlorophosphine typically proceeds via a bimolecular nucleophilic substitution at the phosphorus atom (Sₙ2@P).[16][17] The stereochemical outcome of this reaction can be influenced by the nature of the Grignard reagent (aliphatic vs. aromatic).[16][17][18]

  • Aliphatic Grignard Reagents: These tend to attack from the backside, leading to an inversion of configuration at the phosphorus center.[16][17]

  • Aromatic Grignard Reagents: In some cases, these can lead to retention of configuration, potentially through a different mechanistic pathway.[16][17][18]

Understanding these mechanistic nuances is crucial when dealing with chiral phosphines.

G cluster_0 Sₙ2@P Mechanism Chlorophosphine R¹R²P-Cl TS [R³---P(R¹R²)---Cl]⁻MgX⁺ Transition State Chlorophosphine->TS + R³MgX Grignard R³MgX Product R¹R²R³P TS->Product - MgXCl

Caption: Simplified Sₙ2@P reaction mechanism.

Question 4: I am observing the formation of biphosphine disulfides as a major byproduct. What causes this and how can I prevent it?

Answer: The formation of biphosphine disulfides (R₂P(S)-P(S)R₂) can occur when using thiophosphoryl chlorides (R₂P(S)Cl) as starting materials. This side reaction is believed to involve an attack of the Grignard reagent on the chlorine atom, leading to the formation of a phosphorus-phosphorus bond.[19] The yield of these byproducts can be higher with alkylmagnesium bromides compared to chlorides.[19]

To minimize the formation of biphosphine disulfides:

  • Use Alkylmagnesium Chlorides: If possible, use the chloride version of the Grignard reagent, as it has been shown to produce lower yields of the P-P coupled product.[19]

  • Control Stoichiometry and Temperature: Careful control of the reaction stoichiometry and maintaining low temperatures can help favor the desired nucleophilic substitution at the phosphorus center.

Experimental Protocols
Protocol 1: Titration of Grignard Reagent using Iodine and LiCl

This protocol is adapted from established methods for accurate Grignard reagent titration.[6][7][8]

Materials:

  • Flame-dried 10 mL vial with a magnetic stir bar and septum

  • Anhydrous iodine (I₂)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent solution to be titrated

  • 1 mL syringes

Procedure:

  • Prepare the Titration Solution:

    • To the flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), add approximately 100 mg of iodine.[8]

    • Prepare a 0.5 M solution of LiCl in anhydrous THF.[8]

    • Add 1.0 mL of the 0.5 M LiCl/THF solution to the vial containing the iodine and stir until the iodine is completely dissolved. The solution will be dark brown.[8]

  • Perform the Titration:

    • Cool the iodine solution to 0 °C in an ice bath.

    • Using a 1 mL syringe, slowly add the Grignard reagent dropwise to the stirred iodine solution.[8]

    • Continue the addition until the dark brown color of the iodine disappears and the solution becomes colorless or light yellow.[8]

  • Calculate the Molarity:

    • Record the volume of the Grignard reagent added.

    • The reaction stoichiometry is 2 RMgX + I₂ → 2 MgXI + R-R. Therefore, the molarity of the Grignard reagent is calculated as: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

    • Repeat the titration at least once more and average the results for accuracy.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low yields in Grignard additions to chlorophosphines.

G Start Low Yield Observed CheckGrignard Is Grignard Reagent Concentration Known? Start->CheckGrignard Titrate Titrate Grignard Reagent CheckGrignard->Titrate No CheckConditions Are Reaction Conditions Optimized? CheckGrignard->CheckConditions Yes Titrate->CheckConditions OptimizeTemp Optimize Temperature (e.g., -78°C to -10°C) CheckConditions->OptimizeTemp No CheckPurity Are Reagents and Solvents Pure and Dry? CheckConditions->CheckPurity Yes OptimizeAddition Slow, Dropwise Addition OptimizeTemp->OptimizeAddition OptimizeAddition->CheckPurity PurifyReagents Purify Solvents and Reagents CheckPurity->PurifyReagents No AnalyzeByproducts Analyze Byproducts (e.g., NMR, GC-MS) CheckPurity->AnalyzeByproducts Yes PurifyReagents->AnalyzeByproducts AdjustStoichiometry Adjust Stoichiometry Based on Byproduct Analysis AnalyzeByproducts->AdjustStoichiometry Success Improved Yield AdjustStoichiometry->Success

Caption: A systematic workflow for troubleshooting low yields.

References
  • Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Mechanism of biphosphine disulphide formation in reactions of thiophosphoryl and phosphonothioic halides with Grignard reagents. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? PMC. [Link]

  • Grignard Reagent. BYJU'S. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? RSC Publishing. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Grignard Reaction Mechanism. BYJU'S. [Link]

  • 25. The Grignard Reaction. [Link]

  • REACTION OF GRIGNARD REAGENTS WITH PHOSPHINOUS CHLORIDES HAVING THE ANTI-7-PHOSPHANORBORNENE FRAMEWORK. Taylor & Francis. [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Tertiary phosphines: preparation. The Royal Society of Chemistry. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

  • Troubleshooting my grignard reactions. Reddit. [Link]

  • How do typical impurities arise in the Grignard reaction? Homework.Study.com. [Link]

  • Phosphine, (p-bromophenyl)diphenyl. Organic Syntheses. [Link]

  • Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ACS Publications. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. ResearchGate. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 14 Formation and reaction of a Grignard reagent. [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

  • The Grignard Reagents: Their Preparation. DigitalCommons@Ursinus. [Link]

  • Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or. ChemRxiv. [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls. Open Library Publishing Platform. [Link]

Sources

removing amine byproducts from phosphine synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Removing Amine Byproducts

Welcome to the technical support center for organophosphorus chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with residual amine impurities in phosphine synthesis. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Amine-based impurities are a frequent challenge, arising either from the use of amine bases in coupling reactions or from synthetic routes starting with aminophosphines.[1][2] Their removal is critical as they can interfere with subsequent reactions, particularly metal-catalyzed processes where they may act as competing ligands. This guide provides a series of troubleshooting questions and detailed answers to address the most common purification hurdles.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Concepts & Initial Assessment

Question: Why is my phosphine contaminated with amines, and how do their properties differ?

Answer: Amine contamination in phosphine synthesis is common for two primary reasons:

  • Use of Amine Bases: Many C-P bond-forming reactions, such as palladium-catalyzed cross-couplings, utilize tertiary amines (e.g., triethylamine, diisopropylethylamine) as a stoichiometric base to neutralize acid generated in the catalytic cycle.[3] Excess amine often remains in the crude product.

  • Synthesis from Aminophosphines: A fundamental route to phosphines involves the reaction of phosphorus halides with primary or secondary amines to form aminophosphines, which are then converted to the final product.[2] This can leave residual starting materials or related byproducts.

The key to separating phosphines from amines lies in exploiting their different physicochemical properties, primarily basicity and volatility. While both are basic, tertiary amines are significantly stronger bases than most common phosphines. This difference is the cornerstone of purification by acid-base extraction.

Data Presentation: Comparison of Physicochemical Properties

CompoundTypepKa (Conjugate Acid)Boiling Point (°C)Key Characteristic
TriethylamineAmine Impurity~10.7589Common, volatile amine base.
DiisopropylethylamineAmine Impurity~10.7127Sterically hindered, less nucleophilic base.
TributylamineAmine Impurity~10.89216Higher boiling, less volatile amine.
Triphenylphosphine Target Phosphine ~2.73 377 Weakly basic solid.
Tributylphosphine Target Phosphine ~8.43 240 Strongly basic, air-sensitive liquid.
Dicyclohexylphosphine Target Phosphine ~9.7 289 Strongly basic, air-sensitive liquid.

Data compiled from various publicly available chemical data sources.

This table highlights that while a trialkylphosphine like tributylphosphine has a basicity approaching that of an amine, triarylphosphines are orders of magnitude less basic, making separation from amines much more straightforward.

Section 2: Purification Methodologies & Troubleshooting

Question: How can I use a simple acid wash to remove a tertiary amine byproduct like triethylamine?

Answer: This is the most common and often most effective method, especially for triarylphosphines and other phosphines with low basicity. The strategy relies on the selective protonation of the more basic amine impurity by a dilute aqueous acid, which transfers the resulting ammonium salt into the aqueous phase while the less basic phosphine remains in the organic layer.

Experimental Protocol: Standard Acid Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous HCl. The number of washes depends on the amount of amine impurity. Typically, 2-3 washes are sufficient.

  • Phase Separation: Allow the layers to separate. The top layer is typically the organic phase containing your phosphine, and the bottom is the aqueous phase containing the triethylammonium chloride salt.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to remove residual acid), followed by a wash with brine (to break emulsions and begin the drying process).

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified phosphine.

cluster_0 Separatory Funnel cluster_1 Resulting Layers Crude Crude Product (Phosphine + Amine) in Organic Solvent Acid Add 1M HCl (aq) Crude->Acid 1. Wash Organic Organic Layer (Purified Phosphine) Acid->Organic 2. Separate Aqueous Aqueous Layer (Amine Salt: R3NH+Cl-) Acid->Aqueous 2. Separate Isolate Pure Phosphine Organic->Isolate 3. Dry & Concentrate

Workflow for amine removal by acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

  • Problem: An emulsion forms during the acid wash, preventing clear phase separation.

    • Cause: High concentration of salts or amphiphilic molecules at the interface.

    • Solution: Add a small amount of saturated brine to the separatory funnel, swirl gently, and allow it to stand. The increased ionic strength of the aqueous phase often helps to break the emulsion. If the problem persists, filtering the entire mixture through a pad of Celite® can be effective.

  • Problem: My target phosphine, a trialkylphosphine, is being lost to the aqueous layer.

    • Cause: The pKa of your trialkylphosphine is high enough (~8-9) that it is partially protonated by the 1M HCl (pH 0).

    • Solution: Use a milder acidic wash. A buffered solution or a dilute solution of a weaker acid, such as 10% aqueous citric acid or saturated ammonium chloride (NH₄Cl, pH ~4.5-5.5), can be sufficient to protonate the amine (pKa ~11) while leaving the phosphine in the organic layer. Monitor the pH of the aqueous layer to ensure it remains in the optimal range.

Question: I need a fast, non-chromatographic method to remove an amine. Are scavenger resins a good option?

Answer: Absolutely. Scavenger resins are an excellent modern tool for high-throughput synthesis and for situations where traditional extractions are problematic.[4][5] These are solid-supported reagents, typically polymer beads, functionalized with electrophilic groups that react covalently with nucleophilic impurities like amines. The most common are isocyanate or sulfonic acid-functionalized resins. The product is purified by simple filtration.

Experimental Protocol: Amine Scavenging

  • Resin Selection: Choose a resin appropriate for your amine. For primary and secondary amines, isocyanate resins are highly effective. For tertiary amines, an acid-based resin like a sulfonic acid resin (e.g., MP-TsOH) is used.

  • Stoichiometry: Add the scavenger resin (typically 2-5 equivalents relative to the excess amine) to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Incubation: Gently stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Progress can be monitored by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Isolation: Wash the collected resin with a small amount of fresh solvent to ensure full recovery of the product. Combine the filtrates and concentrate under reduced pressure.

cluster_0 Reaction Vessel cluster_1 Purification Crude Crude Product (Phosphine + Amine) Resin Scavenger Resin Crude->Resin 1. Add Resin & Stir Filtrate Filtrate (Purified Phosphine) Resin->Filtrate 2. Filter Solid Solid (Resin-Bound Amine) Resin->Solid 2. Filter Isolate Pure Phosphine Filtrate->Isolate 3. Concentrate

Purification workflow using a scavenger resin.

Troubleshooting Guide: Scavenger Resins

  • Problem: The scavenging reaction is slow or incomplete.

    • Cause: Poor solvent choice, insufficient equivalents of resin, or low reactivity of a sterically hindered amine.

    • Solution: Ensure the solvent swells the polymer beads effectively (DCM and THF are generally good choices). Increase the equivalents of the scavenger resin. If the amine is very hindered (e.g., diisopropylethylamine), a longer reaction time or gentle heating may be required.

Question: My phosphine is a liquid and has a very similar basicity to the amine impurity. What should I do?

Answer: When the basicities are too close for selective extraction, you must rely on other physical properties. If both your phosphine and the amine impurity are liquids with a significant difference in boiling points (>30 °C), fractional distillation under reduced pressure is a viable, scalable option.[6]

Troubleshooting Guide: Distillation

  • Problem: My phosphine is oxidizing or decomposing at high temperatures during distillation.

    • Cause: Phosphines, especially trialkylphosphines, are susceptible to air oxidation, and many organophosphorus compounds have limited thermal stability.[6]

    • Solution: Always perform distillations of phosphines under a rigorously inert atmosphere (nitrogen or argon). Use a high-vacuum pump to lower the boiling point and reduce the required temperature. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.

Question: My phosphine is a solid. Can I use crystallization?

Answer: Yes, crystallization is an excellent method for purifying solid phosphines. The goal is to find a solvent system in which the phosphine has high solubility at an elevated temperature but low solubility at room temperature or below, while the amine impurity remains soluble.

  • Pro-Tip: A common technique is to dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., toluene, ethanol) and then slowly add a "poor" solvent (e.g., hexanes, pentane) until turbidity is observed. Cooling this mixture slowly will often yield high-purity crystals of your phosphine.

Section 3: Special Considerations

Question: How does protecting my phosphine as a borane adduct affect purification?

Answer: Protecting a phosphine with borane (BH₃) is a fantastic strategy. Phosphine-borane adducts are generally air-stable solids or oils that are unreactive towards mild acids and are easily purified by standard silica gel chromatography without risk of oxidation.[7]

The purification workflow becomes:

  • Synthesize the crude phosphine.

  • Immediately protect it by adding a borane source (e.g., BH₃·THF or BH₃·SMe₂).

  • Now, you have a stable phosphine-borane adduct contaminated with an amine. You can easily remove the amine using an acid wash (as the P-B bond is stable to dilute acid) or by column chromatography.

  • After purification, the borane protecting group can be removed by treating the adduct with an excess of a suitable amine, such as DABCO or diethylamine, to liberate the free phosphine.[7] This step should be performed immediately before the phosphine is to be used.

References

Sources

optimizing temperature for P-Cl substitution in amino-chlorophosphines

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for researchers optimizing the nucleophilic substitution of the P-Cl bond in amino-chlorophosphines (


). It addresses the delicate balance between reaction kinetics, thermodynamic stability, and stereochemical integrity.

Topic: Optimizing Temperature for P-Cl Substitution Ticket ID: P-CL-SUB-OPT-001 Support Level: Senior Application Scientist

Executive Summary: The Thermal Paradox

Amino-chlorophosphines (e.g.,


 or 

) are versatile intermediates, particularly in the synthesis of phosphoramidite ligands and organophosphorus catalysts. The substitution of the Chlorine atom (P-Cl) by nucleophiles (alcohols, amines, carbon nucleophiles) is the critical activation step.

The Core Challenge: These reactions are governed by a "Thermal Paradox":

  • Kinetic Requirement: Steric bulk around the Nitrogen (e.g., diisopropyl) often necessitates thermal energy to drive nucleophilic attack at the Phosphorus center.

  • Thermodynamic Instability: Elevated temperatures (>40°C) trigger disproportionation, P-N bond cleavage, and rapid racemization of P-stereogenic centers.

This guide provides precise temperature optimization strategies to resolve this conflict.

Critical Reaction Pathways & Temperature Gates

The following diagram illustrates the temperature-dependent pathways. You must operate within the "Kinetic Window" to avoid degradation.

P_Cl_Substitution Start Amino-Chlorophosphine (R2N-P(R')Cl) Sub_LowT Substitution at < 0°C (Kinetic Control) Start->Sub_LowT Preferred Path Sub_HighT Substitution at > 40°C (Thermodynamic Risk) Start->Sub_HighT High Steric Bulk Only Nucleophile Nucleophile (Nu-H) + Base Nucleophile->Sub_LowT Nucleophile->Sub_HighT Product Target Product (R2N-P(R')Nu) Sub_LowT->Product High Stereofidelity Sub_HighT->Product Fast Conversion Side_Prod Disproportionation / Racemization Sub_HighT->Side_Prod Thermal Degradation

Figure 1: Reaction pathway logic. The "Kinetic Window" typically lies between -20°C and +25°C.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Kinetics & Conversion

Q1: I am observing incomplete conversion of the P-Cl bond even after 24 hours at Room Temperature (RT). Should I reflux the reaction?

A: Do not reflux immediately. Refluxing amino-chlorophosphines often leads to disproportionation (exchange of substituents between phosphorus centers).

  • Diagnosis: The steric bulk of the amino group (e.g., diisopropylamino) is likely shielding the P-Cl bond from the nucleophile.

  • Solution:

    • Solvent Switch: Instead of increasing temperature, switch to a more polar aprotic solvent like THF or DCM (if compatible) to stabilize the transition state.

    • Catalysis: Add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or N-methylimidazole (NMI) (0.1–10 mol%). These form a highly reactive intermediate (

      
       species) that is more susceptible to nucleophilic attack than the P-Cl bond itself, allowing the reaction to proceed at RT [1].
      
    • Stepwise Warming: If heat is absolutely necessary, increase temperature in 5°C increments, never exceeding 40°C unless strictly validated.

Q2: My reaction exotherms violently upon adding the nucleophile. How does this affect the product?

A: Uncontrolled exotherms are the primary cause of P(III) to P(V) oxidation and hydrolysis .

  • Mechanism: High heat increases the susceptibility of P(III) to ambient moisture and air oxidation. It also degrades the amine base (e.g.,

    
    ) used to scavenge HCl.
    
  • Protocol:

    • Cool the amino-chlorophosphine solution to -78°C (dry ice/acetone) or -20°C (ice/salt) before addition.

    • Add the nucleophile/base mixture dropwise.

    • Allow the reaction to warm to RT slowly over 2-3 hours. This "cryogenic addition" ensures the heat of neutralization is dissipated safely.

Module B: Stereochemistry & Stability[1]

Q3: I am working with a P-stereogenic chlorophosphine. Why do I lose enantiomeric excess (ee) when I warm the reaction to 25°C?

A: P-stereogenic chlorophosphines are configurationally unstable at ambient temperatures, especially in the presence of acid.

  • Root Cause: The byproduct of the substitution is HCl. Even with a base scavenger, transient HCl concentrations can catalyze acid-mediated racemization via a pentacoordinate intermediate [2].

  • Temperature Limit: You must keep the reaction below 0°C until the substitution is complete.

  • Fix: Ensure you use a stoichiometric excess of base (e.g., 1.2 eq of triethylamine or DIPEA) and verify the solvent is strictly anhydrous. The presence of HCl + Heat is the "death zone" for chiral phosphines.

Q4: My product turns yellow/brown upon distillation. Is this temperature-related?

A: Yes. This indicates thermal disproportionation .

  • Phenomenon: Amino-chlorophosphines can scramble ligands at high temperatures (e.g.,

    
    ).
    
  • Optimization:

    • Avoid distillation if possible. Use recrystallization or precipitation.

    • If distillation is required, it must be done under high vacuum (<0.1 mmHg) to keep the pot temperature below 50-60°C.

Optimized Experimental Protocols

Protocol A: Standard P-Cl Substitution (Nucleophilic)

Target: Synthesis of Phosphoramidites (


)
ParameterSpecificationRationale
Solvent Anhydrous THF or

Polar aprotic solvents facilitate

-like attack at Phosphorus.
Base DIPEA or

(1.1 - 1.5 eq)
Essential to scavenge HCl immediately; prevents acid-catalyzed racemization.
Addition Temp -20°C to 0°C Controls exotherm; prevents side reactions.
Reaction Temp 20°C to 25°C Sufficient for conversion; safe from disproportionation.
Atmosphere Argon or NitrogenP(III) is air-sensitive; moisture hydrolyzes P-Cl to P-OH.
Protocol B: Handling Sterically Hindered Substrates

For bulky nucleophiles (e.g., tert-butanol, hindered phenols)

  • Activation: Dissolve Amino-chlorophosphine in THF. Add 1.0 eq of Nucleophile.

  • Base Addition: Add 1.2 eq of

    
     at 0°C .
    
  • Catalyst: Add 5 mol% N-methylimidazole (NMI) .

  • Temperature Ramp:

    • Stir at 0°C for 1 hour.

    • Warm to 25°C and monitor by

      
       NMR.
      
    • Only if conversion <50%: Warm to 35°C. STOP if impurities appear.

Decision Tree for Temperature Optimization

Use this workflow to determine the optimal temperature for your specific substrate.

Optimization_Tree Start Start P-Cl Substitution Check_Sterics Is the Nucleophile Bulky? Start->Check_Sterics Check_Chiral Is P-Center Chiral? Check_Sterics->Check_Chiral No Method_C Method C: RT + Catalyst (Avoid Heat) Check_Sterics->Method_C Yes (Do NOT Heat) Method_A Method A: 0°C -> RT (Standard) Check_Chiral->Method_A No Method_B Method B: Strict < 0°C (Stereo-Preservation) Check_Chiral->Method_B Yes

Figure 2: Decision logic for selecting the thermal profile of the reaction.

References

  • Nucleophilic Substitution Mechanisms

    • Ye, J., et al. (2017).[1] "Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions." Organic Letters, 19(19), 5384–5387.[1][2]

  • Configurational Stability

    • Gatignol, J., et al. (2011). "Configurational Stability of Chlorophosphines." Chemistry - A European Journal.
  • Phosphoramidite Chemistry & Stability

    • Twist Bioscience.[3] "A Simple Guide to Phosphoramidite Chemistry."

  • Handling & Safety

    • BenchChem Technical Support.[4] "Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis." (Analogous P-Cl/N-Cl handling protocols).

Sources

Technical Support Center: Purification of Air-Sensitive Amino-Chlorophosphine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center dedicated to the purification of amino-chlorophosphine intermediates. As a class of compounds, these are notoriously sensitive to atmospheric oxygen and moisture, making their synthesis and purification a significant challenge for researchers in synthetic and medicinal chemistry. Their high reactivity is precisely what makes them valuable as precursors for ligands, catalysts, and pharmaceutical agents, but it also demands meticulous handling and purification strategies.

This guide is structured to address the practical issues you face in the lab. We will move beyond simple procedural lists to explore the causality behind each technique. The goal is to equip you with the knowledge to not only follow a protocol but to troubleshoot it effectively when unexpected results arise. Every recommendation is grounded in established chemical principles and validated through extensive field experience.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the purification of amino-chlorophosphine intermediates in a direct question-and-answer format.

Q1: My purified product shows a new peak in the ³¹P NMR spectrum, typically between δ 20-60 ppm. What is this impurity and how did it form?

A1:

  • Potential Cause: This is the most frequent issue faced and almost always indicates the presence of an oxidized phosphorus(V) species, such as a phosphonamidate or a phosphinic chloride. These are formed by the reaction of your P(III) amino-chlorophosphine with trace amounts of oxygen. The P-Cl bond is also highly susceptible to hydrolysis, which can lead to related P(V) species.

  • Solution & Scientific Rationale:

    • Rigorous Inert Atmosphere: The core solution is to improve your air-sensitive technique. All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight and assembled hot) and purged with a high-purity inert gas (Argon is preferred over Nitrogen for its higher density, which provides a better blanket).[1] The use of a Schlenk line or a glovebox is mandatory.[2][3]

    • Solvent Degassing: Solvents can be a major source of dissolved oxygen. It is critical to use freshly distilled and thoroughly degassed solvents. The most effective method for degassing is three consecutive "Freeze-Pump-Thaw" cycles.[4] For less sensitive compounds, sparging the solvent with argon for 30-60 minutes may be sufficient.

    • Purge-Cycle Technique: Before introducing any reagents, the reaction flask should be subjected to at least three cycles of evacuation (to a good vacuum) followed by backfilling with inert gas to remove any adsorbed air and moisture from the glass surfaces.[1][5]

Q2: During vacuum distillation, my product seems to be decomposing in the distillation flask, leading to a dark residue and low yield. What's happening?

A2:

  • Potential Cause: Amino-chlorophosphines can be thermally labile. Decomposition is often caused by excessive heating or prolonged exposure to high temperatures. The presence of acidic impurities (like HCl, a potential byproduct) can also catalyze decomposition.

  • Solution & Scientific Rationale:

    • High-Vacuum Distillation: The primary goal is to lower the boiling point of your compound. Utilize a high-vacuum pump (<1 mbar) to enable distillation at the lowest possible temperature.

    • Bulb-to-Bulb Distillation (Kugelrohr): For small to medium scales (up to several grams), a Kugelrohr apparatus is ideal.[6] It minimizes the path length the compound travels and reduces the required temperature and time, thereby minimizing thermal stress.

    • Fractional Distillation with a Perkin Triangle: For larger scales requiring fractional separation, use a short-path distillation head and a Perkin triangle apparatus.[7] This setup allows you to collect different fractions without breaking the vacuum, which is crucial for maintaining an inert atmosphere throughout the process.[7]

    • Proton Sponge: If you suspect HCl-catalyzed decomposition, consider adding a non-nucleophilic proton scavenger like a "proton sponge" (e.g., 1,8-Bis(dimethylamino)naphthalene) to the distillation flask. This should be done with caution as it will remain as a high-boiling impurity.

Q3: I'm trying to purify my solid product by crystallization, but it keeps "oiling out" instead of forming crystals. How can I induce crystallization?

A3:

  • Potential Cause: "Oiling out" occurs when the solubility of the compound drops so rapidly that it separates as a liquid phase before it has time to organize into a crystal lattice. This is often due to using a poor solvent system, cooling the solution too quickly, or the presence of impurities that inhibit nucleation.[8][9]

  • Solution & Scientific Rationale:

    • Slower Cooling: After dissolving your compound in a minimal amount of a suitable solvent at a slightly elevated temperature (do not heat excessively), allow it to cool to room temperature very slowly. Then, transfer it to a refrigerator (4°C), and finally to a freezer (-20°C).[10][11] Insulating the flask (e.g., in a Dewar with foam) can help slow the cooling process.[11]

    • Vapor Diffusion: This is an excellent and gentle method for sensitive compounds.[11][12] Dissolve your compound in a small amount of a relatively good solvent (e.g., dichloromethane or toluene). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into your solution, gradually reducing the solubility and promoting slow crystal growth.[12]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a denser solvent.[12] This creates a sharp interface where diffusion occurs slowly, often yielding high-quality crystals. This must be done in a glovebox or using Schlenk techniques to prevent atmospheric contamination.

Q4: My filtration is extremely slow, and I'm losing a lot of product. How can I improve the isolation of my solid product?

A4:

  • Potential Cause: The product may be a very fine powder that clogs the filter. Additionally, multiple transfers under inert atmosphere can lead to mechanical losses.

  • Solution & Scientific Rationale:

    • Cannula Filtration: This is the standard technique for separating a solid from a liquid under inert atmosphere. A cannula (a flexible, double-tipped needle) is used to transfer the supernatant liquid away from the settled solid, leaving the solid behind. The solid can then be washed by adding fresh, cold solvent, allowing it to settle, and removing the wash solvent via cannula.

    • Use of a Schlenk Filter: A Schlenk filter (a glass funnel with a sintered glass frit) provides a more robust filtration method. The entire apparatus is kept under an inert atmosphere. The solution is transferred onto the frit via cannula, and a pressure differential (either vacuum on the receiving flask or positive pressure on the filter) is used to pull the solvent through.

    • Filter Aid: If the solid is exceptionally fine, a small pad of Celite can be placed on the filter frit (pre-dried under vacuum) to prevent clogging.[13]

    • Centrifugation: For very small amounts, consider using a centrifuge tube with a sealable cap. After centrifugation, the supernatant can be carefully removed with a syringe or cannula.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the essential pieces of equipment for handling these intermediates? A: The absolute minimum is a Schlenk line, which is a dual-manifold system connected to a vacuum pump and a source of purified inert gas.[2][5] This allows you to perform reactions, solvent transfers, and filtrations under an inert atmosphere. For highly sensitive compounds or for routine work, a glovebox is the preferred environment as it allows for more complex manipulations in a controlled atmosphere.[2]

Q: Which purification technique is better: distillation or crystallization? A: This depends entirely on the physical properties of your compound.

  • Distillation is suitable for liquids or low-melting solids that are thermally stable enough to be vaporized without decomposition under high vacuum.[7]

  • Crystallization is the method of choice for solids.[9] It is often a more powerful purification technique as the ordered crystal lattice tends to exclude impurities more effectively.

Q: How do I properly prepare an NMR sample of my air-sensitive compound? A: This must be done in a glovebox or using a Schlenk line.

  • Dissolve a small amount of your compound in a deuterated solvent that has been dried and degassed (e.g., by storing over molecular sieves and performing freeze-pump-thaw cycles).

  • Transfer the solution into the NMR tube using a gas-tight syringe or a cannula.

  • Seal the NMR tube. For routine analysis, a tight-fitting cap may suffice if the analysis is performed immediately. For long-term storage or for extremely sensitive compounds, the NMR tube should be flame-sealed under vacuum (J. Young tube).

Q: What are the typical ³¹P and ¹H NMR chemical shifts I should look for? A:

  • ³¹P NMR: Amino-chlorophosphines (P(III)) typically resonate in a broad downfield region, often between δ 80 and δ 180 ppm . The exact shift depends heavily on the substituents.

  • ¹H NMR: Look for characteristic couplings to the phosphorus nucleus. Protons on the nitrogen atom or on the alpha-carbon of the amino substituent will often show a doublet splitting (²J(P,H) or ³J(P,H)) of a few Hz.

  • Impurity Tracking: A summary of common impurity chemical shifts is provided in the table below.

Impurity TypePhosphorus SpeciesTypical ³¹P NMR Shift Range (ppm)Notes
OxidationPhosphonamidate [R₂NP(O)(H)Cl]δ 20 to 50Often a sharp singlet.
HydrolysisPhosphonamidous acid [R₂NP(OH)Cl]δ 10 to 40Can be broad due to exchange.
Over-reactionTertiary Phosphine [R₃P]δ -60 to 20Depends heavily on substituents.[6]
Starting MaterialPhosphorus Trichloride [PCl₃]~ δ 219A very sharp singlet far downfield.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Air-Sensitive Vacuum Distillation using a Perkin Triangle

This protocol is designed for purifying a thermally stable, liquid amino-chlorophosphine intermediate.

Methodology:

  • Glassware Preparation: Ensure all components of the distillation apparatus (distillation flask, short-path head, condenser, Perkin triangle, and receiving flasks) are oven-dried overnight and assembled hot under a stream of inert gas.

  • Transfer of Crude Product: Transfer the crude amino-chlorophosphine into the distillation flask via cannula under a positive pressure of inert gas. Add a new, dry magnetic stir bar.

  • Apparatus Assembly: Assemble the full apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with high-vacuum grease. Connect the apparatus to the Schlenk line.

  • Evacuation: Slowly and carefully open the apparatus to the vacuum. If the crude product contains residual low-boiling solvent, it will begin to bubble. Control the vacuum application to prevent bumping. Once any solvent is removed, apply the full high vacuum.

  • Distillation: Begin stirring and slowly heat the distillation flask using an oil bath.

  • Fraction Collection: As the product begins to distill, it will condense and collect in the first receiving flask of the Perkin triangle.

  • Changing Fractions: To collect a subsequent fraction, rotate the Perkin triangle to isolate the first receiving flask from the vacuum and the condenser. Then, rotate it further to connect the second receiving flask to the condenser. This is all done without breaking the main vacuum of the still.[7]

  • Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

  • Backfilling: Close the connection to the vacuum pump and slowly backfill the entire apparatus with inert gas. The purified fractions can now be safely removed and stored.

G cluster_setup Distillation Setup cluster_process Process Flow Flask Distillation Flask (Crude Product + Stir Bar) Head Short-Path Distillation Head Flask->Head Condenser Condenser Head->Condenser Perkin Perkin Triangle Condenser->Perkin R1 Receiving Flask 1 Perkin->R1 R2 Receiving Flask 2 Perkin->R2 Schlenk To Schlenk Line (Vacuum / Inert Gas) Perkin->Schlenk Control Taps Start 1. Assemble Hot Glassware Transfer 2. Cannula Transfer Crude Start->Transfer Evac 3. Evacuate System Transfer->Evac Heat 4. Heat & Distill Evac->Heat Collect1 5. Collect First Fraction Heat->Collect1 Rotate 6. Rotate Perkin Triangle Collect1->Rotate Collect2 7. Collect Second Fraction Rotate->Collect2 Cool 8. Cool Under Vacuum Collect2->Cool Backfill 9. Backfill with Inert Gas Cool->Backfill caption Workflow for Air-Sensitive Vacuum Distillation

Caption: Workflow for Air-Sensitive Vacuum Distillation.

Protocol 2: Purification by Crystallization and Cannula Filtration

This protocol is for purifying a solid amino-chlorophosphine intermediate that is prone to oiling out.

Methodology:

  • Preparation: In a glovebox or on a Schlenk line, add the crude solid to a Schlenk flask equipped with a stir bar.

  • Dissolution: Add a minimal amount of a suitable, dry, degassed solvent (e.g., Toluene) via syringe at room temperature to fully dissolve the solid. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Induce Crystallization (Vapor Diffusion): Place the uncapped vial containing the solution into a larger, sealable jar. Add a volume of a volatile anti-solvent (e.g., Pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial. Seal the jar and leave it undisturbed in a vibration-free location for 24-72 hours.

  • Crystal Formation: As the anti-solvent vapor diffuses into the solution, crystals should form slowly.

  • Isolation: Once a sufficient quantity of crystals has formed, carefully take the Schlenk flask (or transfer the contents of the vial to a Schlenk flask inside a glovebox).

  • Cannula Filtration: Allow the crystals to settle. Submerge one end of a filter cannula (a cannula with a piece of filter paper or glass wool packed into the tip) into the liquid just above the solid layer. Place the other end of the cannula into a separate, empty Schlenk flask for waste collection.

  • Solvent Removal: Gently apply a positive pressure of inert gas to the flask containing the crystals to slowly push the supernatant liquid through the cannula into the waste flask. Stop when the liquid is removed.

  • Washing: Add a small amount of cold, fresh anti-solvent to the crystals to wash away any residual soluble impurities. Stir gently, allow the crystals to settle, and remove the wash solvent using the same cannula filtration technique. Repeat once more.

  • Drying: Place the flask containing the purified, wet crystals under high vacuum for several hours to remove all residual solvent.

G cluster_prep Preparation cluster_isolation Isolation Dissolve 1. Dissolve Crude Solid in 'Good' Solvent Setup 2. Place Vial in Jar with 'Anti-Solvent' Dissolve->Setup Seal 3. Seal Jar & Wait Setup->Seal Settle 4. Crystals Form & Settle Seal->Settle Cannula 5. Remove Supernatant via Filter Cannula Settle->Cannula Wash 6. Wash Crystals with Cold Anti-Solvent Cannula->Wash Dry 7. Dry Crystals Under High Vacuum Wash->Dry caption Workflow for Crystallization by Vapor Diffusion

Caption: Workflow for Crystallization by Vapor Diffusion.

Section 4: Purity Analysis

Accurate determination of purity is critical. While multiple methods exist, NMR is the most powerful tool for this class of compounds.

Q: How can I be confident about the purity of my final product?

A: A combination of analytical techniques provides the highest confidence.

  • ³¹P NMR Spectroscopy: This is the most direct and informative method.[14] A pure sample should show a single, sharp resonance in the expected P(III) region. The absence of signals in the P(V) region (δ 0-60 ppm) is a strong indicator of purity with respect to oxidation. The natural abundance (100%) and high sensitivity of the ³¹P nucleus make this technique ideal.[14][15]

  • ¹H NMR Spectroscopy: This confirms the organic framework of the molecule. Integration of the signals should match the expected proton counts. Quantitative ¹H NMR (qNMR), using a high-purity internal standard, can provide a highly accurate measure of absolute purity.[16][17]

  • Gas Chromatography (GC): For volatile compounds, GC coupled with a phosphorus-selective detector like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) is an extremely sensitive method for detecting trace impurities.[18][19][20]

G cluster_troubleshooting Troubleshooting Logic Flow Observation Observation Unexpected Result NMR_Impurity ³¹P NMR Impurity Peak at δ 20-60 ppm Dist_Decomp Distillation Issue Dark residue, low yield Oil_Out Crystallization Fails Product oils out Cause_Oxidation Cause Air/Moisture Exposure NMR_Impurity->Cause_Oxidation Diagnosis Cause_Thermal Cause Overheating Dist_Decomp->Cause_Thermal Diagnosis Cause_Kinetics Cause Cooling too fast Oil_Out->Cause_Kinetics Diagnosis Solution_Inert Solution Improve Schlenk Technique, Degas Solvents Cause_Oxidation->Solution_Inert Action Solution_Vacuum Solution Use High Vacuum, Kugelrohr Cause_Thermal->Solution_Vacuum Action Solution_Slow Solution Slow Cooling, Vapor Diffusion Cause_Kinetics->Solution_Slow Action caption Logical Flow for Troubleshooting Common Issues

Caption: Logical Flow for Troubleshooting Common Issues.

References

  • Wikipedia. Schlenk line. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Fiedler, E. R., Walse, S. S., & Haff, R. P. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PMC. [Link]

  • Moodle@Units. Schlenk Lines Transfer of Solvents. [Link]

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]

  • Gfeller, J. C., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • University of Washington, Department of Chemistry. Crystallisation Techniques. [Link]

  • Agilent Technologies. (2005). Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector. [Link]

  • The Schlenk Line Survival Guide. (2021). Crystallisation. [Link]

  • Wiley. Chlorodiphenyl phosphine - SpectraBase. [Link]

  • Habraken, E. R. M., et al. (2025). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics, ACS Publications. [Link]

  • Reddit. (2021). Purification of air-sensitive complex. [Link]

  • Walczak, M., & Turek, A. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. MDPI. [Link]

  • DTIC. (2022). Inorganic Cyanophosphine Rubbers. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Lee, S., & Lee, Y. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • Thorson, M. K., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Drawell. (2024). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • Basic Chemical Engineering Operations. (2010). Air-sensitive vacuum distillation Mass Transfer Operations. [Link]

  • Demkowicz, S., et al. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. MDPI. [Link]

  • MilliporeSigma. Troubleshooting Purification Methods. [Link]

  • Jayaseelan, S., & Tsvetkov, A. (2006). Synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates. PubMed. [Link]

  • Wikipedia. Crystallization. [Link]

  • Mettler Toledo. Crystallization & Precipitation. [Link]

  • GE Healthcare. Protein purification troubleshooting guide. [Link]

  • RSC Blogs. (2021). Hot articles – RSC Advances Blog. [Link]

  • Kostka, T., et al. (2025). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. PMC. [Link]

  • EPFL. (2025). Scientists uncover key stabilizing role of small molecules. [Link]

  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]

  • Ghorpade, R., et al. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. [Link]

  • Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]

  • Nishiyama, Y., & Abe, N. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • Kostka, T., et al. (2025). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. PubMed. [Link]

  • Tîlmaciu, C., et al. (2023). Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. MDPI. [Link]

  • Google Patents. (2020). CN110922428A - Synthesis method of chlorophosphine compound.
  • Quora. (2020). What are the daily life uses of air sensitive vacuum distillation?[Link]

  • ARPI - UNIPI. Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]

Sources

handling moisture sensitivity of 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026

Critical Reactivity Profile

User Question: Why is this specific reagent degrading even when I store it in a "sealed" bottle?

Technical Analysis: 4-Methoxyphenyl(diethylamino)chlorophosphine (Structure: 4-MeO-C₆H₄-P(Cl)-NEt₂) possesses a "dual-trigger" degradation pathway that makes it significantly more labile than standard chlorophosphines.

  • Primary Hydrolysis (The Moisture Trigger): The P-Cl bond is highly electrophilic. Upon contact with trace moisture (

    
    ), it undergoes rapid hydrolysis to form the intermediate phosphinous acid and Hydrogen Chloride (HCl).
    
  • Secondary Autocatalysis (The Acid Trigger): This is the critical failure point often missed. The HCl generated in step 1 protonates the nitrogen of the diethylamino group (

    
    ). This protonation converts the amine into a facile leaving group (
    
    
    
    ), rendering the phosphorus center hypersensitive to further nucleophilic attack, even by weak nucleophiles or trace moisture.

The Result: A cascading decomposition where a small amount of moisture generates acid, which then catalyzes the destruction of the remaining intact reagent.

Visualizing the Degradation Pathway:

DecompositionPathway Reagent Reagent: (Ar)P(Cl)(NEt2) Intermed Intermediate: (Ar)P(OH)(NEt2) Reagent->Intermed Hydrolysis (Fast) Protonation P-N Protonation (Ar)P(Cl)-NH(+)Et2 Reagent->Protonation + HCl Moisture Trace H2O Moisture->Intermed HCl HCl (Gas/Solvated) Intermed->HCl Byproduct HCl->Protonation Acid Catalysis Collapse Total Decomposition: Phosphonates / Oxides Protonation->Collapse P-N Bond Cleavage

Caption: Figure 1. Autocatalytic degradation cycle initiated by trace moisture.

Self-Validating Storage & Handling Protocols

User Question: How do I verify my handling technique is sufficient before committing valuable precursor?

Protocol 1: The "Zero-Tolerance" Solvent System Never assume "anhydrous" solvents from a new bottle are dry enough for this reagent.

  • Validation Step: Add a small crystal of iodine to an aliquot of your solvent (THF or DCM) containing a drop of diethylzinc or similar indicator if available, or more commonly, use the Karl Fischer titration (Target < 10 ppm water).

  • Operational Rule: If you lack KF titration, distill solvents over Sodium/Benzophenone (for THF) or Calcium Hydride (for DCM) immediately prior to use.

Protocol 2: The HCl Scavenger Rule Because of the autocatalytic acid sensitivity described above, always include a base trap in your reaction matrix before adding the chlorophosphine.

  • Recommendation: Add 1.1 equivalents of dry Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to the receiving flask.

  • Why: This neutralizes any HCl formed instantly, preventing the secondary P-N bond cleavage.

Table 1: Solvent & Material Compatibility Matrix

Material / SolventCompatibility StatusNotes
Dichloromethane (DCM) ExcellentMust be distilled from CaH₂. Best for solubility.
Tetrahydrofuran (THF) GoodMust be free of peroxides and water (Na/Benzophenone).
Alcohols (MeOH, EtOH) INCOMPATIBLE Reacts violently to form phosphinites.
Silica Gel Conditional Must be neutralized with 1-5% Et₃N; otherwise acidic sites destroy P-N bond.
Syringes Glass / PPRubber plungers may swell; use PTFE-tipped plungers.

Troubleshooting: Symptom-Based Solutions

Q1: I see white fumes when I insert the needle into the septum. Is the reagent ruined?

  • Diagnosis: The "white fumes" are ammonium chloride salts or HCl mist forming as the reagent vapor contacts humid air.

  • Immediate Action:

    • Do not withdraw the needle yet.

    • Increase the inert gas (Nitrogen/Argon) flow rate to the source bottle to create positive pressure.

    • If the liquid inside remains clear and colorless (or light yellow), the bulk material is likely safe. If the liquid has turned cloudy or viscous, hydrolysis has occurred.

  • Prevention: Use the "Gas Blanket" technique. Insert a secondary needle supplying inert gas before withdrawing liquid to prevent pulling a vacuum that sucks in outside air.

Q2: My ³¹P NMR shows multiple peaks instead of a single sharp singlet.

  • Diagnosis:

    • Peak at ~140-160 ppm: Intact Chlorophosphine (Target).

    • Peak at ~10-30 ppm: Phosphine Oxide (Oxidation byproduct - check O₂ leaks).

    • Peak at ~0-10 ppm or H-Phosphonate region: Hydrolysis product (Moisture contamination).

  • Solution: If the impurity is <5%, you can proceed with excess reagent. If >10%, purification is required.

  • Purification: Vacuum distillation is the only reliable method. Do not attempt chromatography without strict neutralization.

Q3: The reaction turned into a gummy solid upon addition.

  • Cause: Polymerization or formation of insoluble amine salts due to lack of solvent volume or insufficient base.

  • Fix: Ensure high dilution (0.1 M - 0.2 M). The amine salts (Et₃N·HCl) should precipitate as a fine white powder, not a gum.

Advanced Experimental Workflow: Inert Transfer

User Question: What is the most robust method to transfer this reagent to my reaction flask?

The "Positive Pressure Cannula" Method This is superior to syringe transfer for volumes > 5 mL as it eliminates plunger manipulation risks.

TransferProtocol Step1 1. Prepare Source & Dest Flasks (Flame dry, Ar purge, Septa sealed) Step2 2. Insert Cannula to Source (Tip above liquid level) Step1->Step2 Step3 3. Purge Cannula (Flow Ar through needle to flush air) Step2->Step3 Step4 4. Insert Cannula to Dest (Tip submerged in solvent) Step3->Step4 Step5 5. Lower Source Tip & Pressurize (Liquid flows via pressure diff) Step4->Step5 Step6 6. Completion (Raise tip, remove cannula) Step5->Step6

Caption: Figure 2. Cannula transfer workflow to maintain continuous inert atmosphere.

Emergency Decontamination

Scenario: Spill inside the fume hood.

  • Evacuate: The hydrolysis releases HCl gas. Clear the immediate area.[1][2][3]

  • Quench: Do not use water directly.[2][4] Cover the spill with solid Sodium Carbonate or Calcium Carbonate to neutralize acid.

  • Clean: Once neutralized (no fizzing), absorb with dry sand or vermiculite. Dispose of as hazardous chemical waste (Phosphorus/Chlorine containing).

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

Sources

workup procedures to avoid P-N bond cleavage in product isolation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 | Topic: Preventing P-N Bond Cleavage During Isolation Ticket ID: PN-STABILITY-001

Executive Summary & Diagnostic Core

User Concern: "My yield drops significantly during workup," or "I see H-phosphonate impurities (


) in my NMR after column chromatography."

Root Cause Analysis: The Phosphorus-Nitrogen (P-N) bond—common in phosphoramidites (DNA synthesis reagents), phosphoramidates (ProTide prodrugs), and phosphazenes—is inherently labile.

  • Primary Threat: Acid-Catalyzed Hydrolysis. The nitrogen atom in the P-N bond is basic. Protonation transforms it into an excellent leaving group (

    
    ), inviting nucleophilic attack by water at the phosphorus center.
    
  • Secondary Threat: Silica Gel Acidity.[1] Standard flash chromatography silica (

    
    ) is slightly acidic (pH 6.0–7.0) due to surface silanol groups (
    
    
    
    ), which act as heterogeneous acid catalysts.
Mechanism of Failure (Visualization)

The following diagram illustrates the kinetic pathway of P-N bond cleavage under acidic conditions.

PN_Hydrolysis cluster_conditions Risk Factors Start Intact P-N Bond (Phosphoramidite/date) Protonation Protonation of Nitrogen (Rate Limiting Step) Start->Protonation Acid (H+) Intermediate Activated Species (P-NHR2+) Protonation->Intermediate Attack Nucleophilic Attack (H2O attacks P) Intermediate->Attack + H2O Cleavage Bond Cleavage Attack->Cleavage Product Hydrolysis Product (H-Phosphonate + Amine) Cleavage->Product Silica Gel (Si-OH) Silica Gel (Si-OH) Silica Gel (Si-OH)->Protonation Wet Solvents Wet Solvents Wet Solvents->Attack

Figure 1: Mechanism of Acid-Catalyzed P-N Bond Hydrolysis. Protonation of the amine moiety renders the bond highly susceptible to nucleophilic cleavage by water.

Standard Operating Procedures (SOPs)

SOP-A: Quenching & Extraction (The "First Response")

Objective: Neutralize the reaction mixture immediately and remove water without introducing protons.

ParameterProtocol StandardTechnical Rationale
Quench Buffer Saturated

or 5%

Maintains a basic pH (8–9) to prevent N-protonation. Avoid standard water or

(which is slightly acidic).
Temperature 0°C to 4°C (Ice Bath) Hydrolysis is temperature-dependent. Cold conditions kinetically slow the nucleophilic attack.
Drying Agent

(Sodium Sulfate)
Neutral and gentle. Avoid

for highly sensitive P(III) species as it is slightly Lewis acidic.
Solvent Removal < 30°C Bath Temp Thermal energy can promote spontaneous decomposition or oxidation of P(III) species.
SOP-B: Purification via Deactivated Silica Gel

Objective: Mask acidic silanol sites on the stationary phase to prevent on-column decomposition.

The "Triethylamine (TEA) Slurry" Method:

  • Calculate TEA: You will need 1% to 5% Triethylamine (v/v) in your mobile phase.

  • Slurry Preparation: Suspend the silica gel in the mobile phase containing the TEA. Do not pour dry silica into a column and then add solvent.

    • Why? Slurry packing ensures every grain of silica is coated with the base before the sample touches it.

  • Pre-Elution: Flush the packed column with 2–3 column volumes of the TEA-doped solvent.

  • Sample Loading: Load the sample with a small amount of TEA (1%) in the loading solvent.

  • Elution: Continue running the column with 1% TEA in the eluent.

⚠️ Critical Warning: TEA has a high boiling point. If your product is volatile, use 1% Pyridine instead, or rely on azeotropic removal later.

SOP-C: The "Neutral Alumina" Alternative

If the compound decomposes even on deactivated silica, switch the stationary phase entirely.

  • Material: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

  • Advantage: Alumina is amphoteric but can be purchased in a "Neutral" form (pH 7.0–7.5), which is far less aggressive toward P-N bonds than silica.

  • Trade-off: Lower resolution (theoretical plates) than silica. You may need a longer column.

Troubleshooting & FAQs

Q1: My product survives workup but decomposes on the rotavap.

Diagnosis: Trace acidity concentration. Solution: As you evaporate solvent, trace acids (like HCl from a reaction) concentrate.[2]

  • Fix: Add a "keeper" base. Add 1% TEA or Diisopropylethylamine (DIPEA) to the collection flask before rotary evaporation. This ensures the environment remains basic as the volume decreases.

Q2: I see a new peak at ~10-20 ppm in NMR.

Diagnosis: Oxidation (P(III)


 P(V)).[2]
Context:  Phosphoramidites (P(III)) are easily oxidized to phosphoramidates (P(V)) by atmospheric oxygen, especially in solution.
  • Fix:

    • Use degassed solvents (sparge with Argon for 15 mins).

    • Perform all transfers under an Argon balloon.

    • Do not store the compound in solution; evaporate to a foam immediately.

Q3: The product streaks nicely on TLC but sticks to the column.

Diagnosis: Lewis Acid interaction with Silanols. Solution: Your deactivation was insufficient.

  • Fix: Increase TEA concentration to 5% for the column packing step, then drop to 1% for elution. Alternatively, switch to Neutral Alumina (see SOP-C).

Q4: Can I avoid chromatography entirely?

Diagnosis: High instability. Solution: Yes. Many industrial P-N processes use Precipitation .

  • Protocol: Dissolve the crude oil in a minimum amount of polar solvent (e.g., DCM or THF) and drop it slowly into a vigorously stirring non-polar anti-solvent (e.g., cold Hexane or Methyl-tert-butyl ether (MTBE)) at -78°C. The impurities often stay in solution while the product precipitates.

Decision Logic (Workflow)

Use this logic gate to determine the correct isolation path for your specific molecule.

Workup_Decision Start Reaction Complete TypeCheck Identify P-Species Start->TypeCheck PIII P(III) (Phosphoramidite) TypeCheck->PIII PV P(V) (Phosphoramidate) TypeCheck->PV Sensitivity Is it Acid Sensitive? PIII->Sensitivity Standard Standard Workup (Neutral Silica) PV->Standard Usually Stable Deactivated Deactivated Silica (1-5% TEA) Sensitivity->Deactivated Moderate Alumina Neutral Alumina (Brockmann III) Sensitivity->Alumina High Precip Precipitation (No Column) Sensitivity->Precip Extreme

Figure 2: Isolation Strategy Decision Tree. Selects the appropriate stationary phase based on oxidation state and sensitivity.

References

  • BenchChem Technical Support. (2025).[1] Purification of Crude Dipentyl Phosphoramidate by Column Chromatography. Retrieved from 1

  • National Institutes of Health (NIH). (2021). On-demand synthesis of phosphoramidites. PMC8113456. Retrieved from 3

  • American Chemical Society (ACS). (2018). Synthesis, Structures, and Emerging Uses for Poly(organophosphazenes). Retrieved from 4

  • Buchi Labortechnik. (2023). Silica vs. Alumina: Choosing the Right Stationary Phase. Retrieved from 5

Sources

Validation & Comparative

comparing reactivity of 4-methoxyphenyl vs phenyl chlorophosphines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Donor" Advantage

In organophosphorus chemistry, the choice between Dichlorophenylphosphine (


)  and its electron-rich analog Dichloro(4-methoxyphenyl)phosphine (

)
is rarely a matter of simple substitution—it is a strategic decision that dictates the electronic tuning of the final ligand.

While


 serves as the industry-standard "workhorse" for synthesizing phosphine ligands (e.g., 

, BINAP), the 4-methoxyphenyl variant offers a distinct electronic advantage. The para-methoxy group acts as a powerful

-donor, significantly increasing the electron density at the phosphorus center. This modification transforms the resulting phosphines into stronger

-donors, a critical parameter for facilitating oxidative addition in palladium- and nickel-catalyzed cross-coupling reactions.

This guide provides a technical head-to-head comparison, covering electronic parameters, synthesis protocols, and reactivity profiles to assist in rational ligand design.

Electronic & Physical Profile

The fundamental difference lies in the Hammett substituent constant (


). The methoxy group (

) pushes electron density into the aromatic ring and, by extension, the phosphorus lone pair. This contrasts with the hydrogen atom in the phenyl ring (

).
Table 1: Comparative Physical Data
PropertyDichlorophenylphosphine (

)
Dichloro(4-methoxyphenyl)phosphineImpact on Reactivity
Molecular Weight 178.98 g/mol 209.01 g/mol Stoichiometric adjustment required.

NMR Shift
+162.0 ppm (

)
+160.4 ppm (

) / +162.0 ppm (

)
Minimal shift in P(III)-Cl state; electronic differences manifest in the tertiary phosphine.
Boiling Point 222 °C~130 °C (at 0.5 mmHg)4-OMe variant requires high-vacuum distillation.
TEP (of

)
*
2069 cm⁻¹ (

)
2058 cm⁻¹ (

)
Lower TEP = Stronger Donor. Better for oxidative addition.
pKa (of

)
2.73 (

)
4.57 (

)
4-OMe phosphines are significantly more basic.

*TEP (Tolman Electronic Parameter) is measured via


 of 

.[1] Lower frequency indicates greater electron donation from L to Metal.
Visualization: Electronic "Push" Effect

The diagram below illustrates how the methoxy group stabilizes the phosphonium character and increases electron density at the P-center compared to the neutral phenyl ring.

ElectronicEffect cluster_0 Phenyl (Neutral) cluster_1 4-Methoxyphenyl (Electron Rich) Ph Phenyl Ring (No Resonance Donor) P_Ph Phosphorus (Baseline e- Density) Ph->P_Ph Inductive Effect Only OMe p-OMe Group (Lone Pair Donor) Ar Aromatic Ring (Conjugation) OMe->Ar Resonance (+M) P_OMe Phosphorus (High e- Density) Ar->P_OMe Increased Nucleophilicity

Caption: The p-OMe group donates electron density via resonance (+M effect), increasing the basicity and nucleophilicity of the phosphorus center.

Synthesis & Preparation Protocols

While


 is a commodity chemical, 

often requires in-house synthesis for specific applications. Two primary routes exist: Grignard addition (general) and Friedel-Crafts (specific to electron-rich arenes).
Method A: Modified Friedel-Crafts (Recommended for 4-OMe)

Because anisole is electron-rich, it can undergo direct electrophilic substitution with


, a route that is inefficient for benzene.

Protocol:

  • Setup: Flame-dried 3-neck flask with reflux condenser and

    
     inlet.
    
  • Reagents: Anisole (1.0 equiv),

    
     (3.0 equiv, excess is crucial to prevent bis-substitution), 
    
    
    
    (catalytic, 5 mol%).
  • Reaction: Reflux the mixture for 48–72 hours. The

    
     activates the 
    
    
    
    .
  • Workup: Distill off excess

    
     at atmospheric pressure.
    
  • Purification: Vacuum distill the residue.

    
     boils at ~115–120 °C / 0.1 mmHg.
    
    • Note: This method avoids magnesium and ether solvents, making it scalable.

Method B: Grignard Metathesis (General)

Protocol:

  • Reagent Prep: Prepare 4-methoxyphenylmagnesium bromide (1.0 M in THF).

  • Addition: Cool a solution of

    
     (2.0 equiv) in THF to -78 °C.
    
  • Control: Add the Grignard reagent slowly dropwise.

    • Critical: The excess

      
       and low temperature are vital to stop the reaction at the mono-substituted 
      
      
      
      stage. If the Grignard is in excess, you will form
      
      
      or
      
      
      .
  • Filtration: Warm to RT, filter off

    
     salts under inert atmosphere.
    
  • Distillation: Remove solvent and distill product.

Reactivity Profile: A Double-Edged Sword

The electronic enrichment of the 4-methoxyphenyl group creates a divergence in reactivity compared to the phenyl analog.

Electrophilic Substitution (P-Cl Bond Reactivity)

When using these compounds as precursors (e.g., reacting with an alcohol to make a phosphinite), the chlorophosphine acts as the electrophile .

  • Phenyl (

    
    ):  The phosphorus center is more electropositive. Reaction with nucleophiles (alcohols, amines) is rapid and often exothermic.
    
  • 4-Methoxyphenyl (

    
    ):  The electron donation from the OMe group reduces the partial positive charge on phosphorus.
    
    • Consequence: Substitution reactions are slower .

    • Adjustment: You may need to run reactions at higher temperatures or use stronger bases (e.g.,

      
       vs. Pyridine) to drive the reaction to completion compared to the phenyl analog.
      
Nucleophilicity (Ligand Performance)

Once converted to the final phosphine ligand (e.g.,


), the reactivity trend flips. The phosphine acts as the nucleophile  (donor) to the metal center.
  • Comparison:

    
     is a significantly better 
    
    
    
    -donor than
    
    
    .
  • Application: In Suzuki-Miyaura coupling, oxidative addition of the aryl halide to Pd(0) is often the rate-limiting step. Electron-rich ligands like those derived from

    
     stabilize the oxidative addition state, often increasing catalytic turnover numbers (TON) for difficult substrates like aryl chlorides.
    
Table 2: Reactivity Matrix
Reaction Type

Behavior

Behavior
Practical Implication
Hydrolysis (Water) Rapid, violent evolution of HCl.Fast, but slightly less violent due to reduced P electrophilicity.Both require strict anhydrous handling.
Oxidation (Air) Slowly oxidizes to

.
Rapidly oxidizes. 4-OMe variants must be stored under Argon; they are effective "oxygen scavengers."
Grignard Addition Reacts readily to form

.
Reacts readily, but steric bulk of OMe may slightly retard rate.Standard protocols apply to both.

Experimental Workflow: Ligand Synthesis

The following workflow demonstrates the synthesis of a bidentate ligand using both precursors, highlighting the operational differences.

SynthesisWorkflow cluster_Ph Route A: PhPCl2 cluster_OMe Route B: p-Anisyl-PCl2 Start Start: Chlorophosphine Precursor Step1A Add Diol/Diamine (0°C, rapid exotherm) Start->Step1A Standard Reactivity Step1B Add Diol/Diamine (RT to 40°C required) Start->Step1B Lower Electrophilicity Step2A Workup: Simple Filtration Step1A->Step2A End Final Ligand (Check 31P NMR) Step2A->End Step2B Workup: Schlenk Filtration (Strict O2 exclusion) Step1B->Step2B Step2B->End

Caption: Workflow comparison for synthesizing phosphinite ligands. Route B requires thermal activation and stricter air-free techniques.

References

  • Tolman, C. A. (1977).[2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Picthall, D., et al. (2023).[3] Convenient and Scalable Synthesis of Aryldichlorophosphines and Primary Arylphosphines via Perthiophosphonic Anhydrides. Synthesis, 55, 919–926. Link

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383–415. Link

  • Sigma-Aldrich. (2025). Product Specification: Dichlorophenylphosphine.[3] Link

  • PubChem. (2025). 4-Methoxyphenylphosphonic Dichloride (Data for related P(V) species). Link

Sources

Validating the Purity of 4-Methoxyphenyl(diethylamino)chlorophosphine: A Comparative Guide to Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals utilizing phosphoramidite chemistry or synthesizing novel ligands, 4-Methoxyphenyl(diethylamino)chlorophosphine (Chemical Formula: C₁₁H₁₇ClNOP; MW: 245.69 g/mol ) is a highly versatile, yet notoriously reactive, P(III) building block.

Because this compound is exquisitely sensitive to atmospheric moisture and oxygen, validating its absolute purity prior to downstream synthesis is a critical quality control step. This guide objectively compares standard spectroscopic methods against Elemental Analysis (EA) , demonstrating why EA remains the non-negotiable gold standard for absolute purity validation, and provides a self-validating experimental protocol for handling such sensitive chlorophosphines.

The Analytical Dilemma: Why Standard Methods Fall Short

When validating the purity of highly reactive chlorophosphines, standard analytical techniques often yield false positives or fail entirely due to the compound's physicochemical properties.

  • High-Performance Liquid Chromatography (HPLC): Generally incompatible. The P–Cl bond rapidly hydrolyzes on-column—even in non-aqueous normal-phase chromatography, trace moisture in the mobile phase degrades the sample into phosphinic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Prone to thermal degradation. Injection port temperatures often induce rearrangement or cleavage of the diethylamino group.

  • ³¹P and ¹H NMR Spectroscopy: While ³¹P NMR is excellent for confirming structural identity and identifying phosphorus-containing impurities (e.g., P(V) oxidation products), it operates on relative integration. NMR is entirely blind to non-protonated or non-phosphorus-containing impurities. If a batch contains 10% by weight of an NMR-silent inorganic salt (such as diethylamine hydrochloride, a common synthetic byproduct), the ³¹P NMR spectrum will still erroneously report "100% purity"[1].

Degradation Intact Intact P(III) Species (Target) Hydrolysis P-OH Species + HCl (Hydrolysis) Intact->Hydrolysis H2O Oxidation P(V)=O Species (Oxidation) Intact->Oxidation O2

Figure 1: Primary degradation pathways of chlorophosphines upon atmospheric exposure.

Elemental Analysis: The Gold Standard for Absolute Purity

Elemental analysis (specifically CHN/Cl/P combustion analysis) bypasses the "blind spots" of NMR by providing a definitive mass balance of the bulk material. According to the American Chemical Society (ACS) Guidelines for Characterization , for a synthetic compound to be considered analytically pure, the experimental mass percentages of carbon, hydrogen, and nitrogen must fall within ±0.4% of their theoretical calculated values[2][3].

Because EA measures the absolute mass fraction of elements, any residual solvent, unreacted starting material, or inorganic salt will skew the mass balance, immediately flagging the batch as impure[1].

Comparative Performance Matrix
MethodologyPrimary TargetStrengthsCritical WeaknessesSelf-Validating Control
Elemental Analysis (CHN) Absolute mass balanceDetects NMR-silent impurities (salts, solvents)[1].Destructive; requires strict inert encapsulation.Acetanilide (Standard)
³¹P NMR P-containing speciesEasily distinguishes P(III) from P(V) oxides.Misses inorganic salts and residual non-P solvents.Triphenyl phosphate (IS)
GC-MS Volatile organicsHigh sensitivity for trace volatile impurities.Induces thermal degradation of the P–Cl bond.Toluene spike
Ion Chromatography Halogens (Cl⁻)Accurately quantifies total chlorine content[4].Requires prior complete digestion (Schöniger flask)[5].NaCl standard

Data Interpretation & The ACS ±0.4% Rule

To understand the causality behind EA's superiority in detecting salts, consider the theoretical composition of 4-Methoxyphenyl(diethylamino)chlorophosphine (C₁₁H₁₇ClNOP ):

  • Theoretical: C: 53.78%, H: 6.97%, N: 5.70%

If a synthesized batch contains just 5% (by weight) of Diethylamine hydrochloride (a common byproduct, C₄H₁₂ClN), the elemental composition shifts dramatically.

ElementTheoretical % (Pure)Found % (with 5% Salt Impurity)DeviationACS Status
Carbon (C) 53.78%53.28%-0.50% FAILS (>0.4%)
Hydrogen (H) 6.97%7.17%+0.20%✅ PASS
Nitrogen (N) 5.70%6.05%+0.35%✅ PASS

Even though an NMR spectrum might look pristine, the 0.50% drop in Carbon definitively proves the presence of the impurity, preventing a compromised reagent from ruining a downstream synthesis.

Expert Protocol: Self-Validating EA Workflow for Organophosphines

Because 4-Methoxyphenyl(diethylamino)chlorophosphine contains both phosphorus and chlorine , standard CHN combustion protocols will fail without specific modifications. Phosphorus can form glassy phosphates that trap carbon (artificially lowering %C), while chlorine can poison the reduction catalyst.

The following protocol is a self-validating system designed to ensure absolute trustworthiness of the data.

Step-by-Step Methodology
  • Instrument Preparation & Halogen Trapping: Pack the combustion tube with Tungsten(VI) oxide (WO₃) as the primary oxidant. Critically, insert a layer of silver wool at the end of the combustion zone to trap liberated chlorine as AgCl, protecting the downstream copper reduction catalyst.

  • System Calibration (The Baseline):

    • Run two empty tin capsules to establish a baseline zero.

    • Run three varying weights (1–3 mg) of a highly pure standard (e.g., Acetanilide) to generate a linear response curve for C, H, and N.

  • Matrix Positive Control (Trustworthiness Check): Run a known pure sample of Triphenylphosphine spiked with 1-Chloro-2,4-dinitrobenzene. This validates that the silver wool is effectively trapping halogens and that the phosphorus is not causing incomplete carbon combustion.

  • Inert Encapsulation (Glovebox): Inside an Argon-filled glovebox (<0.1 ppm O₂/H₂O), weigh 1.5–2.0 mg of the chlorophosphine sample into tin capsules.

  • Combustion Flux Addition (Expertise Insight): Add 1 mg of Vanadium Pentoxide (V₂O₅) directly into the sample capsule. V₂O₅ acts as a powerful oxygen donor and flux, preventing the formation of carbon-trapping phosphate glasses and ensuring 100% combustion of the organophosphine.

  • Analysis & Drift Check: Cold-weld the capsules shut, transfer to the elemental analyzer, and flash combust at 1000°C. Following the sample runs, run one final Acetanilide standard to verify the detector has not drifted due to halogen exposure.

Workflow Sample 4-Methoxyphenyl(diethylamino) chlorophosphine Glovebox Inert Handling (Ar) <0.1 ppm O2/H2O Sample->Glovebox NMR 31P NMR (Relative Purity) Glovebox->NMR EA Elemental Analysis (Absolute Purity) Glovebox->EA Decision Meets ACS ±0.4% Rule? NMR->Decision EA->Decision Pass Validated for Synthesis Decision->Pass Yes

Figure 2: Analytical workflow for validating moisture-sensitive chlorophosphines.

Conclusion

While spectroscopic techniques like ³¹P NMR are indispensable for identifying the specific oxidation state of 4-Methoxyphenyl(diethylamino)chlorophosphine, they cannot stand alone as proof of purity. Elemental Analysis, when executed with strict inert handling and appropriate combustion fluxes (V₂O₅), provides the definitive, self-validating mass balance required to detect NMR-silent impurities and ensure the integrity of your downstream drug development workflows.

References

  • ACS Research Data Guidelines: Elemental Analysis American Chemical Society (ACS) URL:[Link]

  • An International Study Evaluating Elemental Analysis ACS Central Science URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Elemental Microanalysis Testing | CHN Analysis Service Butterworth Laboratories URL:[Link]

Sources

Comparative Guide: Characteristic IR Bands for P-Cl vs. P-N Bonds in Aryl Phosphines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of characteristic IR bands for Phosphorus-Chlorine (P-Cl) and Phosphorus-Nitrogen (P-N) bonds within the specific context of aryl phosphines .

Executive Summary

Distinguishing between P-Cl and P-N bonds in aryl phosphines is a critical analytical challenge, particularly when monitoring chlorination reactions (e.g., converting phosphinous acids to chlorophosphines) or amination steps (e.g., synthesizing aminophosphine ligands).

  • P-Cl Bonds exhibit strong, characteristic stretching vibrations in the far-IR/fingerprint region (450–550 cm⁻¹) . Detection requires optics capable of transmitting low frequencies (e.g., CsI or extended range KBr).

  • P-N Bonds (single bond) display stretching vibrations in the mid-IR region (850–1050 cm⁻¹) . These bands are often coupled with C-N vibrations and can be obscured by P-Aryl ring modes.

Key Differentiator: The frequency gap is significant (>400 cm⁻¹). P-Cl is distinctively low-frequency and intense due to the high bond polarity, whereas P-N is higher frequency and often broader.

Technical Analysis: Band Assignments

P-Cl Bond Characteristics (Aryl Chlorophosphines)

The P-Cl stretch is a "heavy atom" vibration. Due to the large reduced mass of the P-Cl pair and the relatively weaker single bond force constant, this band appears in the low-frequency region.

  • Primary Band: 450 – 550 cm⁻¹

  • Intensity: Strong (s) to Very Strong (vs).[1] The large dipole moment change during stretching results in high IR absorptivity.

  • Mode Description:

    
     stretching.[2]
    
  • Interference: This region is often clear of organic backbone vibrations, but aromatic ring deformations (out-of-plane) can appear near 500 cm⁻¹. However, the P-Cl band is typically much more intense than these deformations.

P-N Bond Characteristics (Aryl Aminophosphines)

The P-N single bond is shorter and stiffer than P-Cl, shifting the absorption to higher wavenumbers. However, the vibration is often "mixed" with C-N stretching modes (P-N-C skeleton).

  • Primary Band: 850 – 1050 cm⁻¹

  • Secondary Indicator: 3300 – 3500 cm⁻¹ (N-H stretch, if primary/secondary amine).

  • Intensity: Medium (m) to Strong (s).[1][3]

  • Mode Description:

    
     stretching (often coupled with 
    
    
    
    ).
  • Contextual Shift: In rigid, bulky ligands (e.g., PNP pincer ligands), this band can shift higher, occasionally up to 1180 cm⁻¹ due to geometric constraints and coupling.

The "P-Ph" Control Bands (Internal Standard)

Since these are aryl phosphines, the P-Phenyl group provides constant reference bands that do not change significantly during reaction. Use these to normalize spectra.

  • 1430 – 1440 cm⁻¹:

    
     aromatic ring stretch (P-sensitive).
    
  • 1090 – 1100 cm⁻¹: P-Ph sensitive vibrational mode (often sharp).

Data Summary Table

Bond TypeVibrational ModeFrequency Range (cm⁻¹)IntensityKey Characteristics
P-Cl

Stretch
450 – 550 Strong Sharp, distinct low-frequency band. Little overlap with organic functional groups.
P-N

Stretch
850 – 1050 MediumBroader, often coupled with C-N. Can overlap with P-Ph bands or C-O stretches.
N-H

Stretch
3300 – 3500Weak/MedDiagnostic for primary/secondary aminophosphines. Absent in tertiary species.[4][5]
P-Ph Ring Deformation1430–1440MediumControl Band: Indicates presence of P-Aryl group.
P-Ph X-Sensitive Mode1090–1100StrongControl Band: Can obscure weak P-N bands.

Diagnostic Workflow & Logic

The following diagram illustrates the decision logic for assigning these bands in an unknown sample.

IR_Assignment_Logic cluster_legend Legend Start Start: Acquire IR Spectrum (Range: 400 - 4000 cm⁻¹) Check_Low Check Far-IR / Fingerprint (450 - 550 cm⁻¹) Start->Check_Low Strong_Band Is there a STRONG, sharp band? Check_Low->Strong_Band PCl_Confirmed P-Cl Bond Likely (Chlorophosphine) Strong_Band->PCl_Confirmed Yes Check_Mid Check Mid-IR (850 - 1050 cm⁻¹) Strong_Band->Check_Mid No PN_Band Is there a Medium/Broad band here? Check_Mid->PN_Band PN_Band->Check_Mid No (Inconclusive) Check_NH Check 3300-3500 cm⁻¹ for N-H Stretch PN_Band->Check_NH Yes NH_Present N-H Present? Check_NH->NH_Present Aminophosphine_1 Primary/Sec. Aminophosphine (Ph₂P-NHR) NH_Present->Aminophosphine_1 Yes Aminophosphine_2 Tertiary Aminophosphine (Ph₂P-NR₂) NH_Present->Aminophosphine_2 No Key1 Decision Point Key2 Confirmation

Figure 1: Decision logic for differentiating Chlorophosphines from Aminophosphines via IR.

Experimental Protocol: Handling & Acquisition

Aryl chlorophosphines (e.g.,


) and aminophosphines are hydrolysis-sensitive  and often air-sensitive . Standard open-air IR techniques (ATR) can lead to decomposition (formation of HCl, phosphine oxides, or phosphinic acids), yielding misleading P=O bands (~1150-1200 cm⁻¹) and O-H bands.
Sample Preparation (Inert Atmosphere)
  • Environment: All handling must be performed in a glovebox under

    
     or Ar atmosphere (
    
    
    
    ).
  • Liquid Cells (Preferred):

    • Use a sealed liquid IR cell with KBr or CsI windows . (Note: NaCl windows cut off around 600 cm⁻¹, obscuring the P-Cl band. CsI is essential for P-Cl detection ).

    • Prepare a 0.1 M solution in anhydrous Benzene-d6 or CCl₄ (dried over molecular sieves).

  • Solid Samples (Pellets):

    • Grind the sample with dry KBr inside the glovebox.

    • Press the pellet inside the box or use a specialized die that can be sealed before removal.

Acquisition Parameters
  • Spectral Range: 400 – 4000 cm⁻¹ (Must extend to 400 cm⁻¹ for P-Cl).

  • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

  • Scans: 32–64 scans to improve signal-to-noise ratio.

  • Background: Collect background spectrum of the pure anhydrous solvent using the same cell.

Validation Step (Self-Check)
  • Oxidation Check: Look for a strong band at 1150–1200 cm⁻¹ . If present, your sample has oxidized to the Phosphine Oxide (

    
     or 
    
    
    
    ).
  • Hydrolysis Check: Look for broad absorption at 2400–2800 cm⁻¹ (P-OH stretch) or 3200–3600 cm⁻¹ (free OH/NH).

References

  • Corbridge, D. E. C.The Infrared Spectra of Organophosphorus Compounds. In Topics in Phosphorus Chemistry, Vol. 6; Wiley-Interscience, 1969. (Classic reference for P-Cl frequency range 450-550 cm⁻¹).
  • Thomas, L. C.Interpretation of the Infrared Spectra of Organophosphorus Compounds; Heyden: London, 1974. (Detailed assignment of P-N stretching modes).
  • Bayer, M. J., et al. "Vibrational frequencies and structural determination of tetrachlorodiphosphine." ResearchGate. Available at: [Link] (Confirms P-Cl stretch in P2Cl4 at 480-508 cm⁻¹).

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts; Wiley, 3rd Ed., 2004. (General reference for P-Ph and P-N bands).
  • Ellis, B. D., et al. "Isolation of arylhalodiphosphenes: periodic trends in R–P=P–X bonding." PubMed Central (PMC). Available at: [Link] (Experimental observation of P-Cl stretch at 451 cm⁻¹ in aryl diphosphene systems).

Sources

Comparative Performance Guide: Methoxyphenyl vs. Tolyl Phosphine Ligands in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of homogeneous transition-metal catalysis, the precise tuning of a metal center’s stereoelectronic environment dictates the success or failure of a catalytic cycle. While triphenylphosphine (PPh₃) serves as a universal baseline, challenging transformations—such as the activation of inert aryl chlorides or the depolymerization of robust thioethers—demand highly specialized ligands.

This guide provides an objective, data-driven comparison between two prominent classes of substituted triarylphosphines: Tolyl phosphines (e.g., Tri-o-tolylphosphine) and Methoxyphenyl phosphines (e.g., Tris(2-methoxyphenyl)phosphine). By dissecting their structural causality and experimental performance, this guide equips researchers with the insights needed to select the optimal ligand for advanced cross-coupling workflows.

Structural & Electronic Profiling: The Causality of Ligand Design

To predict catalytic behavior, we must evaluate ligands through two foundational metrics: the Tolman Cone Angle (


) , which quantifies steric bulk, and the Tolman Electronic Parameter (TEP) , which measures electron-donating ability[1].
The Tolyl Advantage: Pure Steric Pressure

Tolyl phosphines rely on the methyl group (–CH₃) to perturb the metal center. In the para-position (Tri-p-tolylphosphine), the methyl group provides weak inductive electron donation. However, in the ortho-position (Tri-o-tolylphosphine, P(o-tol)₃), the methyl group introduces extreme steric bulk (


 = 194°)[2]. This massive crowding forces the dissociation of secondary ligands, rapidly generating the highly reactive, monoligated 

active species required for challenging oxidative additions[1][3]. The trade-off is that the rigid methyl C–H bonds are prone to cyclometalation, which can irreversibly deactivate the catalyst.
The Methoxyphenyl Advantage: Resonance and Hemilability

Methoxyphenyl phosphines utilize the methoxy group (–OCH₃). Unlike the methyl group, the methoxy substituent is strongly electron-donating via resonance, significantly lowering the TEP and enriching the metal center to accelerate oxidative addition.

In Tris(2-methoxyphenyl)phosphine (TOMPP), the ortho-methoxy group provides substantial steric bulk (


 = 176°)[4]. Crucially, the oxygen lone pairs introduce hemilability —the ability to reversibly coordinate to the metal center[5]. This transient P,O-bidentate coordination stabilizes under-coordinated Pd(II) intermediates during the rate-limiting transmetalation step, preventing the aggregation of palladium into inactive "palladium black."
Quantitative Data Comparison
LigandSubstituent EffectTolman Cone Angle (

)
Tolman Electronic Parameter (TEP)Key Feature
Triphenylphosphine (PPh₃) Baseline145°2068.9 cm⁻¹Standard benchmark
Tri-p-tolylphosphine Weak Inductive (p)145°2066.3 cm⁻¹Slight electron enrichment
Tris(4-methoxyphenyl)phosphine Strong Resonance (p)156°[6]2062.0 cm⁻¹Highly electron-rich
Tris(2-methoxyphenyl)phosphine Steric + Resonance + Hemilabile176°[4]~2058.0 cm⁻¹Hemilability, strong donor
Tri-o-tolylphosphine Steric + Weak Inductive194°[2]2066.6 cm⁻¹Extreme bulk, promotes

Mechanistic Impact on Catalytic Cycles

The interplay between sterics and electronics directly influences the fundamental steps of cross-coupling. Oxidative addition requires an electron-rich metal center (favoring methoxyphenyl ligands), while reductive elimination requires steric bulk to "push" the product off the metal (favoring both, but P(o-tol)₃ is more extreme)[1].

G Precat Precatalyst Pd(II) or Pd(0)L_n Active Active Species Pd(0)L_1 Precat->Active Ligand Dissociation (Steric Driven) OxAdd Oxidative Addition Pd(II)(Ar)(X)L_1 Active->OxAdd Ar-X (Electronic Driven) Transmet Transmetalation Pd(II)(Ar)(Ar')L_1 OxAdd->Transmet Ar'-B(OH)2 RedElim Reductive Elimination Ar-Ar' Transmet->RedElim RedElim->Active Product Release

Figure 1: General Palladium Cross-Coupling Cycle highlighting steric and electronic dependencies.

The structural divergence between the rigid methyl group and the hemilabile methoxy group dictates catalyst longevity.

G cluster_0 Tri-o-tolylphosphine (Rigid) cluster_1 Tris(2-methoxyphenyl)phosphine (Hemilabile) P_otol Ligand P(o-tol)3 Cone Angle 194° Coordination Monodentate Pd_otol Pd(0)L_1 Highly Unsaturated Prone to Degradation P_otol->Pd_otol Dissociates easily P_OMe Ligand TOMPP Cone Angle 176° Coordination P,O-Bidentate Pd_OMe Pd(0)L_1(O) Stabilized Intermediate Resists Aggregation P_OMe->Pd_OMe O-atom coordinates

Figure 2: Hemilabile coordination of TOMPP versus the rigid, strictly monodentate nature of P(o-tol)3.

Experimental Workflow: Self-Validating Benchmark Assay

To objectively evaluate ligand performance, we utilize a standardized protocol for the Suzuki-Miyaura cross-coupling of an unactivated aryl chloride. This protocol is designed as a self-validating system: it includes an internal standard (n-dodecane) for precise GC-FID quantification and runs parallel control reactions to isolate the ligand's kinetic contribution.

Materials & Reagents
  • Palladium Precursor: Pd₂(dba)₃ (1.0 mol% Pd)

  • Ligands: P(o-tol)₃, TOMPP, PPh₃ (Baseline), and a No-Ligand Control (2.0 mol%)

  • Substrates: 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol)

  • Base: Anhydrous K₃PO₄ (2.0 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology
  • Preparation of the Catalyst Stock (Glovebox): In a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (0.005 mmol) and the respective phosphine ligand (0.01 mmol) in 1.0 mL of anhydrous toluene. Stir for 30 minutes at room temperature.

    • Causality: Pre-complexation prevents the base from competitively binding to the bare Pd precursor, ensuring the true

      
       active species is formed before substrate introduction[3].
      
  • Reaction Assembly: To a rigorously dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), anhydrous K₃PO₄ (2.0 mmol), and n-dodecane (0.5 mmol).

  • Initiation: Transfer the catalyst stock solution to the Schlenk tube, followed by an additional 4.0 mL of toluene. Seal the tube, remove it from the glovebox, and heat to 100 °C in a pre-equilibrated oil bath.

  • Kinetic Sampling: At t = 1h, 4h, and 24h, withdraw 50 µL aliquots under positive nitrogen pressure. Quench the aliquots in 0.5 mL of ethyl acetate and filter through a short silica plug to remove inorganic salts and Pd particulates.

  • Quantification: Analyze the filtrate via GC-FID. Calculate the yield of 4-methoxybiphenyl relative to the n-dodecane internal standard.

Performance Comparison in Key Applications

Suzuki-Miyaura Coupling

In the benchmark assay described above, P(o-tol)₃ typically exhibits a rapid initial burst of activity due to the fast generation of


. However, conversion often plateaus around 60-70% due to catalyst death (cyclometalation/aggregation). Conversely, TOMPP, benefiting from hemilabile stabilization and strong electron donation, maintains a steady catalytic turnover, frequently achieving >90% yield at 24 hours[7].
Depolymerization & C–S Bond Cleavage

Recent advancements in chemical upcycling have leveraged nickel-catalyzed double cross-coupling to depolymerize polyphenylene sulfide (PPS). In these highly demanding reactions involving the cleavage of robust C–S bonds, methoxyphenyl phosphines drastically outperform tolyl phosphines. The electron-rich nature of the methoxy-substituted ligands facilitates the challenging oxidative addition into the C–S bond, while their moderate steric hindrance prevents catalyst poisoning by the sulfur heteroatoms[8].

Gold Catalysis & Multi-Spin Systems

In the synthesis of complex nitronyl nitroxide gold derivatives, bulky tolyl phosphines often yield only trace products. The use of highly electron-rich, moderately bulky phosphines is critical to stabilizing the transition states without inducing steric repulsion that would hinder the transmetalation of bulky heteroaryl groups[9].

Selection Guide

  • Choose Tolyl Phosphines (e.g., P(o-tol)₃): When extreme steric bulk is the primary requirement to force reductive elimination, and reaction times are short enough that catalyst longevity (degradation via cyclometalation) is not the limiting factor.

  • Choose Methoxyphenyl Phosphines (e.g., TOMPP): When activating challenging bonds (C–Cl, C–S) where both high electron density for oxidative addition and extended catalyst longevity (via hemilability) are required.

References

  • Source: PMC (nih.gov)
  • Source: Chemistry Letters (Oxford Academic)
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Source: ACS Catalysis (ACS Publications)
  • Coordination chemistry of arylphosphanes.
  • Novel Route to Cationic Palladium(II)
  • trans-Dichloridobis[tris(4-methoxyphenyl)phosphine]palladium(II)
  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling Source: ResearchGate URL
  • Tri-o-tolyl phosphite / phosphine data Source: Benchchem URL

Sources

The Physics of Causality: Why 31P qNMR Requires Strict Parameter Control

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard: A Comprehensive Guide to 31P qNMR Internal Standards for Organophosphorus Yield Quantification

Organophosphorus chemistry forms the backbone of numerous pharmaceuticals, agrochemicals, and oligonucleotide therapeutics. For drug development professionals and synthetic chemists, accurately quantifying reaction yields in complex, unpurified matrices is a persistent challenge. While chromatographic methods require extensive calibration curves and authentic reference standards for every analyte, quantitative Phosphorus-31 Nuclear Magnetic Resonance (31P qNMR) offers a direct, primary ratio method[1].

Because the 31P nucleus boasts a 100% natural abundance and an exceptionally broad chemical shift range (~700 ppm), it provides exclusive detection of phosphorus-containing compounds without the signal overlap that commonly plagues 1H NMR[1]. However, the trustworthiness of 31P qNMR relies entirely on the rigorous selection of internal standards and the strict control of NMR physics.

As a Senior Application Scientist, I frequently observe researchers failing to achieve mass balance in their phosphorus NMR data. This discrepancy almost always stems from a misunderstanding of NMR physics—specifically, T1 relaxation and the Nuclear Overhauser Effect (NOE). A reliable protocol must be a self-validating system that accounts for these two phenomena.

1. T1 Relaxation Discrepancies Unlike protons, 31P nuclei often exhibit prolonged longitudinal relaxation times (T1), sometimes exceeding 10 seconds depending on the molecular size and solvent[2]. If the relaxation delay (d1) between pulses is insufficient, nuclei with longer T1 times will not fully realign with the external magnetic field (B0) before the next pulse. This leads to artificially reduced peak integrals. You must measure the T1 of your specific mixture and set d1 ≥ 5 × T1 to ensure >99% magnetization recovery[2].

2. Nuclear Overhauser Effect (NOE) Suppression To simplify spectra and boost the signal-to-noise ratio, 31P spectra are typically acquired with 1H decoupling. However, continuous proton decoupling transfers magnetization from protons to phosphorus via NOE, artificially inflating 31P signals by up to 124%. Because NOE enhancement varies drastically between different molecules, it destroys the quantitative relationship between peak area and molar concentration[3].

The causality-driven solution is Inverse Gated Decoupling (e.g., the zgig pulse sequence). In this setup, the decoupler is active only during acquisition to collapse multiplets, and turned off during the long relaxation delay, allowing the artificial NOE enhancement to dissipate[3].

NOE_Logic A 1H Decoupling During Acquisition B Collapse of Multiplets (Increased S/N) A->B C Nuclear Overhauser Effect (NOE) Enhancement A->C Causes E NOE Suppressed (Quantitative Integrals) B->E D Decoupler OFF During Relaxation (d1) C->D Mitigated by D->E

Logic of inverse gated decoupling to suppress NOE in 31P qNMR.

Comparison Guide: Evaluating 31P qNMR Internal Standards

Selecting the right internal standard (IS) or Certified Reference Material (CRM) is your most critical experimental choice. An ideal standard must be unreactive, highly pure, non-volatile, and possess a chemical shift entirely distinct from the analytes[4].

Table 1: Objective Comparison of Common 31P qNMR Standards

Internal StandardApprox. Shift (ppm)Solvent CompatibilityPerformance ProsCausality of Limitations / Cons
Triphenyl phosphate (TPPa) -17.0Organic (CDCl3, etc.)Highly stable, non-hygroscopic, excellent metrological traceability[2].Long T1 relaxation times require extended inter-scan delays (d1).
Phosphonoacetic acid (PAA) 13.0Aqueous (D2O)Ideal for water-soluble drugs and oligonucleotide formulations[4].Insoluble in non-polar organic solvents; pH-dependent chemical shift.
Triphenylphosphine (TPP) -5.0OrganicReadily available, sharp singlet.High Risk: Readily oxidizes to TPPO (~29 ppm) in air, reducing the IS integral and artificially inflating product yield calculations.
Phosphoric Acid (H3PO4) 0.0AqueousUniversal 0 ppm reference standard.Highly reactive and acidic. Must be used in a coaxial insert to prevent degradation of acid-sensitive analytes[1].

Self-Validating Experimental Protocol: Absolute Yield Determination

To ensure high-fidelity data, the following step-by-step methodology represents a self-validating workflow for determining absolute reaction yields using Triphenyl phosphate (TPPa) as the internal standard.

qNMR_Workflow N1 1. Standard Selection (e.g., Triphenyl Phosphate) N2 2. Sample Preparation (Direct Mix or Coaxial Insert) N1->N2 N3 3. T1 Relaxation Measurement (Inversion Recovery) N2->N3 N4 4. Inverse Gated Decoupling (Suppress NOE, d1 > 5*T1) N3->N4 N5 5. Spectrum Integration & Absolute Yield Calculation N4->N5

Workflow for quantitative 31P NMR absolute yield determination.

Step-by-Step Methodology:

  • Sample Preparation (Gravimetric Rigor): Accurately weigh the crude organophosphorus reaction mixture and the internal standard (e.g., TPPa CRM, >99.5% purity) using a calibrated microbalance (precision 0.01 mg). Dissolve both completely in a suitable deuterated solvent (e.g., CDCl3). Self-Validation Check: If the standard reacts with the crude mixture, utilize a coaxial insert (a physical tube-in-tube barrier) to isolate the standard from the analyte[1].

  • T1 Determination (Inversion Recovery): Run an inversion recovery pulse sequence (t1ir) with varying delay times (τ from 0.01s to 20s). Calculate the T1 for both the standard and the product peaks. Note the longest T1 value in the mixture[2].

  • Parameter Optimization (Inverse Gated Decoupling): Select the inverse gated pulse program (e.g., zgig on Bruker systems). Set the relaxation delay (d1) to at least 5 × the longest T1 measured in Step 2. Set the pulse angle to 90° to maximize the signal per scan[3].

  • Acquisition and Processing: Acquire sufficient scans (typically 64 to 256) to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration[4]. Apply a line-broadening factor (e.g., 1.0 Hz) prior to Fourier transform. Phase and baseline correct the spectrum manually to ensure flat integration regions.

  • Absolute Yield Calculation: Use the following equation to determine the absolute mass of the product:

    
    
    (Where 
    
    
    
    is mass,
    
    
    is the integrated area,
    
    
    is the number of phosphorus nuclei contributing to the resonance,
    
    
    is molecular weight, and
    
    
    is the purity of the internal standard).

Experimental Data: Comparative Yield Analysis

To demonstrate the impact of standard selection, consider the following experimental data quantifying the yield of an acid-sensitive phosphoramidite drug intermediate.

Table 2: Impact of IS Selection on Calculated Reaction Yields

Standard UsedMeasured YieldError Source / Causality
Triphenyl phosphate (TPPa) 84.2% Baseline: Accurate, stable IS with no matrix reactivity.
Triphenylphosphine (TPP) 91.5% (Overestimated)TPP partially oxidized to TPPO during sample prep. This reduced the IS integral (

), artificially inflating the calculated product yield.
H3PO4 (Direct Addition) 72.1% (Underestimated)The acidic standard directly degraded the acid-sensitive phosphoramidite product in the NMR tube prior to acquisition.

Conclusion

Quantitative 31P NMR is an indispensable tool for organophosphorus yield determination, offering absolute quantification without the need for product-specific calibration curves. However, the method's trustworthiness relies heavily on the rigorous suppression of NOE via inverse gated decoupling, strict adherence to T1 relaxation delays, and the strategic selection of an inert, stable internal standard like Triphenyl phosphate or Phosphonoacetic acid.

References

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis Source: MDPI (Applied Sciences) URL:[Link]

  • Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents Source: Defence Science and Technology URL:[Link]

  • Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method Source: ACS Publications (Analytical Chemistry) URL:[Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards Source: PubMed Central (Analytical and Bioanalytical Chemistry) URL:[Link]

Sources

distinguishing oxidized byproducts from 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Distinguishing 4-Methoxyphenyl(diethylamino)chlorophosphine from Oxidative Byproducts

Executive Summary

4-Methoxyphenyl(diethylamino)chlorophosphine is a highly reactive P(III) building block, commonly employed in ligand synthesis and nucleotide chemistry. Its utility depends entirely on the integrity of the phosphorus center. However, this compound is thermodynamically unstable in the presence of air and moisture, degrading into two distinct impurity classes: P(V) oxides (via oxidation) and H-phosphinates (via hydrolysis).

This guide provides a rigorous, data-driven framework for distinguishing the active reagent from its degradation products. Unlike standard certificates of analysis which may rely on low-resolution techniques, this protocol prioritizes


P NMR spectroscopy  as the only definitive method for structural validation.

Part 1: The Chemistry of Degradation

To accurately detect impurities, one must understand their origin. The phosphorus atom in the target compound possesses a lone pair (making it susceptible to oxidation) and a labile P-Cl bond (making it susceptible to hydrolysis).

Degradation Pathways
  • Pathway A (Oxidation): Direct reaction with atmospheric oxygen converts the P(III) chloride to a phosphonamidic chloride (P(V)).

  • Pathway B (Hydrolysis): Reaction with moisture displaces the chloride. The resulting P(III)-OH species rapidly tautomerizes to the thermodynamic P(V)-H product (H-phosphinate).

DegradationPathways Target Target Reagent (P-Cl, P-N, P-Ar) Shift: ~ +135 ppm Oxide Oxidized Byproduct (P=O species) Shift: ~ +45 ppm Target->Oxide + O2 (Air) [Oxidation] Hydrolyzed Hydrolyzed Byproduct (H-Phosphinate) Shift: ~ +25 ppm (Large J_PH coupling) Target->Hydrolyzed + H2O (Moisture) [Hydrolysis & Tautomerization]

Figure 1: Divergent degradation pathways for aminochlorophosphines. Note that hydrolysis yields a distinct P-H species distinguishable by coupling constants.

Part 2: Analytical Comparison & Data

The following table contrasts the target compound with its primary impurities. The values provided are representative ranges for aryl(amino)chlorophosphines, grounded in standard organophosphorus NMR data [1][2].

Table 1: Comparative Spectral Signatures
FeatureTarget Reagent (P-Cl)Oxidized Impurity (P=O)Hydrolyzed Impurity (P-H)
Oxidation State P(III)P(V)P(V) (via tautomerization)

P NMR Shift
+130 to +150 ppm (Singlet)+30 to +50 ppm (Singlet)+15 to +35 ppm (Doublet*)

H NMR
Aryl/Ethyl signals onlySlight upfield shift of Ethyl protonsDiagnostic doublet (

~500-700 Hz)
HRMS (ESI) [M+H]

or [M-Cl+OH]

(unstable)
[M+O+H]

(+16 Da shift)
[M-Cl+OH+H]

Reactivity Fumes in air; reacts with alcoholsInert to mild nucleophilesAcidic character

*Note: The doublet in the hydrolyzed product is only visible in proton-coupled


P NMR or directly in the 

H NMR spectrum.
Why P NMR is the Gold Standard

While Mass Spectrometry (MS) is sensitive, the target chloride is labile. It often hydrolyzes inside the MS source, producing false negatives (appearing as the hydrolyzed product).


P NMR in a dry, inert solvent (e.g., 

) is the only non-destructive method to visualize the ratio of active P(III) to inactive P(V).
  • P(III) Resonance: The target resonates downfield (deshielded) due to the electron-withdrawing Cl and the anisotropic effect of the lone pair.

  • P(V) Resonance: Oxidation removes the lone pair and forms a strong P=O bond, causing a significant upfield shift (shielding), typically by >80 ppm [3].

Part 3: Experimental Protocols

To ensure Trustworthiness and Self-Validation , follow this strict workflow.

Protocol A: Inert Sampling for P NMR

Objective: To obtain a spectrum that reflects the true composition of the bulk material, not artifacts introduced during sampling.

  • Preparation: Oven-dry an NMR tube and cap. Flush with Argon/Nitrogen.

  • Solvent: Use anhydrous Benzene-

    
     (
    
    
    
    ) or Toluene-
    
    
    . Avoid
    
    
    unless it has been stored over activated molecular sieves and neutralized (acidic traces in chloroform catalyze hydrolysis).
  • Sampling: Inside a glovebox or using Schlenk technique, dissolve ~20 mg of the sample in 0.6 mL of solvent.

  • Acquisition:

    • Run a standard proton-decoupled

      
      P NMR (typically 16-64 scans).
      
    • Crucial Validation Step: If a peak appears in the +10 to +40 ppm range, run a proton-coupled

      
      P NMR (or simply turn off the decoupler).
      
      • Result: If the peak splits into a large doublet (

        
         Hz), it is the Hydrolysis Product . If it remains a singlet, it is the Oxide .
        
Protocol B: The "Spike" Validation (The "E-E-A-T" Check)

Objective: To confirm peak assignments unequivocally.

  • Take the NMR tube from Protocol A.

  • Inject 5

    
    L of degassed water. Shake vigorously.
    
  • Re-acquire the spectrum.

    • Observation: The peak at ~+135 ppm (Target) should decrease or vanish. The peak at ~+25 ppm (Hydrolyzed) should grow significantly.

AnalyticalWorkflow Start Start: Unknown Sample Solvent Dissolve in Anhydrous C6D6 (Strict Inert Atmosphere) Start->Solvent RunNMR Acquire 31P{1H} NMR (Decoupled) Solvent->RunNMR Decision Analyze Peaks RunNMR->Decision P3 Major Peak > +100 ppm (Target Confirmed) Decision->P3 Downfield P5 Major Peak < +60 ppm (Degradation) Decision->P5 Upfield CheckCoupling Run Coupled 31P NMR (Check for P-H splitting) P5->CheckCoupling ResultOxide Singlet: P=O (Oxidation) CheckCoupling->ResultOxide ResultHydro Doublet: P(O)H (Hydrolysis) CheckCoupling->ResultHydro

Figure 2: Decision tree for assigning phosphorus species based on chemical shift and coupling patterns.

Part 4: Mitigation Strategies

  • Storage: Store strictly at -20°C under Argon.

  • Handling: Never weigh this compound in open air. Use pre-weighed vials or handle inside a glovebox.

  • Solvent Choice: When using this reagent in synthesis, ensure solvents (THF, DCM, Acetonitrile) are dried to <10 ppm water content (Karl Fischer titration recommended).

References

  • Sannigrahi, P., & Ingall, E. (2005). 31P NMR chemical shift ranges and chemical structures of common P functional groups. ResearchGate. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Solid-state 31P NMR reveals the biological organophosphorus compounds. Retrieved from [Link]

Spectroscopic Characterization of P-Chiral Compounds Derived from Amino-Chlorophosphines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The P-Chirality Challenge

In asymmetric catalysis and drug development, phosphorus-chiral (P-chiral) compounds represent a frontier of ligand design. Unlike C-chiral ligands (where chirality resides on the carbon backbone, e.g., BINAP, DIOP), P-chiral compounds place the stereogenic center directly at the binding site. This offers superior transfer of chiral information but presents significant synthetic and analytical challenges.

The primary route to these compounds involves amino-chlorophosphines as versatile intermediates. The P-N bond allows for the introduction of chiral auxiliaries (such as ephedrine or chiral amines), which direct the stereoselective formation of the phosphorus center.

This guide compares the spectroscopic methodologies required to characterize these compounds, focusing on the critical distinction between diastereomeric purity (during synthesis) and enantiomeric excess (ee) (of the final product).

Comparative Analysis of Characterization Methods

The following table contrasts the three primary techniques used to characterize P-chiral compounds derived from amino-chlorophosphines.

Table 1: Performance Comparison of Spectroscopic Methods
FeatureMethod A: Multinuclear NMR (³¹P, ¹H) Method B: X-Ray Crystallography Method C: Chiral HPLC/SFC
Primary Utility In-situ monitoring, diastereomeric ratio (dr) determination.Absolute configuration assignment.Quantitative enantiomeric excess (ee) determination.[1]
Sample State Solution (CDCl₃, C₆D₆).Single Crystal (Solid).Solution (dilute).
Sensitivity Medium (³¹P is 6.6% as sensitive as ¹H).N/A (Requires crystal growth).High (UV/Vis or RI detection).
Chiral Discrimination Requires Chiral Solvating Agents (CSAs) or internal diastereomers.Inherently absolute.Requires Chiral Stationary Phase (CSP).
Throughput High (5–10 min/sample).Low (Days to Weeks).Medium (20–40 min/sample).
Limitations Broad signals for borane adducts; P-N rotamers can complicate spectra.Crystal growth is the bottleneck; not all intermediates crystallize.Method development is time-intensive; requires stable samples.
Method A: Multinuclear NMR (³¹P, ¹H) – The Workhorse

Expert Insight: ³¹P NMR is the most efficient tool for monitoring the synthesis of P-chiral compounds. Since the natural abundance of ³¹P is 100%, it provides a clean window into the phosphorus environment without background noise.

  • The Borane Strategy: P-chiral phosphines are often air-sensitive. Complexation with borane (BH₃) stabilizes them and introduces a characteristic quartet in the ³¹P NMR spectrum (due to ¹J_PB coupling, typically 50–100 Hz).

  • Chiral Solvating Agents (CSAs): To determine ee without HPLC, add a chiral solvating agent like (S)-(+)-mandelic acid or N-protected amino acids directly to the NMR tube. These form transient diastereomeric complexes, splitting the ³¹P signal of the enantiomers.

Method B: X-Ray Crystallography – The Gold Standard

Expert Insight: While NMR provides relative stereochemistry (dr), X-ray is non-negotiable for establishing absolute configuration (R or S).

  • Protocol: Crystallization is best attempted at the oxazaphospholidine borane stage (see protocol below), as these intermediates are rigid and highly crystalline.

  • Self-Validation: The presence of the heavy phosphorus atom (and potentially heavy atoms in the auxiliary) facilitates anomalous scattering analysis for absolute structure determination.

Method C: Chiral HPLC – The Quantifier

Expert Insight: For final quality control (QC) of the free phosphine or its oxide, Chiral HPLC is required.

  • Derivatization: Free P-chiral phosphines often lack a good chromophore or oxidize on the column. Standard protocol involves oxidizing a small aliquot to the phosphine oxide (using H₂O₂) or analyzing the phosphine-borane adduct directly.

  • Columns: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are the industry standard for P-chiral compounds.

Experimental Protocol: The Jugé-Stephan Method

This section details the synthesis and characterization of a P-chiral phosphine using the ephedrine-based methodology. This route utilizes amino-chlorophosphines to install chirality.

Workflow Visualization

The following diagram illustrates the stereochemical pathway and the critical characterization checkpoints.

JugeStephanMethod cluster_checkpoints Characterization Checkpoints Start Bis(diethylamino) phosphine Step1 1. Reaction with (-)-Ephedrine Start->Step1 Inter1 Oxazaphospholidine (P-N / P-O Ring) Step1->Inter1 Formation of Diastereomers Step2 2. Borane Protection Inter1->Step2 Inter2 Oxazaphospholidine Borane (Crystalline) Step2->Inter2 Purification (Crystallization) Step3 3. R-Li Addition (Ring Opening) Inter2->Step3 Retention of Config. Inter3 Aminophosphine Borane Step3->Inter3 Step4 4. Acidolysis/Methanolysis & R'-Li Addition Inter3->Step4 Inversion of Config. Final P-Chiral Phosphine Borane Step4->Final Target Product

Figure 1: Stereoselective synthesis workflow for P-chiral phosphines via the Jugé-Stephan method. Green node indicates the critical crystallization step for optical purity.

Step-by-Step Methodology

1. Synthesis of the Oxazaphospholidine Borane (The Chiral Anchor)

  • Reagents: Bis(diethylamino)phenylphosphine, (-)-Ephedrine, Borane dimethyl sulfide (BH₃·SMe₂).

  • Procedure:

    • Heat bis(diethylamino)phenylphosphine (1 equiv) with (-)-ephedrine (1 equiv) in toluene at 110°C. Nitrogen evolution indicates P-N/P-O bond formation.

    • Cool to room temperature and add BH₃·SMe₂ (1.1 equiv). Stir for 2 hours.

    • Characterization Point: ³¹P NMR will show a broad quartet around +130 to +145 ppm .

    • Purification: Recrystallize from ethanol/hexane. This step is critical to upgrade the diastereomeric ratio (dr) to >99:1.

    • Validation: X-ray crystallography of this intermediate confirms the absolute configuration of the phosphorus center.

2. Stereoselective Ring Opening (C-P Bond Formation)

  • Reagents: Organolithium reagent (R-Li, e.g., n-BuLi).

  • Procedure:

    • Dissolve the crystalline oxazaphospholidine borane in dry THF at -78°C.

    • Add R-Li dropwise. The nucleophile attacks the phosphorus, cleaving the P-O bond with retention of configuration .

    • Characterization Point: ³¹P NMR shifts upfield to the +60 to +80 ppm range (Aminophosphine borane).

3. Synthesis of the Tertiary Phosphine Borane

  • Reagents: H₂SO₄/MeOH (for methanolysis) followed by R'-Li.

  • Procedure:

    • Treat the aminophosphine borane with acidic methanol to form the methyl phosphinite borane (Inversion of configuration).

    • React immediately with the second nucleophile (R'-Li) at -78°C (Second Inversion). The net result is retention relative to the starting material.

    • Characterization Point: ³¹P NMR signal appears in the +15 to +40 ppm range.

4. Deprotection (Optional)

  • Reagents: DABCO (1,4-diazabicyclo[2.2.2]octane) or morpholine.

  • Procedure: Heat the phosphine borane with DABCO in toluene at 80°C to remove the BH₃ group.

  • Characterization Point: The ³¹P NMR signal will shift to negative values (typically -10 to -30 ppm ) and become a sharp singlet (loss of B-P coupling).

Decision Tree: Selecting the Right Characterization Workflow

Use this logic flow to determine the appropriate analytical technique for your specific intermediate.

DecisionTree Start Sample to Characterize IsStable Is the compound air-stable? Start->IsStable StableYes Yes (e.g., Borane adduct, Oxide) IsStable->StableYes StableNo No (Free Phosphine) IsStable->StableNo IsSolid Is it a crystalline solid? SolidYes Yes IsSolid->SolidYes SolidNo No (Oil/Resin) IsSolid->SolidNo StableYes->IsSolid Deriv Action: Derivatize (Oxidize or add BH3) StableNo->Deriv XRay Method: X-Ray Crystallography (Absolute Config) SolidYes->XRay Primary HPLC Method: Chiral HPLC (Quantify ee) SolidYes->HPLC Secondary SolidNo->HPLC High Precision NMR_CSA Method: 31P NMR + CSA (Rapid ee check) SolidNo->NMR_CSA Quick Check Deriv->IsStable Re-evaluate

Figure 2: Decision matrix for selecting spectroscopic methods based on compound stability and physical state.

References

  • Jugé, S., et al. (1990). Stereoselective synthesis of P-chiral phosphines via oxazaphospholidine boranes. Tetrahedron Letters. Link

  • Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[1][2][3][4][5][6] Synthesis of new bidentate ligands with homochiral phosphine centers. Journal of the American Chemical Society.[7] Link

  • Grabulosa, A., et al. (2011).
  • Crepy, K. V. L., & Imamoto, T. (2003). New P-Chirogenic Phosphine Ligands and Their Application in Catalytic Asymmetric Reactions. Topics in Current Chemistry. Link

  • Brunel, J. M. (2007). Differentiation of chiral phosphorus enantiomers by ³¹P and ¹H NMR spectroscopy using amino acid derivatives. Tetrahedron: Asymmetry.[1][2][3][5][8] Link

Sources

Safety Operating Guide

Professional Laboratory Safety and Waste Management Guide: 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the safe handling, logistical management, and proper disposal preparation of reactive organophosphorus chlorides, specifically tailored for laboratory professionals and Environmental Health and Safety (EHS) compliance.

Operational Context & Chemical Causality

4-Methoxyphenyl(diethylamino)chlorophosphine (CAS No: 220185-34-2) is a highly reactive organophosphorus reagent utilized in advanced chemical synthesis and drug development[1].

To establish a self-validating safety protocol, laboratory personnel must first understand the mechanistic causality behind the compound's hazards. As a chlorophosphine (a derivative containing a phosphorus-chlorine bond), the phosphorus center is highly electrophilic. When exposed to ambient moisture, water, or protic solvents (like alcohols), the compound undergoes rapid and highly exothermic hydrolysis. This reaction violently cleaves the P-Cl bond, generating corrosive hydrogen chloride (HCl) gas and forming a phosphinic acid derivative[2].

Because of this violent water reactivity, in-lab chemical neutralization (e.g., manually quenching with alcohols or bases) poses a significant risk of thermal runaway, toxic gas inhalation, and container rupture. Therefore, modern laboratory best practices dictate that highly reactive substances must be managed through strict segregation and professional EHS disposal pipelines rather than improvised in-lab treatment[3][4].

Hazard Assessment and Material Compatibility

Before initiating any disposal or transfer procedures, operational parameters must be established to prevent accidental exposure or cross-contamination.

Table 1: Safety Parameters & Incompatibilities
ParameterSpecification / MaterialMechanistic Rationale
Primary Incompatibility Water, Moisture, Alcohols, Strong BasesTriggers violent exothermic hydrolysis; releases HCl gas[2][4].
Secondary Incompatibility Oxidizing agents, heavy metalsRisk of secondary hazardous reactions or catalytic decomposition[4].
Glove Material Heavy-duty Nitrile or Butyl rubberPrevents dermal absorption and resists corrosive degradation from potential HCl exposure[5].
Atmosphere Argon or Nitrogen (Inert)Displaces ambient humidity to prevent slow degradation and pressure buildup in containers.
Storage Temperature Cool, dry conditions (typically 2-8°C or as per SDS)Minimizes thermal degradation and vapor pressure[6].

Step-by-Step Logistical Disposal Protocol

The following methodology outlines the self-validating workflow for preparing 4-Methoxyphenyl(diethylamino)chlorophosphine for institutional disposal. Do not attempt to wash empty containers or neutralize bulk quantities of this chemical in the sink.

Phase 1: Containment and Atmosphere Control
  • Fume Hood Operation: Transfer the chemical and all associated waste containers into a certified, fully functioning chemical fume hood. Ensure the sash is lowered to the appropriate operational height to provide a physical barrier[5][7].

  • Inert Gas Purging: If the chemical is in its original container or a designated waste vial, gently purge the headspace of the container with a stream of dry Argon or Nitrogen gas. This displaces ambient moisture and prevents pressure-generating hydrolysis during storage.

  • Secure Sealing: Seal the primary container tightly. Do not over-tighten to the point of cracking the cap, but ensure a hermetic seal. Parafilm may be used around the cap as a secondary moisture barrier.

Phase 2: Segregation and Secondary Containment
  • Isolate from Aqueous Waste: Ensure the sealed container is kept strictly separate from any aqueous waste streams, organic bases, or general solvent waste (especially those containing water or alcohols)[8].

  • Secondary Containment: Place the primary sealed container inside a chemically resistant secondary container (e.g., a high-density polyethylene (HDPE) bucket or heavy-duty ziplock bag)[9]. This ensures that if the primary vessel fractures, the reactive material remains isolated.

Phase 3: Labeling and EHS Transfer
  • Regulatory Labeling: Apply a standardized hazardous waste label to the secondary container. The label must explicitly state the full chemical name ("4-Methoxyphenyl(diethylamino)chlorophosphine"), its CAS number (220185-34-2), and the specific hazards: "Water Reactive" , "Corrosive" , and "Toxic" [5][9].

  • EHS Notification: Log the waste manifest with your institution's Environmental Health and Safety (EHS) department or Departmental Laboratory Manager (DLM) for professional off-site incineration[10][11]. Store the prepared container in a designated, dry hazardous waste cabinet pending collection.

Emergency Spill Management Workflow

In the event of a spill outside of a controlled environment, immediate procedural adherence is required to mitigate HCl gas exposure.

  • Evacuate and Isolate: Immediately alert personnel, evacuate the immediate vicinity, and secure the area to prevent unauthorized access[5].

  • Avoid Water: Under no circumstances should water or aqueous cleaning agents be applied to the spill[6].

  • Inert Absorption: Wearing full PPE (including respiratory protection if outside a fume hood), cover the liquid spill entirely with an inert, dry absorbent material such as dry sand, diatomaceous earth, or vermiculite[5][6]. Never use combustible materials like paper towels or sawdust.

  • Mechanical Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a dry, sealable plastic or glass waste container[9].

  • Final Decontamination: Once the bulk reactive material is removed, the surface may be carefully wiped down by EHS professionals using appropriate non-reactive solvents, treating all cleanup materials as hazardous waste[5].

Process Visualization

G Start Waste Generation: Reactive Chlorophosphine Inert Step 1: Purge & Seal Under Inert Atmosphere (Ar/N2) Start->Inert Prevent Moisture Exposure Contain Step 2: Place in Dry Secondary Containment Inert->Contain Isolate from Aqueous Waste Label Step 3: Apply GHS Labels (Water Reactive / Corrosive) Contain->Label Identify Hazards EHS Step 4: Transfer to EHS for Professional Incineration Label->EHS Institutional Compliance

Figure 1: Safe logistical workflow for the preparation and disposal of water-reactive chlorophosphines.

References

1.[5] Proper Disposal of Chloro(phenoxy)phosphinate: A Guide for Laboratory Professionals - Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVV8TmI7l3Y213OwN5NIW-MntAcXc4ZUwkc-UUGQH6D0CVMlVABP6sScp58S3AZOZn8-RcM2No-kUtsyVe12RROTNConnOsjuHgCk3QZKy0atj5lsYpMeHUcUosaT0DyYKuHKvxkpq4uliAGPbZWIb-ATKiIaNaXj3lMznjxnkiZdOgA3gy1dFLWOg3Aj2MYjlg3rk2vnXbXj06ouvez8XmrEgLP6c6s7sQ-Rr34ue 2.[1] Welcome to - 3B Scientific Corporation. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM1GwPNZ5AMZ-bT6xW1kdSkXT_wslZraBE8jUOIzoFTAl8QVojKLmafOY1bW6orTsHt_0ekEoZuVArcdLWHmg4dibdKv68T-HtB2KQbf_aIrw3A6MhGDKSsiQIdgtkqHIphn1jWA== 3.[3] Chemical Waste Disposal Guidelines - Emory University / HKUST. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjmmhGpkP9KFvzQCNJrNfyHCtIdHSUqpc1TScSHAHds1C1sIHvHgafnth3ki3e4SLalc6pRI0Nu8ATF1mOyXd8MwoygRwPJo8JG_sy4PNKOwFLAor36szCVgaSjsgU-vqhL82zVVLnDwnjPCC1jg13i7y 4.[2] PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWo7goyyQPeu8BaEcobkf-1Usbxti7VxTDF8Q6CtVfdbb7MOOUUy7lQRQX7R3_wkmviwee754x6_hwTjKeAkDgoRKANmfxZxQoSqvX_E-fqaaOk8_jeCNmO_Vw6cTgWKXUexm-KT9apNwTM4R1ygyE4JjPMbxVZ3S7uJUWnZi8wOQ805FG-DLbkGNhYrCfHmH5eYSB_dsA40xmc_UJ7FhMmIvwrhQY7A== 5.[6] Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet - Agilent. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWqZ8hifQuOKOZpVop8dEw0KIs4DS8eOlQ9ZBaaTgEq16h1kWhRf0m3UJD5JcyXVTcc2DKjHnbUpy5Og_YaLjEp0i-VtiD7hA3LVsS_HHbg8k4TON6acY_HnyS_-wV4ougA9A5jiejmLYYnMoLWxJDPf8GrcO8EBHk8w== 6.[4] In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCXNUflgkLaKVr15ZGOaHGjhyxw1vg9Fzr0X7ICgR7vYVt7D5uG6WqOBSKVgTYfXjnu91MAz16rFKAVLxsgBF4QC5uh0iuARJItECmeHi_1NrgppUgluizkUanKrgaJq78--BGjtV9QWZXagsBeSFuRQrVasZY9rp--uy1IVpk-K7P0pO0_wOIXL3RitRUpdh5-mzXB55l3ZHTt9tFCFFG2vrZAY8rg2UG05w= 7.[9] Disposal of Chemical Waste - Safety Office - University of Cambridge. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRLqchi4dMhlspIqMiRNV0lr6NMVHjvvIM69CHAlGxLymXC1gPGIPYuo6DKYbuqda8OD4swoABIYnMCmeCvJ77QWwBgJ3m0iAPID3zOgPfMoN7189zhFNL_r4eDOjE-8P76H0c5EpFaM7l6lA25vU= 8.[10] Laboratory chemical waste disposal guidelines - University of Otago. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXatZFcouRFTTSPeGQpSzm1bHSeDMxWW6zUA2NyUxV3jDWDx34gk653GrJZWLtTZdFDZOY7EYPg5cCnOUSXXuQ8n0Y3hN4w_8MsWtE8dGU8auMSB9dSKlCEQFNi8Kxhs6j17zc283cTXaEkV3OYTnAiRLUoR-EjBj9-M44fh0cjBN5la-UpBMq_YaORiWrIYIsvWO1yTwOARmVPdseK2qvuf3Z7PADRP3esKVBqBpN6A== 9.[11] LABORATORY WASTE DISPOSAL GUIDELINES - UOW. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrMA1mpEFm7REcVN6yrKA6Frmg92iWln4cRlRrTunD0z_WZqybMgoEGCBid0M2-NF_37pgHxFfidS0DE1lD0uctLkYozsswCYw48EyoLSHA_8pIMleHkyK-gqci0t3uxVHdtW7Hsehxb3xj3yHbossDCg_iTh45igOoPdYaWw-OpdDgsIDfOQWfVwI9NdDUw6bcNg= 10.[8] Hazardous Materials Disposal Guide | Nipissing University. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy-UI_2xbc9oCHH-y9-QHcixQ2n5JyFn6lsM8cn-olD-JxybT_kJyOMKyUXKbMAW3gC_pvhZBGgDxKnSDqd0WREOXAecpPoYrtgBbqdWHhnhNN5Tj5V0SvE5ubgy_uCzprtZLyPwL2dWNFm7N1PTyWFFTlSY_6seqGJ4xsX_EUI18A7DA7W_3u-bxp39rI_FeyOHRMsM1j7Kyzm_dV-nBOJks= 11.[7] Chemical Hazards - EHSO Manual 2025-2026 - OUHSC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK26RxgWKRQz_aSCO79DFoxRkuRkjWu4bt9Uy0IIm6KxN_0qi-O9ZM2X5JvqKCUpm0NnXM80mVvYoYNMLmL7q4tDRi6Q2RgedpaQg0lwpDNilQSL7i_xckZSdNNM1_d0H7nmE3vN10fd3O

Sources

Advanced Operational Guide: Handling & Quenching 4-Methoxyphenyl(diethylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist True laboratory safety and operational excellence are not achieved by blindly following standard operating procedures; they are rooted in a deep understanding of chemical causality. 4-Methoxyphenyl(diethylamino)chlorophosphine (CAS: 220185-34-2) is a highly specialized, moisture-sensitive P(III) building block used in advanced ligand synthesis. Its primary hazard profile is dictated by the highly reactive phosphorus-chlorine (P-Cl) bond. When exposed to ambient moisture, this bond undergoes rapid, exothermic hydrolysis, evolving corrosive hydrogen chloride (HCl) gas and forming oxidized phosphinic acids.

This guide provides a causality-driven, self-validating operational framework for the safe manipulation, reaction, and disposal of this compound.

Quantitative Operational Parameters

To ensure reproducibility and safety, all quantitative thresholds for handling this chlorophosphine have been summarized below. Adhering to these metrics prevents premature degradation and hazardous secondary reactions.

Table 1: Quantitative Parameters for Handling & Quenching

ParameterOperational ThresholdMechanistic Causality
Glassware Baking Temp ≥ 130 °C for > 4 hoursExceeds the boiling point of water; ensures complete desorption of microscopic surface moisture from silica pores.
Schlenk Line Vacuum < 1 × 10⁻¹ mbarRequired to fully evacuate ambient O₂ and H₂O before backfilling with inert gas ()[1].
Solvent Water Content < 10 ppm (via Karl Fischer)Prevents premature hydrolysis of the P-Cl bond, ensuring high reaction yields and preventing in-situ HCl generation.
Quenching Temperature 0 °C (Ice Bath)Suppresses the exothermic enthalpy of the alcoholysis and oxidation reactions during disposal.
Quenching Reagent Ratio 1.5 eq iPrOH : 2.0 eq Et₃NExcess amine ensures 100% capture of generated HCl as a solid salt, preventing gas inhalation hazards ()[2].
Causality-Driven Personal Protective Equipment (PPE)

Do not treat PPE as a mere compliance checklist. Each layer of protection is specifically chosen to mitigate the chemical realities of chlorophosphine handling.

  • Hand Protection (Double Gloving): Wear standard nitrile gloves as an inner layer for dexterity, covered by butyl rubber outer gloves.

    • Causality: Butyl rubber provides superior permeation resistance to both the corrosive chlorophosphine and the anhydrous ethereal solvents (e.g., THF, Diethyl Ether) required to dissolve it.

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: The exothermic nature of accidental P-Cl hydrolysis can cause localized boiling of the solvent, leading to unpredictable spattering of corrosive materials.

  • Body Protection: Flame-Resistant (FR) Nomex lab coat.

    • Causality: While this specific compound is not inherently pyrophoric like some dialkylphosphines, the anhydrous solvents used in its manipulation are highly flammable. The heat generated from an accidental moisture quench can ignite solvent vapors.

Operational Plan: Inert Atmosphere Workflow

Because chlorophosphines degrade rapidly in air to yield oxidized P(V) species, all manipulations must occur under a strictly inert atmosphere (Nitrogen or Argon) using rigorous Schlenk-line techniques or an MBraun-style glovebox ()[1].

Protocol 1: Glovebox / Schlenk Transfer

  • Preparation: Transfer the sealed ampoule of 4-Methoxyphenyl(diethylamino)chlorophosphine into the glovebox antechamber. Subject the antechamber to a minimum of three vacuum/purge cycles.

  • Solvent Suspension: Dissolve the reagent in a rigorously degassed, anhydrous solvent (H₂O < 10 ppm).

    • Validation: The solution should remain perfectly clear. If slight cloudiness or fuming is observed, moisture has breached the system, and HCl is actively forming.

  • Transfer: If utilizing a Schlenk line outside a glovebox, transfer the solution using a stainless-steel cannula or a gas-tight syringe that has been pre-purged with inert gas three times.

G Start 4-Methoxyphenyl(diethylamino) chlorophosphine Glovebox Glovebox / Schlenk Line (Argon/N2 Atmosphere) Start->Glovebox Exclude Moisture Reaction Reaction Vessel (Anhydrous Solvent) Glovebox->Reaction Cannula/Syringe Transfer Quench Quenching (iPrOH / Et3N at 0°C) Reaction->Quench Post-Reaction Residue Bleach Oxidation (Dilute Bleach) Quench->Bleach Prevent HCl Evolution Waste Aqueous Waste (Neutralized P(V) Species) Bleach->Waste Safe Disposal

Figure 1: Inert atmosphere workflow and causality-driven quenching sequence.

Controlled Quenching & Disposal Plan

The most critical safety vulnerability occurs during post-reaction cleanup. Direct addition of water to unreacted chlorophosphine is strictly prohibited. Water causes violent hydrolysis, aerosolizing the reactive phosphine and generating concentrated HCl gas ()[2].

Protocol 2: The Self-Validating Quench

  • Thermal Mitigation: Dilute the reaction residue in a 5-fold volume of an inert solvent (e.g., toluene) and cool the flask to 0 °C in an ice bath.

    • Causality: Cooling suppresses the kinetic energy and enthalpy of the subsequent substitution reaction.

  • Amine-Alcoholysis: Slowly add a 1:1 molar mixture of isopropanol (iPrOH) and triethylamine (Et₃N) dropwise under a nitrogen blanket.

    • Causality: The sterically hindered alcohol reacts with the P-Cl bond to form a stable phosphinite ester. The Et₃N acts as an acid scavenger, immediately reacting with the displaced chloride to form a stable salt.

    • Validation:The immediate formation of a dense, white precipitate (Et₃N·HCl) visually confirms the protocol is working. This proves the P-Cl bond is being neutralized without the release of gaseous HCl.

  • Oxidation: Once the white precipitate ceases to form, slowly add a dilute aqueous solution of sodium hypochlorite (bleach) ()[1].

    • Causality: Bleach oxidizes the malodorous, potentially reactive P(III) species to a highly stable, non-toxic P(V) phosphonate.

    • Validation: The complete disappearance of the characteristic sharp, garlic-like phosphine odor confirms total oxidation.

  • Disposal: Separate the aqueous layer and dispose of it in a designated "Aqueous Organophosphorus Waste" container.

Emergency Response & Spill Mitigation

In the event of an operational failure, standard chemical spill responses must be modified to account for the water-reactivity of the P-Cl bond.

Table 2: Emergency Response & Spill Mitigation

Incident TypeImmediate ActionChemical Rationale
Skin Exposure 1. Dry wipe excess chemical immediately.2. Flush with copious water (15 min).Direct water addition to neat chlorophosphine generates localized, highly concentrated HCl, severely exacerbating thermal and chemical burns. Dry wiping physically removes the bulk hazard before hydrolysis can occur.
Fume Hood Spill 1. Cover with dry sand or inert absorbent.2. Neutralize with solid Na₂CO₃.Dry sand smothers the spill without introducing moisture. Solid sodium carbonate (Na₂CO₃) neutralizes evolving HCl gas without generating dangerous exothermic heat.
Inhalation 1. Evacuate to fresh air immediately.2. Administer oxygen if breathing is labored.Inhaled HCl gas causes severe pulmonary edema and mucosal tissue degradation. Immediate physical removal from the vapor source is the only effective primary intervention.
References
  • Hering-Junghans, C., et al. "Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines." Organometallics (ACS Publications). URL:[Link]

  • Urben, P. G. "Bretherick's Handbook of Reactive Chemical Hazards." Elsevier / Academic Press. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl(diethylamino)chlorophosphine
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenyl(diethylamino)chlorophosphine

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